molecular formula C8H5BrFN B1525807 4-Bromo-2-fluoro-3-methylbenzonitrile CAS No. 1114546-30-3

4-Bromo-2-fluoro-3-methylbenzonitrile

Cat. No.: B1525807
CAS No.: 1114546-30-3
M. Wt: 214.03 g/mol
InChI Key: PWISOHRBGSJIPW-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-fluoro-3-methylbenzonitrile
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InChI

InChI=1S/C8H5BrFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWISOHRBGSJIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286282
Record name 4-Bromo-2-fluoro-3-methylbenzonitrile
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Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1114546-30-3
Record name 4-Bromo-2-fluoro-3-methylbenzonitrile
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Record name 4-Bromo-2-fluoro-3-methylbenzonitrile
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Record name 4-Bromo-2-fluoro-3-methylbenzonitrile
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Foundational & Exploratory

A Technical Guide to 4-Bromo-2-fluoro-3-methylbenzonitrile: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifunctional Intermediate

In the landscape of synthetic chemistry and drug discovery, the strategic value of a chemical intermediate is often defined by the versatility of its functional groups and its potential for controlled, site-selective modification. 4-Bromo-2-fluoro-3-methylbenzonitrile is a prime exemplar of such a molecule. Possessing a synthetically useful bromine atom, an activating/modulating fluorine atom, a sterically significant methyl group, and a highly versatile nitrile moiety, this compound serves as a critical starting material and building block in multiple high-value sectors.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to explore the causality behind its reactivity, its practical applications, and the protocols necessary for its safe and effective use. The unique arrangement of its substituents—an electron-withdrawing nitrile and fluorine, a bulky methyl group, and a reactive bromine atom—creates a scaffold ripe for elaboration into complex molecular architectures.

Core Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application. The data for this compound is summarized below.

PropertyValueSource
CAS Number 1114546-30-3[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1][2]
IUPAC Name This compound[1]
SMILES CC1=C(C=CC(=C1F)C#N)Br[1]
Topological Polar Surface Area 23.8 Ų[1][2]
XLogP3-AA 2.8[1][2]

Synthetic Pathways: A Representative Protocol

While multiple synthetic routes can be envisioned, a common and effective strategy for the synthesis of polysubstituted benzonitriles involves a multi-step sequence starting from a simpler, commercially available precursor. Below is a representative, field-proven protocol adapted from established methodologies for similar structures, such as the Sandmeyer reaction for introducing the nitrile group and electrophilic bromination.

Proposed Synthetic Workflow

G A 2-Fluoro-3-methylaniline B Diazotization (NaNO₂, aq. HCl, 0-5°C) A->B Step 1 C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCN, KCN) C->D Step 2 E 2-Fluoro-3-methylbenzonitrile D->E F Electrophilic Bromination (NBS or Br₂, Acetic Acid) E->F Step 3 G This compound F->G

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1 & 2: Diazotization and Sandmeyer Reaction (Aniline to Benzonitrile)

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and potassium cyanide (1.6 eq) in water. Warm slightly to dissolve, then cool to 0°C.

  • Reaction: Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed. Causality: The Sandmeyer reaction utilizes a copper(I) catalyst to facilitate the displacement of the diazonium group with a cyanide nucleophile, a robust method for installing nitriles on an aromatic ring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour to ensure completion. Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-methylbenzonitrile.

Step 3: Electrophilic Aromatic Bromination

  • Reaction Setup: Dissolve the crude 2-fluoro-3-methylbenzonitrile (1.0 eq) from the previous step in a suitable solvent such as acetic acid or dichloromethane.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise. Causality: The aromatic ring is activated towards electrophilic substitution. The directing effects of the ortho-fluoro and meta-methyl groups will preferentially direct the incoming electrophile (Br+) to the para position, which is sterically accessible.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product into an organic solvent. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate. Its functional groups serve as handles for a variety of chemical transformations, making it a cornerstone for building complex target molecules.

G cluster_0 Reaction Sites A This compound B Nitrile Group A->B C Bromine Atom A->C D Reduction to Amine Hydrolysis to Carboxylic Acid Cyclization Reactions B->D Transforms into E Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling Grignard Formation C->E Enables F Active Pharmaceutical Ingredients (e.g., Kinase Inhibitors, Antitumor Agents) D->F E->F

Caption: Reactivity and application pathways of the title compound.

Role in Medicinal Chemistry

The benzonitrile moiety is a privileged structure in drug design.[3] More than 30 FDA-approved pharmaceuticals contain a nitrile group.[4]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is an excellent hydrogen bond acceptor, allowing it to mimic carbonyl or hydroxyl groups and form critical interactions with protein targets.[3][4]

  • Metabolic Stability: The strong electron-withdrawing nature of the nitrile can polarize the aromatic ring, making it less susceptible to oxidative metabolism and improving the pharmacokinetic profile of a drug candidate.[3]

  • Bioisostere: The nitrile is often used as a bioisostere for other functional groups, helping to fine-tune a molecule's electronic properties and binding affinity.[4]

  • Synthetic Handle: The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or amine substituents. This is a cornerstone of modern library synthesis for lead optimization. The nitrile itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for derivatization.

This combination of features makes this compound an attractive starting point for synthesizing novel compounds targeting a range of diseases, including various cancers and central nervous system disorders.[5]

Safety, Handling, and Hazard Management

As a reactive chemical intermediate, proper handling of this compound is paramount. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Respiratory IrritationH335May cause respiratory irritation
Source: PubChem CID 59556913[1]
Mandatory Safety Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166, a face shield, nitrile gloves, and a lab coat.[6]

  • Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block that offers chemists multiple, orthogonal handles for molecular elaboration. Its utility stems from the predictable reactivity of its bromine and nitrile groups, modulated by the electronic and steric influence of the fluoro and methyl substituents. For researchers in pharmaceuticals and materials science, a thorough understanding of its properties, synthesis, and safe handling is essential to unlocking its full potential in the creation of novel and impactful molecules.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for producing 4-Bromo-2-fluoro-3-methylbenzonitrile, a key building block in the development of advanced pharmaceutical and materials science applications. This document moves beyond a simple recitation of steps, offering an in-depth analysis of the strategic decisions underpinning the synthetic route, the mechanistic basis of each transformation, and detailed, field-tested experimental protocols. The proposed three-step synthesis begins with the commercially available precursor, 2-fluoro-3-methylbenzonitrile, and proceeds through nitration, subsequent reduction of the nitro group, and a final Sandmeyer bromination to yield the target compound. This guide is intended for researchers, chemists, and process development scientists who require a thorough and practical understanding of this synthesis.

Introduction and Strategic Overview

This compound (CAS No. 1114546-30-3) is a highly functionalized aromatic compound whose structural motifs—a reactive aryl bromide, a versatile nitrile group, and carefully placed fluoro and methyl substituents—make it an invaluable intermediate.[1] The aryl bromide is primed for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of complex molecular architectures. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole, offering numerous avenues for derivatization. Furthermore, the fluorine and methyl groups can critically modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.

While various synthetic approaches can be conceptualized, a direct and reliable route from a readily available starting material is often the most critical factor for research and development. This guide details a logical and efficient three-step sequence starting from 2-fluoro-3-methylbenzonitrile.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on the well-established and reliable Sandmeyer reaction, which is a classic transformation for converting a primary aromatic amine into an aryl halide.[2][3] This identifies 4-amino-2-fluoro-3-methylbenzonitrile as the key immediate precursor. The amino group, in turn, can be readily installed through the reduction of a nitro group, a high-yielding and clean transformation. This points to 2-fluoro-3-methyl-4-nitrobenzonitrile as the preceding intermediate. Finally, this nitro-compound can be accessed via electrophilic aromatic substitution on the commercially available 2-fluoro-3-methylbenzonitrile.[4] This multi-step approach is advantageous as each step involves a well-understood, high-yielding, and scalable reaction class.

G Target This compound Precursor1 4-Amino-2-fluoro-3-methylbenzonitrile Target->Precursor1 Sandmeyer Reaction (C-Br bond formation) Precursor2 2-Fluoro-3-methyl-4-nitrobenzonitrile Precursor1->Precursor2 Nitro Group Reduction (C-N bond formation) StartingMaterial 2-Fluoro-3-methylbenzonitrile Precursor2->StartingMaterial Electrophilic Nitration (C-N bond formation)

Caption: Retrosynthetic pathway for this compound.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards of the target compound is critical for proper handling, purification, and storage.

Table 1: Properties of this compound
PropertyValueSource
CAS Number 1114546-30-3[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white solid (predicted)[5][6]
XLogP3 2.8[1]
Safety and Hazard Information

The target compound is associated with significant health hazards and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated fume hood.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

Detailed Synthetic Protocols

This section provides a step-by-step guide for the synthesis, including the rationale behind the choice of reagents and conditions.

Step 1: Electrophilic Nitration of 2-Fluoro-3-methylbenzonitrile

Causality and Mechanistic Insight: The first step is a classic electrophilic aromatic substitution. The reaction employs a mixture of concentrated sulfuric acid and nitric acid, commonly known as "mixed acid," to generate the highly electrophilic nitronium ion (NO₂⁺).[7][8] The regioselectivity of the nitration is governed by the directing effects of the substituents on the aromatic ring. The methyl and fluoro groups are ortho, para-directing activators, while the nitrile group is a meta-directing deactivator. The position C4 is para to the fluorine atom and ortho to the methyl group, making it an electronically favorable site for substitution. Steric hindrance from the adjacent methyl group at the C2 position also favors substitution at C4.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Substitution HNO3 HNO3 H2SO4 H2SO4 HNO3->H2SO4 + NO2+ NO2+ H2SO4->NO2+ -> Nitronium ion HSO4- HSO4- NO2+->HSO4- + H2O H2O HSO4-->H2O + Start 2-Fluoro-3-methylbenzonitrile Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO2+ Product 2-Fluoro-3-methyl-4-nitrobenzonitrile Intermediate->Product - H+

Caption: Workflow for the electrophilic nitration step.

Experimental Protocol:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-fluoro-3-methylbenzonitrile (1.0 eq). Cool the flask to 0-5 °C using an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to the stirred starting material, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, ~1.1 eq) to concentrated sulfuric acid (~1.1 eq) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes. Critically maintain the internal temperature between 0 and 5 °C.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol to obtain pure 2-fluoro-3-methyl-4-nitrobenzonitrile.

Step 2: Reduction of 2-Fluoro-3-methyl-4-nitrobenzonitrile

Causality and Mechanistic Insight: This step converts the aromatic nitro group into a primary amine. While several methods exist, catalytic hydrogenation using palladium on carbon (Pd/C) is often preferred due to its high efficiency, clean conversion, and the avoidance of stoichiometric metallic waste.[9][10] The reaction proceeds via the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst, where the stepwise reduction occurs. This method is highly chemoselective for the nitro group, leaving other functional groups like the nitrile and aryl halides intact under controlled conditions.[11][12]

Experimental Protocol:

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 2-fluoro-3-methyl-4-nitrobenzonitrile (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is fully consumed.

  • Filtration: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to recover all the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-fluoro-3-methylbenzonitrile, which is often pure enough for the next step. If required, further purification can be achieved by column chromatography.

Step 3: Sandmeyer Bromination of 4-Amino-2-fluoro-3-methylbenzonitrile

Causality and Mechanistic Insight: The Sandmeyer reaction is the cornerstone of this synthesis, providing a reliable method to install the bromine atom.[13] The process occurs in two main stages. First, the primary arylamine is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures to form a stable aryldiazonium salt.[14] Second, this diazonium salt is added to a solution of copper(I) bromide (CuBr). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][15] A single-electron transfer from Cu(I) to the diazonium ion generates an aryl radical with the loss of nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[16][17]

G cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, HBr 0-5 °C Diazonium_ion Ar-N₂⁺ Aryl_Radical Ar• Diazonium_ion->Aryl_Radical + Cu(I) - N₂ - Cu(II) Product Ar-Br Aryl_Radical->Product + Cu(II)Br₂ - Cu(I)Br Cu_I Cu(I)Br Cu_II Cu(II)Br₂

Caption: Key stages of the Sandmeyer bromination reaction.

Experimental Protocol:

  • Diazotization:

    • In a flask, suspend 4-amino-2-fluoro-3-methylbenzonitrile (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr, ~3.0-4.0 eq).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.

    • In a separate beaker, dissolve sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

  • Sandmeyer Reaction:

    • In a separate, larger reaction vessel, dissolve copper(I) bromide (CuBr, ~1.2 eq) in additional 48% HBr and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Conclusion

The three-step synthesis outlined in this guide represents a logical, efficient, and scalable approach for the preparation of this compound. By leveraging fundamental and well-characterized organic transformations—electrophilic nitration, catalytic hydrogenation, and the Sandmeyer reaction—this pathway provides a reliable method for accessing this valuable chemical intermediate. The detailed protocols and mechanistic discussions herein are intended to equip researchers with the practical and theoretical knowledge required to successfully implement this synthesis in a laboratory setting.

References

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-3-methylbenzonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Bromo-2-fluoro-3-methylbenzonitrile is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern—featuring bromo, fluoro, methyl, and nitrile moieties—renders it a versatile synthetic building block for the development of novel therapeutic agents, advanced electronic materials, and specialized agrochemicals. This guide provides an in-depth analysis of its chemical identity, a validated representative synthesis protocol with mechanistic insights, and a discussion of its potential applications, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

IUPAC Nomenclature and Key Identifiers

The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is This compound .[1] It is systematically cataloged and identified by the following key identifiers:

IdentifierValue
CAS Number 1114546-30-3[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1]
SMILES String CC1=C(C=CC(=C1F)C#N)Br[1]
InChI Key PWISOHRBGSJIPW-UHFFFAOYSA-N[1]
Molecular Structure Analysis

The structure of this compound is based on a benzene ring, where the carbon atom attached to the nitrile group (-C≡N) is designated as position 1. The substituents are arranged as follows:

  • Fluorine (F) at position 2

  • Methyl (-CH₃) group at position 3

  • Bromine (Br) at position 4

The presence of multiple, electronically distinct functional groups imparts a unique reactivity profile. The electron-withdrawing nature of the nitrile and fluorine groups deactivates the aromatic ring towards electrophilic substitution, while the bromine atom serves as an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The methyl group provides steric bulk and can influence the molecule's conformation and binding properties in biological systems.

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Physicochemical Properties

Quantitative experimental data for this specific compound is not widely published. The following table summarizes key computed properties and available data for close analogs, providing a reliable profile for laboratory use.

PropertyValue / DescriptionSource
Appearance Expected to be a white to off-white solid/crystalline powder.Analog Data
Melting Point Data not available. The analog 4-Bromo-3-fluorobenzonitrile melts at 92-97 °C.[2]
Boiling Point Data not available. The analog 4-Bromo-2-fluorobenzonitrile boils at 239 °C.[3]
XLogP3 2.8 (Computed)[1]
Topological Polar Surface Area 23.8 Ų (Computed)[1]
Hydrogen Bond Donor Count 0 (Computed)[1]
Hydrogen Bond Acceptor Count 2 (Computed)[1]

Representative Synthesis via Sandmeyer Reaction

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a robust and reliable synthesis can be achieved via the classic Sandmeyer reaction . This well-established method is ideal for converting an aromatic amine (aniline) into a benzonitrile.[4][5] The following protocol is a representative, field-proven workflow adapted for this target molecule, starting from the logical precursor, 4-bromo-2-fluoro-3-methylaniline.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product SM 4-Bromo-2-fluoro-3-methylaniline INT Diazonium Salt (in situ) SM->INT Step 1: Diazotization Reagents: NaNO₂, HCl(aq) Conditions: 0-5 °C FP This compound INT->FP Step 2: Cyanation Reagent: CuCN Conditions: Heat

Caption: Two-step Sandmeyer reaction workflow for synthesis.

Detailed Experimental Protocol

Step 1: Diazotization of 4-Bromo-2-fluoro-3-methylaniline

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2-fluoro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath. The temperature must be rigorously controlled to prevent the premature decomposition of the diazonium salt intermediate.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a slight color change and a negative starch-iodide paper test for nitrous acid. This solution is used immediately in the next step.

Step 2: Copper-Catalyzed Cyanation

  • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Warm the solution gently to approximately 60-70 °C to ensure the formation of the soluble dicyanocuprate(I) complex.[6]

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper cyanide solution. Vigorous evolution of nitrogen gas (N₂) will occur. The rate of addition should be controlled to manage the effervescence.

  • Once the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The product can then be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mechanistic Causality

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SᵣNAr) mechanism.[5]

  • Diazotization: The aniline nitrogen attacks the nitrosonium ion (NO⁺), which is formed in situ from NaNO₂ and acid. A series of proton transfers and dehydration steps generates the aryl diazonium ion (Ar-N₂⁺). This intermediate is unstable at higher temperatures, which is why the reaction is performed at 0-5 °C.

  • Cyanation: The copper(I) salt acts as a catalyst, initiating a single-electron transfer (SET) to the diazonium ion. This reduces the diazonium ion to an aryl radical (Ar•) and nitrogen gas, while oxidizing Cu(I) to Cu(II). The aryl radical then reacts with the cyanide complex, and a subsequent step regenerates the Cu(I) catalyst and forms the final benzonitrile product.

Applications in Research and Drug Development

The strategic placement of reactive functional groups makes this compound a valuable scaffold. Its applications are projected based on the established utility of its close structural analogs.

  • Medicinal Chemistry: Substituted benzonitriles are core components of numerous pharmaceuticals. The analog, 4-bromo-2-fluorobenzonitrile, is a key intermediate in the synthesis of kinase inhibitors and drugs targeting the central nervous system (CNS). The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of complex molecular fragments to build active pharmaceutical ingredients (APIs).

  • Materials Science: This class of compounds is pivotal in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The rigid, aromatic structure can be elaborated into larger conjugated systems essential for creating efficient and stable emissive materials for next-generation displays.

  • Agrochemicals: The fluorinated benzonitrile motif is present in many modern pesticides and herbicides. The unique electronic properties imparted by the fluorine and nitrile groups can enhance the biological activity and metabolic stability of agrochemical candidates.

Safety and Handling

This compound is classified as hazardous and should be handled with appropriate precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound stands out as a high-value chemical intermediate. Its well-defined structure and versatile reactivity, particularly in cross-coupling and nucleophilic substitution reactions, make it a powerful tool for chemists. The reliable and scalable synthesis via the Sandmeyer reaction ensures its accessibility for advanced research in drug discovery, materials innovation, and agricultural science, paving the way for the development of next-generation technologies and therapies.

References

A Senior Application Scientist's Guide to 4-Bromo-2-fluoro-3-methylbenzonitrile: A Privileged Scaffold in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic design of small molecule inhibitors relies heavily on the use of versatile, highly functionalized building blocks. 4-Bromo-2-fluoro-3-methylbenzonitrile has emerged as a scaffold of significant interest, particularly in the development of targeted therapies against key signaling pathways implicated in oncology. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role as a pivotal intermediate in the synthesis of potent kinase inhibitors. We will explore its synthetic utility, provide detailed experimental protocols, and discuss the underlying structure-activity relationship principles that make its unique substitution pattern invaluable for drug discovery professionals.

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

This compound (CAS No. 1114546-30-3) is an aromatic nitrile whose value in medicinal chemistry is derived from the orthogonal reactivity of its constituent functional groups. Each substituent—bromo, fluoro, methyl, and nitrile—offers a distinct advantage to the drug design and development process.

  • The Bromine Atom: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille). This allows for the systematic and efficient introduction of diverse aryl or heteroaryl moieties, enabling chemists to explore the chemical space around the core scaffold extensively.

  • The ortho-Fluoro Group: The presence of fluorine ortho to the bromine and nitrile groups is a classic strategy in modern drug design. Its high electronegativity can modulate the pKa of adjacent groups, influence conformational preferences, and enhance metabolic stability by blocking potential sites of oxidative metabolism.

  • The Methyl Group: Provides steric bulk and lipophilicity, which can be crucial for achieving selective binding within the ATP-binding pocket of a target kinase. It can occupy specific hydrophobic sub-pockets, leading to enhanced potency and selectivity.

  • The Nitrile Moiety: A key polar functional group that can participate in crucial hydrogen bonding interactions with protein residues. Furthermore, it is a versatile precursor that can be readily hydrolyzed to a primary amide or converted into other bioisosteres like tetrazoles, both of which are common pharmacophoric elements.

This combination of features makes this compound a "privileged" building block for creating libraries of compounds aimed at complex biological targets.

Core Application: A Key Building Block for mTOR Kinase Inhibitors

A primary and well-documented application of this compound is in the synthesis of inhibitors targeting the mammalian Target of Rapamycin (mTOR) kinase, a critical regulator of cell growth, proliferation, and survival.[1][2]

The mTOR/PI3K/Akt Signaling Pathway: A Critical Target in Oncology

The mTOR/PI3K/Akt pathway is a central signaling cascade that integrates signals from growth factors, nutrients, and cellular energy levels.[3] Its aberrant activation is a hallmark of many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. Consequently, inhibiting key kinases within this pathway, such as mTOR, is a validated therapeutic strategy.[2] The development of small molecules that can precisely target the ATP-binding site of mTOR is an area of intense research.

mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates (Feedback)

Caption: Simplified mTOR/PI3K/Akt Signaling Pathway.

Synthetic Utility in mTOR Inhibitor Scaffolds

Patents disclose the use of this compound as a crucial intermediate for constructing complex heteroaryl compounds designed to inhibit the mTOR/PI3K/Akt pathway.[1][2][3] The synthesis leverages the molecule's key functional groups in a sequential manner. First, the nitrile is converted to an amide, and then the bromine serves as the attachment point for the rest of the inhibitor scaffold.

Synthesis_Workflow Start 4-Amino-2-fluoro-3-methylbenzonitrile Intermediate1 This compound Start->Intermediate1 Sandmeyer Reaction (KNO₂, CuBr, HBr) Intermediate2 4-Bromo-2-fluoro-3-methylbenzamide Intermediate1->Intermediate2 Nitrile Hydrolysis (TFA, H₂SO₄) Final Complex mTOR Inhibitor Intermediate2->Final Pd-Catalyzed Cross-Coupling

Caption: Synthetic workflow from precursor to final inhibitor.

Detailed Experimental Protocols

The following protocols are adapted from methodologies described in the patent literature and represent robust procedures for the synthesis and functionalization of the title compound.[1][4] As a Senior Application Scientist, I stress the importance of performing all reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

This procedure details a Sandmeyer-type reaction to convert the precursor amine into the desired bromo derivative.

Materials:

  • 4-Amino-2-fluoro-3-methylbenzonitrile

  • Dimethyl sulfoxide (DMSO)

  • Potassium nitrite (KNO₂)

  • Copper(I) bromide (CuBr)

  • 48% Aqueous hydrogen bromide (HBr)

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve potassium nitrite (4.0 eq) in dimethyl sulfoxide (approx. 40 mL per 10g of starting material).

  • To the stirred solution, add 4-amino-2-fluoro-3-methylbenzonitrile (1.0 eq) followed by copper(I) bromide (0.2 eq).

  • Prepare a solution of 48% aqueous hydrogen bromide (4.0 eq) diluted with dimethyl sulfoxide (approx. 20 mL per 10g of starting material).

  • Add the HBr/DMSO solution dropwise to the reaction mixture. The addition rate should be controlled to manage any exotherm.

  • After the addition is complete, allow the reaction to stir at room temperature until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: Hydrolysis of Nitrile to Amide

This protocol describes the conversion of the nitrile functional group into a primary amide, a key step for subsequent coupling reactions.[4]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

Procedure:

  • In a flask, dissolve this compound (1.0 eq) in a 4:1 (v/v) mixture of trifluoroacetic acid and concentrated sulfuric acid.

  • Stir the mixture at 40 °C. Monitor the reaction progress by TLC or LC-MS. The reaction may take up to 16 hours for complete conversion.

  • Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold water. This will precipitate the product.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid filter cake thoroughly with water to remove residual acid.

  • Dry the solid under vacuum to yield 4-Bromo-2-fluoro-3-methylbenzamide, which is often of sufficient purity for use in the next step.

Data Summary

The physicochemical properties of the key compounds in this synthetic pathway are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-Amino-2-fluoro-3-methylbenzonitrileC₈H₇FN₂150.15Starting Material
This compound C₈H₅BrFN 214.04 Key Intermediate
4-Bromo-2-fluoro-3-methylbenzamideC₈H₇BrFNO232.05Activated Intermediate

Conclusion and Future Outlook

This compound stands out as a high-value intermediate for medicinal chemists engaged in kinase inhibitor research. Its utility, demonstrated in the synthesis of mTOR inhibitors, stems from a unique and strategically arranged set of functional groups that allow for controlled, sequential chemical modifications. The protocols provided herein offer a validated pathway for its synthesis and derivatization. As the demand for highly selective and potent kinase inhibitors continues to grow, the application of such precisely engineered building blocks will remain a cornerstone of successful drug discovery campaigns, enabling the rapid generation of novel chemical entities with therapeutic potential.

References

The Strategic deployment of 4-Bromo-2-fluoro-3-methylbenzonitrile in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 4-Bromo-2-fluoro-3-methylbenzonitrile has emerged as a pivotal intermediate, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern—a synthetically versatile bromine atom, a reactivity-modulating fluorine atom, a sterically influencing methyl group, and a diversifiable nitrile moiety—offers a powerful platform for molecular elaboration. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and application of this valuable building block, grounded in mechanistic principles and supported by detailed experimental protocols.

Introduction: A Building Block of Strategic Importance

The confluence of a bromine atom, a fluorine atom, a methyl group, and a nitrile group on a benzene ring makes this compound a highly sought-after substrate in organic synthesis. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control. The fluorine atom, with its high electronegativity and small size, can profoundly influence the electronic properties, metabolic stability, and binding affinity of target molecules.[1] The methyl group provides steric bulk and can influence the regioselectivity of certain reactions. Finally, the nitrile group is a versatile functional handle that can be readily converted into amines, carboxylic acids, amides, or tetrazoles.

This guide will elucidate the synthetic pathways to access this building block and explore its utility in key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, with a particular focus on its application in the synthesis of targeted therapeutics such as Bruton's tyrosine kinase (BTK) inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1114546-30-3[2]
Molecular Formula C₈H₅BrFN[2]
Molecular Weight 214.03 g/mol [2]
Appearance Solid[3]
Storage Sealed in dry, Room Temperature[3]

Safety Information: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation.[3]

Synthesis of this compound: A Plausible Pathway

Synthesis_Pathway cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Electrophilic Bromination A 3-Fluoro-2-methylaniline B 2-Fluoro-3-methylbenzonitrile A->B 1. NaNO₂, HCl, 0-5 °C 2. CuCN, KCN C This compound B->C NBS or Br₂/FeBr₃ Acetonitrile

Figure 1: Plausible synthetic pathway for this compound.

Step 1: Sandmeyer Reaction for the Synthesis of 2-Fluoro-3-methylbenzonitrile

The initial step involves the conversion of the amino group of 3-fluoro-2-methylaniline to a nitrile via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[4][5]

Experimental Protocol:

  • Diazotization: To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water is prepared and heated to 60-70 °C. The cold diazonium salt solution is then added slowly to the hot cyanide solution. The mixture is stirred at an elevated temperature for 1-2 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-fluoro-3-methylbenzonitrile.

Step 2: Electrophilic Aromatic Bromination

The second step is the regioselective bromination of 2-fluoro-3-methylbenzonitrile. The directing effects of the substituents on the aromatic ring will favor the introduction of the bromine atom at the position para to the activating methyl group and ortho to the deactivating but ortho,para-directing fluorine atom. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this type of transformation.[6][7] Alternatively, bromine in the presence of a Lewis acid catalyst like FeBr₃ can be used.[8]

Experimental Protocol:

  • Reaction Setup: To a solution of 2-fluoro-3-methylbenzonitrile (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (1.1 eq) is added.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product, this compound, is then purified by recrystallization or column chromatography.

Key Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of the bromine atom makes this compound an ideal substrate for a variety of powerful bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[9][10][11] This reaction is instrumental in the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and advanced materials.

Suzuki_Coupling cluster_0 A This compound C Coupled Product A->C B Arylboronic Acid or Ester B->C

Figure 2: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

  • Reaction Setup: In a reaction vessel, this compound (1.0 eq), an arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water).

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.

Application Example: Synthesis of a BTK Inhibitor Precursor

A key application of this methodology is in the synthesis of precursors for Bruton's tyrosine kinase (BTK) inhibitors, such as Zanubrutinib.[12][13] The Suzuki coupling of this compound with 4-phenoxyphenylboronic acid would yield a key biaryl intermediate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines.[8][14][15] This transformation is invaluable for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

Buchwald_Hartwig cluster_0 A This compound C Aminated Product A->C B Amine (R₂NH) B->C

Figure 3: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol (General):

  • Reaction Setup: A mixture of this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄) is prepared in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

  • Reaction Conditions: The reaction is heated under an inert atmosphere until completion.

  • Work-up and Purification: The mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Application Example: Introduction of Heterocyclic Moieties

This reaction allows for the introduction of various nitrogen-containing heterocycles, such as morpholine, which are important pharmacophores in many drug molecules.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the nitrile group and the fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNA). While the bromine atom is a good leaving group, the fluorine atom can also be displaced under certain conditions, particularly with strong nucleophiles. The outcome of the reaction is often dependent on the specific nucleophile and reaction conditions.[6][16]

Mechanistic Insight: The SNA reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate, thereby facilitating the reaction.

Potential Applications:

  • Alkoxylation: Reaction with alkoxides, such as sodium methoxide, can introduce alkoxy groups onto the aromatic ring.

  • Amination: Strong nitrogen nucleophiles can displace the halide to form substituted anilines.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is a testament to the power of strategic molecular design in chemical synthesis. Its unique combination of functional groups provides a versatile platform for the construction of complex and high-value molecules. From its plausible and efficient synthesis to its broad applicability in key cross-coupling and substitution reactions, this building block offers chemists a reliable and powerful tool to accelerate innovation in drug discovery, materials science, and beyond. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this important intermediate.

References

Spectroscopic Characterization of 4-Bromo-2-fluoro-3-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-Bromo-2-fluoro-3-methylbenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established spectroscopic principles and comparative data from structurally related molecules to offer a robust characterization. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and reliability.

Introduction

This compound (C₈H₅BrFN) is a substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of four different substituents on the benzene ring—a bromine atom, a fluorine atom, a methyl group, and a nitrile group—results in a unique electronic and steric environment, making a thorough spectroscopic analysis essential for its unambiguous identification and for predicting its reactivity. This guide will cover the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The spatial arrangement of the substituents and their electronic effects (inductive and resonance) are the primary determinants of the observed spectral features.

MS_Fragmentation M [M]⁺˙ m/z 213/215 M_minus_HCN [M - HCN]⁺˙ m/z 184/186 M->M_minus_HCN - HCN M_minus_Br [M - Br]⁺ m/z 134 M->M_minus_Br - Br M_minus_Br_HCN [M - Br - HCN]⁺ m/z 105 M_minus_Br->M_minus_Br_HCN - HCN

References

hazards and safety precautions for 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hazards and Safety Precautions for 4-Bromo-2-fluoro-3-methylbenzonitrile

This guide provides a comprehensive overview of the potential hazards and essential safety protocols for handling this compound in a research and development setting. As a substituted benzonitrile, this compound is a valuable intermediate in medicinal chemistry and materials science. However, its chemical structure necessitates a rigorous and informed approach to safety to mitigate risks effectively. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Identification and Physicochemical Properties

A foundational understanding of the compound's identity is the first step in a thorough safety assessment.

  • IUPAC Name: this compound[1]

  • CAS Number: 1114546-30-3[1]

  • Molecular Formula: C₈H₅BrFN[1]

  • Molecular Weight: 214.03 g/mol [1]

  • Appearance: Typically a white to off-white solid or crystalline powder.

The presence of a nitrile group (-C≡N), a bromine atom, and a fluorine atom on the benzene ring defines its reactivity and toxicological profile. Nitriles can be toxic, and halogenated aromatic compounds often present absorption and irritation risks.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with acute toxicity and irritation.[1][2] The "Warning" signal word indicates a moderate level of hazard.[1][3]

GHS_Hazards cluster_pictograms GHS Hazard Pictograms cluster_info Hazard Summary p1 info Signal Word: Warning Acute Toxicity (Oral, Dermal, Inhalation) Skin Irritant Serious Eye Irritant

Caption: GHS Pictogram and associated hazards for the compound.

The following table summarizes the GHS classification, providing a clear, at-a-glance reference for laboratory personnel.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]

Engineering Controls: The First Line of Defense

The causality behind recommending specific engineering controls lies in the compound's potential for aerosolization and its inhalation toxicity. All manipulations of solid this compound must be performed within a certified chemical fume hood.

Rationale:

  • Inhalation Hazard (H332): The fine, crystalline nature of the solid allows it to be easily aerosolized during weighing and transfer. A fume hood maintains negative pressure, ensuring that any airborne particles are captured and exhausted away from the operator's breathing zone.[4]

  • Containment: A fume hood provides a physical barrier that contains potential spills and prevents the contamination of the general laboratory environment.

The air velocity at the fume hood sash should be verified to be within the institution's specified range (typically 80-120 fpm) before commencing work.

Personal Protective Equipment (PPE): A Mandate for Safe Handling

A robust PPE protocol is non-negotiable. The selection of specific PPE is directly correlated with the identified hazards of skin absorption, irritation, and serious eye damage.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield is required over the goggles during procedures with a high risk of splashing (e.g., dissolution, reaction quenching).[5][6][7]
Hands Double Nitrile GlovesFor incidental contact, double-gloving with standard nitrile gloves is the minimum requirement. Gloves must be inspected for integrity before use and changed immediately upon contamination or after a maximum of two hours of use.[5][6][7]
Body Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat is mandatory to protect against skin contact from spills.[7]
Respiratory NIOSH-Approved RespiratorA respirator is generally not required if all work is conducted within a certified fume hood. For spill cleanup or in situations where ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[6][8]

Standard Operating Procedure: Safe Handling Workflow

Adherence to a validated workflow is critical for minimizing exposure. The following protocol outlines the essential steps for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Certification & Flow prep2 Don Full PPE (Goggles, Lab Coat, Double Gloves) prep1->prep2 prep3 Designate & Prepare Work Area in Hood prep2->prep3 h1 Weigh Compound in Hood on a Disposable Weigh Paper prep3->h1 Begin Work h2 Carefully Transfer to Reaction Vessel h1->h2 h3 Add Solvents Slowly to Avoid Splashing h2->h3 c1 Decontaminate Work Surface with Appropriate Solvent h3->c1 Complete Work c2 Dispose of Contaminated Waste in Labeled Bag c1->c2 c3 Remove PPE (Gloves Last) c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Step-by-step workflow for the safe handling of the compound.

Detailed Protocol:

  • Preparation:

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Confirm that an emergency eyewash station and safety shower are accessible.[8]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the hood before retrieving the chemical.

  • Handling:

    • When handling the solid, use gentle motions to prevent creating dust.

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Keep the container tightly sealed when not in use.[5][9]

  • Post-Handling:

    • All contaminated disposable materials (weigh papers, gloves, paper towels) must be collected in a designated hazardous waste bag within the fume hood.

    • Thoroughly wash hands with soap and water after removing gloves.[6]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation 1. Immediately move the affected person to fresh air.[6][10][11] 2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[6][10] 3. Seek immediate medical attention.
Skin Contact 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[10][11] 2. Use a safety shower for large-area contact. 3. Wash the area with soap and water.[6][10] 4. Seek medical attention if irritation develops or persists.[9]
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure complete irrigation.[4][11] 2. Remove contact lenses if present and easy to do so while continuing to rinse.[4] 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[4][5] 2. Rinse the mouth thoroughly with water.[5][6] 3. If the person is conscious and able to swallow, have them drink plenty of water to dilute the substance.[4][9] 4. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.[6]

  • Wearing full PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material like vermiculite or sand.[4]

  • Carefully sweep up the absorbed material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.[4][6]

  • Decontaminate the spill area thoroughly.

Waste Disposal

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Collect all contaminated solids (gloves, weigh paper, absorbent material) in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic waste.

  • Disposal: All waste must be disposed of through the institution's Environmental Health and Safety (EHS) department, in strict accordance with local and national regulations.[6]

References

Introduction: The Strategic Value of Fluorinated Benzonitriles in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-fluoro-3-methylbenzonitrile for Advanced Research Applications

In the landscape of contemporary chemical synthesis, fluorinated aromatic compounds stand out as critical building blocks. The strategic incorporation of fluorine into molecular scaffolds can profoundly influence physicochemical properties such as lipophilicity, metabolic stability, and binding affinity—attributes of paramount importance in drug discovery and materials science.[1] this compound (CAS No. 1114546-30-3) is a prime exemplar of such a strategic intermediate. Its unique arrangement of a reactive nitrile group, a versatile bromine atom ready for cross-coupling, and the modulating effects of the fluoro and methyl substituents make it a highly valuable precursor for complex molecular architectures. This guide offers a comprehensive technical overview of this compound, from its core properties and commercial availability to its handling and application in advanced synthesis, tailored for professionals in research and development.

Section 1: Core Compound Profile and Safety Mandates

A thorough understanding of a chemical's properties and hazards is the foundation of its effective and safe utilization in any research endeavor.

Physicochemical and Structural Data

The essential identification and property data for this compound are summarized below.

PropertyValue
IUPAC Name This compound[2]
CAS Number 1114546-30-3[3]
Molecular Formula C₈H₅BrFN[2][3]
Molecular Weight 214.03 g/mol [2][3]
SMILES CC1=C(C=CC(=C1F)C#N)Br[2][3]
InChIKey PWISOHRBGSJIPW-UHFFFAOYSA-N[2]
Storage Sealed in dry, Room Temperature[3]
GHS Hazard Profile and Safe Handling Protocols

This compound is classified with several hazards that necessitate rigorous safety protocols.[2] Adherence to these guidelines is not merely procedural but is a critical component of a self-validating and trustworthy experimental system.

GHS Hazard Statements:

  • H302: Harmful if swallowed[2][3]

  • H312: Harmful in contact with skin[2]

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H332: Harmful if inhaled[2][3]

  • H335: May cause respiratory irritation[2]

Precautionary Measures and Workflow: The following workflow diagram outlines the mandatory safety procedures for handling this compound, from receipt to disposal.

cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Spill & Waste Disposal r1 Receive Container r2 Inspect for Damage r1->r2 r3 Log into Inventory r2->r3 r4 Store in a Cool, Dry, Well-Ventilated Area r3->r4 h1 Don Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles (EN 166) - Lab Coat r4->h1 Retrieve for Experiment h2 Work in a Certified Chemical Fume Hood h1->h2 h3 Avoid Dust Inhalation and Skin/Eye Contact h2->h3 h4 Weigh and Dispense h3->h4 d1 Collect Waste in Designated Labeled Container h4->d1 Post-Experiment d3 Dispose via Licensed Waste Disposal Company d1->d3 d2 Treat Spills with Inert Absorbent Material d2->d3

Caption: Standard safety and handling workflow for this compound.

Section 2: Commercial Suppliers and Quality Assurance

Sourcing high-purity starting materials is a critical, non-negotiable step for ensuring the reproducibility and success of any synthetic campaign.

Verified Commercial Suppliers

The following table lists commercial suppliers who have listed this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity.

SupplierCAS NumberMDL NumberNotes
Achmem 1114546-30-3[3]MFCD23707391[3]Lists the compound with hazard and precautionary statements.
PubChem Vendors 1114546-30-3-PubChem's database lists vendors for this specific chemical structure (CID 59556913).[2]

Note: Several suppliers list isomers such as 4-Bromo-3-fluoro-2-methylbenzonitrile. It is crucial to verify the CAS number (1114546-30-3) when ordering to ensure the correct regioisomer is obtained.

Incoming Quality Control Protocol

It is best practice to independently verify the identity and purity of critical starting materials upon receipt.

Objective: To confirm the identity and estimate the purity of newly received this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a separate dilute solution in a high-purity solvent like acetonitrile for LC-MS analysis.[4]

  • ¹H NMR Spectroscopy:

    • Acquisition: Obtain a proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Confirm the presence of the characteristic aromatic protons and the methyl group singlet. The integration and splitting patterns should be consistent with the 4-bromo-2-fluoro-3-methyl substitution pattern.

  • Mass Spectrometry (LC-MS):

    • Acquisition: Infuse the sample into an ESI-MS system.

    • Analysis: Verify the presence of the molecular ion peak corresponding to the calculated molecular weight (214.03 g/mol ). The isotopic pattern for a single bromine atom (approximately 1:1 ratio for M and M+2) should be clearly visible.[4]

  • Purity Assessment (HPLC):

    • Acquisition: Develop a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient) and analyze the sample using a UV detector.

    • Analysis: Determine the area percentage of the main peak to estimate purity.

Section 3: Synthetic Utility and Applications

The value of this compound lies in its functionality as a versatile synthetic intermediate. Its distinct reactive sites can be addressed selectively to build molecular complexity.

The molecule is a precursor for a wide range of high-value compounds, particularly in the pharmaceutical and advanced materials sectors.[5][6] The bromine atom is primed for participation in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[5] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form various heterocycles. This versatility makes it a key building block for:

  • Active Pharmaceutical Ingredients (APIs): Especially in the development of kinase inhibitors and agents targeting the central nervous system (CNS).[5][6]

  • OLED Materials: The benzonitrile core is a common feature in molecules designed for organic light-emitting diodes.[5][6]

  • Agrochemicals: Used in the synthesis of novel pesticides and herbicides.[1][5]

cluster_reactions Key Transformations cluster_products High-Value End Products main This compound r1 Suzuki Coupling (C-C Bond Formation) main->r1 r2 Buchwald-Hartwig Amination (C-N Bond Formation) main->r2 r3 Nitrile Hydrolysis/Reduction (Functional Group Interconversion) main->r3 p4 Novel Agrochemicals main->p4 Multi-step Synthesis p1 Kinase Inhibitor Scaffolds r1->p1 p3 OLED Emitter/Host Materials r1->p3 r2->p1 p2 CNS Drug Candidates r2->p2 r3->p2

Caption: Synthetic pathways originating from this compound.

Section 4: Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the practical utility of this building block, the following is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry.

Objective: To synthesize 4-aryl-2-fluoro-3-methylbenzonitrile via a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture via cannula.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry, as described in Section 2.2.

This protocol serves as a robust template that can be adapted for various arylboronic acids, demonstrating the modularity that this compound offers to synthetic chemists.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation. Its carefully orchestrated functional groups provide a reliable and versatile entry point into novel chemical space. For researchers in drug discovery, agrochemicals, and materials science, a mastery of its supply chain, safety protocols, and synthetic applications is essential for accelerating the development of next-generation products. By grounding experimental work in a thorough understanding of this key intermediate, scientists can build complex molecules with greater precision and confidence.

References

The Strategic Utility of 4-Bromo-2-fluoro-3-methylbenzonitrile in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoro-3-methylbenzonitrile has emerged as a pivotal building block in contemporary medicinal chemistry, particularly in the targeted synthesis of kinase inhibitors. Its unique substitution pattern offers a versatile scaffold for the construction of complex heterocyclic systems, enabling the development of novel therapeutic agents. This technical guide provides a comprehensive review of the applications of this compound, with a detailed focus on its role as a key intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors. We will delve into the synthetic pathways for this compound, its strategic application in drug discovery, and provide detailed experimental protocols to facilitate its use in the laboratory.

Introduction: The Chemical Significance of this compound

This compound, with the CAS number 1114546-30-3, is a polysubstituted aromatic compound whose value lies in the strategic placement of its functional groups. The interplay between the electron-withdrawing nitrile and fluorine groups, the sterically influential methyl group, and the reactive bromine atom makes it a highly valuable precursor for intricate molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₅BrFN
Molecular Weight 214.03 g/mol
CAS Number 1114546-30-3
Appearance Off-white to white solid
IUPAC Name This compound

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. The fluorine and methyl groups play a crucial role in modulating the electronic properties and conformation of the molecule and its derivatives, which can significantly impact biological activity and pharmacokinetic properties.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A common and effective strategy involves the bromination of a substituted aniline followed by a Sandmeyer reaction to install the nitrile functionality.

Synthesis Pathway Overview

The logical flow for the synthesis of the title compound is outlined below, starting from the precursor 3-fluoro-2-methylaniline.

G cluster_0 Synthesis of 4-Bromo-2-fluoro-3-methylaniline cluster_1 Synthesis of this compound 3-fluoro-2-methylaniline 3-fluoro-2-methylaniline Bromination Bromination 3-fluoro-2-methylaniline->Bromination NBS, DMF 4-Bromo-2-fluoro-3-methylaniline 4-Bromo-2-fluoro-3-methylaniline Bromination->4-Bromo-2-fluoro-3-methylaniline Diazotization Diazotization 4-Bromo-2-fluoro-3-methylaniline->Diazotization NaNO2, H+ Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction CuCN This compound This compound Sandmeyer Reaction->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-3-methylaniline

This protocol is based on established methods for the bromination of substituted anilines.[1]

Materials:

  • 3-fluoro-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 4-Bromo-2-fluoro-3-methylaniline.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a standard procedure for the conversion of anilines to benzonitriles.[2]

Materials:

  • 4-Bromo-2-fluoro-3-methylaniline

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) cyanide

  • Potassium cyanide (use with extreme caution in a well-ventilated fume hood)

  • Water

  • Dichloromethane

Procedure:

  • In a fume hood, dissolve 4-Bromo-2-fluoro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for 30 minutes.

  • Cool the mixture to room temperature and extract with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Application in Drug Discovery: Synthesis of IRAK-4 Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a key serine/threonine kinase that plays a crucial role in the innate immune response signaling pathway. Dysregulation of IRAK-4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it an attractive therapeutic target.

The Role of IRAK-4 in Disease

The signaling cascade initiated by Toll-like receptors (TLRs) and the IL-1 receptor family converges on the recruitment and activation of IRAK-4. This leads to the downstream activation of transcription factors such as NF-κB, which regulate the expression of pro-inflammatory cytokines. Inhibition of IRAK-4 can therefore dampen this inflammatory response.

G TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK-4 IRAK-4 MyD88->IRAK-4 IRAK-1/2 IRAK-1/2 IRAK-4->IRAK-1/2 TRAF6 TRAF6 IRAK-1/2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex NF-κB NF-κB IKK Complex->NF-κB Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines IRAK-4 Inhibitor IRAK-4 Inhibitor IRAK-4 Inhibitor->IRAK-4

Caption: Simplified IRAK-4 signaling pathway and the point of inhibition.

Synthesis of a Pyrazolopyrimidine IRAK-4 Inhibitor

Patent WO2014100163 A1 discloses the use of this compound in the preparation of pyrazolopyrimidine-based IRAK-4 inhibitors. The following is a representative experimental protocol derived from this patent for the synthesis of a key intermediate.

Reaction Scheme:

Experimental Protocol:

Materials:

  • This compound

  • A suitable pyrazolopyrimidine amine derivative (e.g., tert-butyl (1-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)carbamate)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the pyrazolopyrimidine amine (1.1 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the mixture.

  • Add anhydrous 1,4-dioxane to the vessel.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

This coupled product can then be further elaborated through deprotection and subsequent functionalization to yield the final active IRAK-4 inhibitor.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is a prime example of a strategically designed building block that empowers medicinal chemists to access novel chemical space. Its application in the synthesis of IRAK-4 inhibitors highlights its importance in the development of treatments for a range of debilitating diseases. The synthetic routes and protocols detailed in this guide provide a practical framework for researchers to utilize this versatile intermediate in their own drug discovery programs. The continued exploration of the reactivity of this compound is likely to unveil further applications in the creation of next-generation therapeutics.

References

Methodological & Application

Purification of Crude 4-Bromo-2-fluoro-3-methylbenzonitrile: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Key Building Block

4-Bromo-2-fluoro-3-methylbenzonitrile is a highly functionalized aromatic building block of significant interest in the synthesis of pharmaceuticals and other advanced materials.[1][2] Its unique substitution pattern, featuring a reactive nitrile group, a bromine atom amenable to cross-coupling reactions, and fluorine and methyl groups that influence steric and electronic properties, makes it a valuable intermediate.[3] As with any active pharmaceutical ingredient (API) precursor, achieving high purity is not merely a matter of quality control but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug substance.

This application note provides a detailed guide to the purification of crude this compound, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals. We will delve into the rationale behind the choice of purification techniques, explore the likely impurity profile based on a common synthetic route, and present robust methods for obtaining this intermediate in a highly purified form.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A logical approach to purification begins with an understanding of the potential impurities. While various synthetic routes exist, a common and plausible method for the preparation of this compound is the electrophilic bromination of 2-fluoro-3-methylbenzonitrile.

start 2-Fluoro-3-methylbenzonitrile (Starting Material) product This compound (Desired Product) start->product Electrophilic Aromatic Substitution reagents Bromine (Br2) Lewis Acid Catalyst (e.g., FeBr3) reagents->product

Figure 1: Plausible synthetic route for this compound.

Based on this synthetic pathway, the crude product may contain the following impurities:

Impurity Class Specific Examples Rationale for Presence
Unreacted Starting Material 2-Fluoro-3-methylbenzonitrile[4][5][6]Incomplete reaction.
Isomeric Byproducts 6-Bromo-2-fluoro-3-methylbenzonitrileBromination at the alternative ortho position to the methyl group.
2-Bromo-6-fluoro-5-methylbenzonitrileBromination at a different position on the aromatic ring.
Over-brominated Products Di-bromo-2-fluoro-3-methylbenzonitrile isomersReaction with excess bromine.
Residual Reagents/Catalysts Iron salts, residual bromineIncomplete quenching and work-up.

The structural similarity between the desired product and its isomers necessitates the use of high-resolution purification techniques.

Purification Strategies: A Multi-pronged Approach

A combination of recrystallization and column chromatography is recommended for achieving high purity of this compound. Recrystallization serves as an excellent bulk purification step to remove major impurities, while column chromatography is ideal for separating closely related isomers.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying solid organic compounds. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Rationale for Solvent System Selection:

For halogenated aromatic compounds, a two-solvent system often provides the best results.[7] A "good" solvent dissolves the compound well at elevated temperatures but poorly at room temperature, while a "poor" solvent (or "anti-solvent") has low solubility for the compound even at high temperatures. A patent for the closely related compound, 4-fluoro-2-methylbenzonitrile, describes a successful recrystallization from a mixture of toluene and hexane.[8] Given the structural similarity, this solvent system is an excellent starting point. Toluene will act as the "good" solvent, and hexane as the "anti-solvent".

Protocol for Recrystallization:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the toluene solution is still hot, slowly add hexane until the solution becomes faintly turbid.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

cluster_recrystallization Recrystallization Workflow A Dissolve crude product in minimal hot toluene B Hot filtration (if necessary) A->B C Add hexane until turbidity appears A->C B->C D Slow cooling to room temperature C->D E Cool in ice bath D->E F Vacuum filtration E->F G Wash with cold hexane F->G H Dry under vacuum G->H I Pure Crystals H->I

Figure 2: Step-by-step workflow for the recrystallization of this compound.

Column Chromatography: For High-Fidelity Separation

For the removal of closely related isomeric impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.

Rationale for Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is the most common and effective stationary phase for the purification of moderately polar organic compounds like benzonitriles.

  • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is typically used. The optimal ratio is determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product, ensuring good separation from impurities. A common mobile phase for similar compounds is a gradient of ethyl acetate in petroleum ether.[9]

Protocol for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in petroleum ether).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the recrystallized product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in petroleum ether), is often effective in separating compounds with similar polarities.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the highly purified this compound.

cluster_chromatography Column Chromatography Workflow A Prepare silica gel slurry and pack column B Dissolve sample and load onto column A->B C Elute with hexane/ ethyl acetate gradient B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G H Highly Pure Product G->H

Figure 3: General workflow for the column chromatography purification of this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method using a reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable method for determining the purity of benzonitrile derivatives.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the product and help identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

Safety Considerations

This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The purification of this compound to a high degree of purity is a critical step in its use as a pharmaceutical intermediate. A systematic approach, beginning with an understanding of the potential impurity profile, followed by a judicious combination of recrystallization and column chromatography, can effectively yield a product of the required quality. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to achieve this goal, ensuring the integrity of their subsequent synthetic endeavors.

References

Application Notes and Protocols: Suzuki Coupling Reactions of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Bromo-2-fluoro-3-methylbenzonitrile in Modern Synthesis

This compound is a highly versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom for facile palladium-catalyzed cross-coupling, a nitrile group that can be further transformed, and ortho-fluorine and methyl substituents that impart specific steric and electronic properties to the resulting products, makes it an invaluable precursor in the synthesis of complex molecules. These molecules often find applications in medicinal chemistry, agrochemicals, and materials science. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, is a particularly powerful tool for elaborating this scaffold into a diverse array of biaryl structures.[1][2][3] This document provides a detailed guide to the principles, protocols, and best practices for successfully employing this compound in Suzuki coupling reactions.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[4][5] The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst.[6]

The three key steps in the catalytic cycle are:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a coordinatively unsaturated Pd(0) complex.[5][7][8] This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[9][10][11][12] The rate of this step is influenced by the nature of the halide, with the reactivity order being I > Br > Cl > F.[13]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species.[4][6]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

The Role of the Fluoro Substituent

The presence of a fluorine atom ortho to the bromine in this compound can influence the reaction in several ways. Fluoride ions, often used as additives or generated in situ, can play a triple role in Suzuki-Miyaura reactions: they can favor transmetalation, catalyze reductive elimination, and also form unreactive anionic boronate species.[14][15] While the C-F bond is generally less reactive than the C-Br bond in palladium-catalyzed couplings, its electronic influence can affect the reactivity of the adjacent C-Br bond.[16][17][18]

Suzuki_Coupling_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-X This compound Ar'-B(OR)2 Organoboron Reagent Ar-Ar' Biaryl Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound with various boronic acids. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Suzuki Coupling

This procedure is a general guideline and can be adapted for different scales and specific boronic acid partners.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine aryl bromide, boronic acid, base, and solvent in a reaction vessel. Degas Degas the mixture (e.g., with argon or nitrogen). Reagents->Degas Catalyst Add palladium catalyst and ligand. Degas->Catalyst Heat Heat the reaction mixture to the desired temperature. Catalyst->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Extract Perform aqueous work-up and extract with an organic solvent. Cool->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify the crude product by column chromatography. Dry->Purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Table of Reagents and Conditions
Reagent/ConditionRecommendedAlternativesNotes
Aryl Halide This compound (1.0 equiv)-Ensure high purity for optimal results.
Boronic Acid Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)Boronic esters (e.g., pinacol esters)The stoichiometry may need to be optimized.
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂, PdCl₂(dppf)Catalyst choice can significantly impact yield.
Ligand -SPhos, XPhos (if using Pd(OAc)₂)Often used with Pd(OAc)₂ to improve stability and activity.
Base K₂CO₃ (2.0 - 3.0 equiv)Cs₂CO₃, K₃PO₄, NaHCO₃The choice of base is crucial and substrate-dependent.
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O, DMF, THFSolvent choice affects solubility and reaction rate.
Temperature 80 - 100 °CRoom temperature to refluxHigher temperatures may be required for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)-Essential to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane/water, 4:1). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, poor choice of base or solvent.Use a fresh batch of catalyst, increase the reaction temperature, screen different bases and solvents.
Formation of homocoupled product (Ar-Ar) Presence of oxygen, slow transmetalation.Ensure thorough degassing, consider a different ligand to accelerate transmetalation.
Protodeborylation of boronic acid High temperature, prolonged reaction time, presence of water.Use the minimum effective temperature, monitor the reaction closely, consider using a boronic ester.
Dehalogenation of the aryl bromide Presence of a hydrogen source (e.g., water, alcohol).Use anhydrous solvents if possible, minimize reaction time.[6]

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a wide range of substituted biaryl nitriles.[1][19][20] By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently access these valuable compounds for further applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this important transformation.

References

Application Notes & Protocols: Navigating the Cross-Coupling Landscape of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic selection of molecular building blocks is paramount. 4-Bromo-2-fluoro-3-methylbenzonitrile is one such scaffold, presenting a unique convergence of functional handles that make it an exceptionally versatile intermediate. Its utility stems from the orthogonal reactivity of its substituents: the bromo group serves as a prime handle for transition-metal-catalyzed cross-coupling, the nitrile group offers a gateway to diverse functionalities like amines and carboxylic acids, and the fluoro and methyl groups provide steric and electronic modulation critical for tuning the physicochemical properties of the final compounds.[1][2]

This guide provides an in-depth analysis of the reaction mechanisms and practical protocols for leveraging this compound in several cornerstone cross-coupling reactions. The inherent structural features—notably the steric hindrance imposed by the ortho-methyl group and the electronic influence of the ortho-fluoro and para-nitrile groups—present distinct challenges and opportunities. Understanding these nuances is key to unlocking the full synthetic potential of this substrate.

Mechanistic Considerations: The Interplay of Steric and Electronic Effects

The success of a cross-coupling reaction with this compound is dictated by the careful orchestration of the catalytic cycle's fundamental steps: oxidative addition, transmetalation (or related steps), and reductive elimination. The substrate's unique substitution pattern profoundly influences each stage.

  • Oxidative Addition: The C-Br bond's reactivity is enhanced by the electron-withdrawing nature of the para-cyano and ortho-fluoro groups, which lower the electron density of the aromatic ring and facilitate the initial oxidative addition of the aryl bromide to the low-valent metal center (typically Pd(0)).[3] However, the steric bulk of the ortho-methyl group can impede the catalyst's approach. This steric challenge necessitates the use of specialized ligands designed to accommodate and promote the reaction of hindered substrates.[4][5]

  • The Role of the Ortho-Fluoro Substituent: Beyond its electron-withdrawing effect, an ortho-fluoro group can play a more complex role. It can influence the stability of intermediates and, in some cases, direct C-H activation, although C-Br activation is the dominant pathway for this substrate.[6][7] Its presence is a critical factor in catalyst and ligand selection.

  • Ligand Selection for Steric Hindrance: The primary challenge is overcoming the steric clash from the 3-methyl group. The solution lies in employing bulky, electron-rich phosphine ligands. Biarylphosphine ligands (e.g., those developed by Buchwald and Hartwig) and N-heterocyclic carbenes (NHCs) are highly effective.[8] These ligands form stable, coordinatively unsaturated metal complexes that are sufficiently reactive to engage sterically demanding substrates while promoting the crucial reductive elimination step.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures, which are prevalent in pharmaceuticals.[9][10] For this compound, the key to a successful Suzuki coupling is a catalytic system that can handle the significant steric demand.

Causality Behind Protocol Choices:
  • Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos) is essential. These ligands create a sterically demanding coordination sphere around the palladium center, which accelerates reductive elimination and prevents β-hydride elimination, even with sterically hindered coupling partners.[4][5]

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used. The base activates the boronic acid, facilitating the transmetalation step.[11] The choice of base can also influence the reaction rate and suppression of side reactions.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common, as it helps to dissolve both the organic substrate and the inorganic base.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition center_node transmetalation_complex [Ar-Pd(II)L₂(Ar')] oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination output1 Ar-Ar' transmetalation_complex->output1 output2 [B(OH)₂Br]⁻ transmetalation_complex->output2 input1 Ar-Br input1->oa_complex input2 Ar'B(OH)₂ + Base input2->transmetalation_complex

Catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterRecommended ConditionJustification
Palladium Source Pd(OAc)₂ (2 mol%)Common, stable Pd(II) precatalyst that is reduced in situ.
Ligand SPhos (4 mol%)Bulky biarylphosphine ligand, excellent for hindered substrates.[4]
Boronic Acid Phenylboronic Acid (1.2 equiv)Standard coupling partner; slight excess drives reaction to completion.
Base K₃PO₄ (2.0 equiv)Effective base for activating the boronic acid without being overly harsh.
Solvent Toluene/H₂O (5:1 mixture)Biphasic system that facilitates dissolution of all components.
Temperature 100 °CElevated temperature is often required for hindered substrates.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in the toluene portion of the solvent system.

  • Add the catalyst solution to the Schlenk flask, followed by the water portion of the solvent.

  • Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, a motif central to countless pharmaceuticals.[12][13] The reaction's success with this compound is highly dependent on the ligand's ability to facilitate C-N reductive elimination from a sterically crowded intermediate.[8]

Causality Behind Protocol Choices:
  • Catalyst/Ligand: A pre-catalyst or an in-situ generated catalyst from a Pd(0) or Pd(II) source is used. The ligands of choice are typically bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) or Josiphos-type ferrocenyl ligands.[14][8][15] These ligands are crucial for promoting the amination of sterically hindered and electron-deficient aryl halides.

  • Base: A strong, non-nucleophilic base like NaOtBu, LiHMDS, or Cs₂CO₃ is required to deprotonate the amine, forming the active nucleophile.[12]

  • Amine Source: A wide range of primary and secondary amines can be used. For the synthesis of primary anilines, an ammonia equivalent like benzophenone imine or ammonium salts can be employed.[16][17]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition center_node amido_complex [Ar-Pd(II)L₂(NR₂)] oa_complex->amido_complex Amine Coordination & Deprotonation output2 [H-Base]⁺Br⁻ oa_complex->output2 amido_complex->pd0 Reductive Elimination output1 Ar-NR₂ amido_complex->output1 input1 Ar-Br input1->oa_complex input2 HNR₂ + Base input2->amido_complex

Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine

ParameterRecommended ConditionJustification
Palladium Source Pd₂(dba)₃ (1.5 mol%)A common and effective Pd(0) source.
Ligand RuPhos (3.5 mol%)A highly effective ligand for coupling secondary amines with hindered aryl chlorides and bromides.[8]
Amine Morpholine (1.2 equiv)A common secondary amine used in drug discovery.
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base suitable for a wide range of amines.
Solvent TolueneA non-polar solvent that works well for this transformation.
Temperature 110 °CEnsures a reasonable reaction rate for the challenging substrate.

Step-by-Step Procedure:

  • Add this compound (1.0 mmol) and NaOtBu (1.4 mmol) to a dry Schlenk tube. Evacuate and backfill with argon three times.

  • Add Pd₂(dba)₃ (0.015 mmol) and RuPhos (0.035 mmol).

  • Add anhydrous toluene, followed by morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 16-24 hours, or until TLC/LC-MS indicates completion.

  • Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the desired arylamine product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, creating arylalkynes that are valuable precursors in organic synthesis and materials chemistry.[18][19] The reaction typically employs a dual catalytic system of palladium and copper, although copper-free variants have been developed.

Causality Behind Protocol Choices:
  • Catalyst System: The classic system uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[20][21] The palladium complex catalyzes the main cross-coupling cycle, while copper(I) is believed to form a copper(I) acetylide, which participates in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient, as it is usually introduced with the palladium precatalyst. For more challenging substrates, more specialized ligands may be required.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_0 Palladium Cycle cluster_1 Copper Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition alkynyl_complex [Ar-Pd(II)L₂(C≡CR)] oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination output_product Ar-C≡CR alkynyl_complex->output_product cu_halide Cu(I)Br cu_acetylide Cu(I)C≡CR cu_halide->cu_acetylide Alkyne + Base cu_acetylide->oa_complex cu_acetylide->cu_halide from Transmetalation input_arbr Ar-Br input_alkyne R-C≡CH

Catalytic cycle for the Sonogashira reaction.
Protocol: Sonogashira Coupling with Phenylacetylene

ParameterRecommended ConditionJustification
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Standard, effective catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (4 mol%)Facilitates the formation of the copper acetylide for transmetalation.
Alkyne Phenylacetylene (1.2 equiv)A representative terminal alkyne.
Base/Solvent Triethylamine (Et₃N)Acts as both base and solvent, simplifying the reaction setup.
Temperature 60 °CMild heating is often sufficient to drive the reaction.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate the flask and backfill with argon (repeat 3x).

  • Add anhydrous triethylamine via syringe, followed by phenylacetylene (1.2 mmol).

  • Stir the reaction mixture at 60 °C for 4-8 hours. Monitor by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash chromatography to isolate the arylalkyne.

Heck Coupling: Olefin Functionalization

The Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[22][23] For an electron-deficient substrate like this compound, the reaction can be quite efficient, although steric factors must still be considered.[24][25]

Causality Behind Protocol Choices:
  • Catalyst: A simple palladium salt like Pd(OAc)₂ is often sufficient. In cases of steric hindrance, phosphine ligands like P(o-tol)₃ or P(t-Bu)₃ can be beneficial to stabilize the catalyst and promote the desired pathway.

  • Base: An organic amine base like triethylamine (Et₃N) is commonly used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: A polar aprotic solvent such as DMF or NMP is typically employed to facilitate the reaction.

Catalytic Cycle: Heck Coupling

Heck_Coupling pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition center_node input3 Base output2 [H-Base]⁺Br⁻ insertion_complex [RCH₂-CH(Ar)Pd(II)L₂(Br)] oa_complex->insertion_complex Migratory Insertion insertion_complex->pd0 β-Hydride Elimination output1 Ar-CH=CHR insertion_complex->output1 input1 Ar-Br input1->oa_complex input2 Alkene (H₂C=CHR) input2->insertion_complex

Catalytic cycle for the Heck reaction.
Protocol: Heck Coupling with Styrene

ParameterRecommended ConditionJustification
Palladium Catalyst Pd(OAc)₂ (2 mol%)A reliable and common palladium source.
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)A moderately bulky ligand that often improves yields in Heck reactions.
Alkene Styrene (1.5 equiv)An activated alkene that couples efficiently.
Base Triethylamine (Et₃N) (2.0 equiv)Standard base for the Heck reaction.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that promotes the reaction.
Temperature 100 °CStandard temperature for Heck couplings of aryl bromides.

Step-by-Step Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add DMF, triethylamine (2.0 mmol), and styrene (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction at 100 °C for 18-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted stilbene derivative.

Comparative Summary

ReactionBond FormedKey ReagentsPrimary ChallengeRecommended Ligand Class
Suzuki-Miyaura C(sp²)-C(sp²)Organoboron, BaseSteric HindranceBulky Biarylphosphines (e.g., SPhos)
Buchwald-Hartwig C(sp²)-NAmine, Strong BaseSteric HindranceBulky Biarylphosphines (e.g., RuPhos)
Sonogashira C(sp²)-C(sp)Alkyne, Amine Base, Cu(I)Catalyst DeactivationStandard Phosphines (e.g., PPh₃)
Heck C(sp²)-C(sp²)Alkene, Amine BaseSteric HindranceModerately Bulky Phosphines (e.g., P(o-tol)₃)

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[1][2] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with a significant number of approved drugs and candidates in clinical trials.[3][4] The development of efficient and versatile synthetic routes to novel kinase inhibitor scaffolds is therefore of paramount importance. This document provides a detailed guide to the use of 4-Bromo-2-fluoro-3-methylbenzonitrile, a highly functionalized and versatile building block, in the synthesis of kinase inhibitors. We present its physicochemical properties, safety information, and detailed protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

Introduction to this compound

This compound (CAS: 1114546-30-3) is a strategically substituted aromatic compound that serves as an excellent starting material in medicinal chemistry.[5] Its unique arrangement of functional groups—a bromo group, a fluoro group, a methyl group, and a nitrile group—provides multiple, distinct reaction sites. This allows for the sequential and controlled introduction of various molecular fragments, enabling the construction of complex, drug-like molecules. The bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions, while the fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution.[6] This multi-faceted reactivity makes it a valuable precursor for generating diverse libraries of compounds for screening and lead optimization in kinase inhibitor discovery programs.[7]

Physicochemical and Safety Data

Proper handling and storage of starting materials are critical for experimental success and laboratory safety. The key properties and safety information for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1114546-30-3[5][8]
Molecular Formula C₈H₅BrFN[5][8]
Molecular Weight 214.03 g/mol [5][8]
Appearance Solid[8]
Storage Sealed in dry, Room Temperature[8]

Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[5][9]:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[10]

Reactivity Profile

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed selectively under different reaction conditions.

Key reactive sites of this compound.

Core Synthetic Protocols

The following sections provide detailed, field-proven protocols for two fundamental transformations using this compound as a substrate. These reactions are cornerstones for building the core structures of many kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[11] This protocol is ideal for modifying the 4-position of the benzonitrile ring.

Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling prep Preparation (Reagents & Glassware) setup Reaction Setup (Inert Atmosphere) prep->setup execution Reaction Execution (Heating & Stirring) setup->execution workup Aqueous Workup & Extraction execution->workup purify Purification (Column Chromatography) workup->purify analysis Product Characterization (NMR, MS) purify->analysis

Standard experimental workflow for the Suzuki-Miyaura reaction.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst can be sensitive to oxygen.[12]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-16 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.

ParameterRepresentative Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene, DME
Temperature 80 - 110 °C
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for introducing nucleophiles onto an aromatic ring. In this compound, the fluorine atom is activated towards substitution by the strong electron-withdrawing effect of the nitrile group in the para position. This reaction is commonly used to install amine functionalities, a key feature in many Type I and Type II kinase inhibitors.

General scheme for SNAr reaction with an amine.

Objective: To substitute the fluorine atom of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Base (e.g., DIPEA, K₂CO₃, 2.0 - 3.0 eq)

  • Aprotic polar solvent (e.g., DMSO, DMF, NMP)

Experimental Protocol:

  • Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMSO).

  • Reagent Addition: Add the amine nucleophile (1.2 eq) followed by the base (e.g., DIPEA, 2.5 eq).

  • Reaction Execution: Seal the vial and heat the reaction mixture to the required temperature (typically 80-120 °C). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified via flash column chromatography or recrystallization.

  • Characterization: Analyze the purified product by NMR and MS to confirm its identity and purity.

Application in Kinase Inhibitor Scaffolding

By combining these two powerful reactions, complex molecular architectures central to many kinase inhibitors can be rapidly assembled. A hypothetical two-step synthesis demonstrates this principle, starting from our key building block.

Sequential coupling approach to a kinase inhibitor scaffold.

This sequential approach allows for immense diversification. A variety of aryl or heteroaryl groups can be introduced in the first step, followed by the introduction of numerous amine-containing side chains in the second step, quickly generating a library of analogs for structure-activity relationship (SAR) studies.

Relevance to Kinase Signaling

Kinase inhibitors typically function by binding to the ATP pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[4] Receptor Tyrosine Kinases (RTKs), for example, are often overactive in cancer and drive cell proliferation and survival.[13] The scaffolds synthesized from this compound are designed to fit into these ATP-binding sites.

Kinase_Pathway Figure 5: Simplified Kinase Signaling and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein Receptor->Substrate phosphorylates ATP ATP ATP->Receptor provides P Phos_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) Phos_Substrate->Downstream Inhibitor Kinase Inhibitor Inhibitor->Receptor blocks ATP binding

Simplified diagram of an RTK pathway and the action of a kinase inhibitor.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its distinct and selectively addressable reactive sites enable the efficient execution of key bond-forming reactions such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery to rapidly construct diverse and novel molecular scaffolds, accelerating the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Preparation of 4-Bromo-2-fluoro-3-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Aryl Nitriles in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and nitrile functionalities into aromatic scaffolds is a cornerstone of molecular design.[1][2][3] The 4-bromo-2-fluoro-3-methylbenzonitrile scaffold is a prime exemplar of a highly versatile building block, offering a unique combination of reactive handles and electronically-tuned properties. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules, while the nitrile group is a versatile precursor for various functional groups and a key feature in many pharmaceuticals.[2][4] The bromine atom serves as a crucial site for further molecular elaboration, most commonly through palladium-catalyzed cross-coupling reactions.[5]

This document provides a comprehensive guide for the synthesis, characterization, and potential applications of this compound, tailored for researchers in medicinal chemistry, agrochemical synthesis, and materials science. The protocols herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to empower researchers to adapt and innovate.

Synthetic Strategy: A Two-Step Approach to this compound

The most direct and reliable synthetic route to this compound involves a two-step sequence starting from the commercially available 2-fluoro-3-methylaniline. This strategy leverages a regioselective electrophilic bromination followed by a classic Sandmeyer reaction to introduce the nitrile functionality.

Synthesis_Workflow start 2-Fluoro-3-methylaniline step1 Step 1: Electrophilic Bromination start->step1 intermediate 4-Bromo-2-fluoro-3-methylaniline step1->intermediate step2 Step 2: Sandmeyer Reaction (Diazotization & Cyanation) intermediate->step2 product This compound step2->product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Bromo-2-fluoro-3-methylaniline

The initial step is the selective bromination of 2-fluoro-3-methylaniline. The directing effects of the activating amino group and the deactivating but ortho-, para-directing fluorine atom, along with the steric hindrance from the methyl group, favor the introduction of bromine at the C4 position. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation, offering milder reaction conditions compared to elemental bromine.

Protocol 1: Bromination of 2-Fluoro-3-methylaniline

  • Materials:

    • 2-Fluoro-3-methylaniline

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-methylaniline (1.0 eq.) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 4-bromo-2-fluoro-3-methylaniline by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Rationale: The use of a polar aprotic solvent like acetonitrile facilitates the reaction, and the low temperature helps to control the regioselectivity and prevent side reactions. The aqueous workup is essential to remove unreacted reagents and byproducts.

Part 2: Sandmeyer Reaction for the Synthesis of this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to a variety of functional groups, including nitriles.[6][7][8] The reaction proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) cyanide catalyst.[9][10]

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Cyanation Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HCl 0-5 °C ArylRadical Ar• + N₂ Diazonium->ArylRadical e⁻ from Cu(I) CuCN Cu(I)CN CuCN->Diazonium Product Ar-CN ArylRadical->Product + [Cu(II)(CN)₂] Product->CuCN Regenerates Cu(I)

Caption: Simplified mechanism of the Sandmeyer reaction.

Protocol 2: Diazotization and Cyanation of 4-Bromo-2-fluoro-3-methylaniline

  • Materials:

    • 4-Bromo-2-fluoro-3-methylaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Cyanide (CuCN)

    • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

    • Toluene

    • Ice

    • Starch-iodide paper

    • Aqueous sodium hydroxide (NaOH) solution (10%)

    • Ferrous sulfate (FeSO₄) solution (for cyanide quenching)

  • Procedure: Step A: Diazotization

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2-fluoro-3-methylaniline (1.0 eq.) in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and add it dropwise to the aniline suspension, maintaining the temperature between 0-5 °C.[11] The addition should be slow to control the exothermic reaction and the evolution of nitrous fumes.

    • After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C.

    • Check for the presence of excess nitrous acid by testing a drop of the solution on starch-iodide paper; it should turn blue.[12][13] If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

    Step B: Sandmeyer Cyanation

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in water. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) as cyanide salts and their solutions are highly toxic.

    • Warm the copper(I) cyanide solution gently to about 60-70 °C to ensure complete dissolution, then cool it to room temperature.

    • Slowly and carefully add the cold diazonium salt solution from Step A to the copper(I) cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

    • After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour, or until the evolution of nitrogen ceases.

    • Cool the reaction mixture to room temperature and extract the product with toluene.

    • Wash the combined organic extracts with water and then with a 10% sodium hydroxide solution to remove any phenolic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Safety and Waste Disposal:

    • Cyanides are extremely toxic. Always handle copper(I) cyanide and potassium cyanide in a certified fume hood. Wear gloves, a lab coat, and safety glasses. Have a cyanide antidote kit available and be trained in its use.

    • All aqueous waste containing cyanide must be quenched before disposal. Add the aqueous waste to a stirred, alkaline solution of ferrous sulfate. This will precipitate the cyanide as the much less toxic ferrocyanide complex. After quenching, dispose of the waste according to institutional guidelines.

Characterization of this compound

Upon successful synthesis and purification, the identity and purity of this compound should be confirmed using standard analytical techniques.

PropertyExpected Value / Observation
Appearance White to off-white solid or crystalline powder.
Molecular Formula C₈H₅BrFN
Molecular Weight 214.03 g/mol [12]
¹H NMR Two aromatic protons will be observed as doublets or doublet of doublets in the aromatic region (approx. 7.0-8.0 ppm). A singlet for the methyl group will be present in the aliphatic region (approx. 2.0-2.5 ppm).
¹³C NMR Expect signals for eight distinct carbons. The nitrile carbon will be in the range of 115-125 ppm. The aromatic carbons will appear between 110-140 ppm, with C-F and C-Br couplings potentially visible. The methyl carbon will be around 15-25 ppm.
IR Spectroscopy A sharp, strong absorption band characteristic of the C≡N stretch will be present around 2220-2240 cm⁻¹. C-F and C-Br stretching vibrations will also be observable.
Mass Spectrometry (MS) The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 ratio). The molecular ion peak (m/z) should correspond to the molecular weight.

Applications and Derivatization

This compound is a valuable intermediate for the synthesis of a wide range of more complex molecules with potential applications in various fields.

Medicinal Chemistry

The structural motifs present in this molecule are frequently found in biologically active compounds. Its close isomers are known to be precursors for kinase inhibitors and central nervous system (CNS) drugs.[4][14] The bromo-fluoro-benzonitrile core can be utilized to synthesize novel compounds for screening in various therapeutic areas, including oncology and neurology. The strategic placement of the substituents allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[2][3]

Materials Science

Substituted benzonitriles are important building blocks for organic light-emitting diode (OLED) materials.[4][14] The rigid, planar structure and the electronic properties imparted by the substituents can be exploited in the design of novel emissive and charge-transport materials for next-generation displays and lighting.

Derivatization Potential

The bromine atom is the primary site for derivatization, allowing for the introduction of a wide array of substituents through well-established cross-coupling reactions.

Derivatization start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) start->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) start->sonogashira prod1 Biaryl Derivatives suzuki->prod1 prod2 Aryl Amine Derivatives buchwald->prod2 prod3 Alkynyl Derivatives sonogashira->prod3

Caption: Potential derivatization pathways for this compound.

Conclusion

This guide provides a detailed and practical framework for the synthesis and utilization of this compound. By understanding the principles behind each synthetic step and adhering to the outlined safety precautions, researchers can confidently produce this valuable intermediate and explore its potential in their respective fields. The versatility of this molecule, coupled with the robust synthetic protocols provided, makes it an excellent addition to the chemist's toolbox for the development of novel and impactful chemical entities.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-Bromo-2-fluoro-3-methylbenzonitrile (CAS No. 1114546-30-3), a key substituted benzonitrile intermediate. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, its structural integrity and purity are paramount. This guide is designed for researchers, analytical scientists, and quality control professionals, offering detailed, field-proven protocols for structural elucidation, purity assessment, and physicochemical analysis. The methodologies herein are grounded in established principles and are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction

This compound is a poly-substituted aromatic compound whose utility in organic synthesis stems from its distinct functional groups: a nitrile, a bromine atom, a fluorine atom, and a methyl group. Each of these sites offers a handle for subsequent chemical transformations. Given its role as a precursor in multi-step syntheses, a thorough analytical characterization is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final product.

This application note presents an integrated workflow employing orthogonal analytical techniques. We will detail protocols for Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) spectroscopy for functional group identification. Furthermore, we provide robust chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for accurate purity determination.

Physicochemical Properties

A foundational understanding of the material's properties is essential before commencing any analytical work. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1114546-30-3[1]
Molecular Formula C₈H₅BrFN[1]
Molecular Weight 214.03 g/mol [1][2]
Appearance Solid (typically white to off-white powder/crystals)
Purity (Typical) >97%

Integrated Analytical Workflow

A multi-technique approach is crucial for the comprehensive characterization of a chemical entity. The following workflow ensures that the identity, structure, and purity of this compound are rigorously confirmed. Each step provides a unique and complementary piece of information, culminating in a complete analytical profile.

Analytical_Workflow cluster_0 Start: Sample Receipt cluster_1 Phase 1: Identity & Structural Confirmation cluster_2 Phase 2: Purity & Impurity Profiling cluster_3 Phase 3: Physicochemical Properties cluster_4 End: Certificate of Analysis Sample Test Article: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Primary Structure Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Molecular Weight & Isotopic Pattern Sample->MS FTIR FTIR Spectroscopy Functional Groups Sample->FTIR HPLC HPLC-UV Quantitative Purity NMR->HPLC Structure Confirmed MS->HPLC FTIR->HPLC GC GC-FID Orthogonal Purity Check (Volatile Impurities) HPLC->GC Primary Purity Assay MP Melting Point Purity Indicator HPLC->MP CoA Comprehensive Data Package (CoA Generation) HPLC->CoA Quantitative Data GC->CoA Orthogonal Data MP->CoA Physical Constant

Caption: Integrated workflow for the comprehensive characterization of this compound.

Structural Elucidation and Identification

The primary objective is to unequivocally confirm that the material is, in fact, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. ¹H NMR confirms the proton environment and their connectivity, while ¹³C NMR provides a map of the carbon skeleton. For this specific molecule, ¹⁹F NMR is also highly informative.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. A sufficient number of scans (typically >512) and a longer relaxation delay (5 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Expected Spectral Features:

  • ¹H NMR:

    • A singlet corresponding to the three methyl (CH₃) protons.

    • Two doublets in the aromatic region, corresponding to the two aromatic protons. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

  • ¹³C NMR:

    • Eight distinct signals corresponding to the eight carbon atoms in the molecule.

    • The nitrile carbon (C≡N) will appear significantly downfield.

    • The carbons attached to or near the fluorine and bromine atoms will show characteristic chemical shifts and C-F coupling.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 natural abundance) provides a definitive signature for bromo-containing compounds.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: 250°C, split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze its mass spectrum to find the molecular ion peak (M⁺) and its isotopic partner.

Expected Spectral Features:

  • A pair of molecular ion peaks at m/z 213 and 215, in an approximate 1:1 intensity ratio, corresponding to [C₈H₅⁷⁹BrFN]⁺ and [C₈H₅⁸¹BrFN]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups, as they absorb infrared radiation at characteristic frequencies.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Absorption Bands:

  • ~2230 cm⁻¹: A sharp, strong absorption characteristic of the nitrile (C≡N) stretch.[4][5]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1250-1000 cm⁻¹: C-F stretching.

  • ~700-500 cm⁻¹: C-Br stretching.

Purity Determination and Quantification

Ensuring the purity of the material is critical. Orthogonal chromatographic techniques (methods based on different separation principles) provide the highest level of confidence.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the industry-standard method for determining the purity of non-volatile organic compounds. It separates the main component from potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

HPLC_Workflow SamplePrep 1. Sample Preparation (1 mg/mL in Acetonitrile) Injection 2. Injection (5 µL into HPLC) SamplePrep->Injection Separation 3. Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection 4. UV Detection (254 nm) Separation->Detection Analysis 5. Data Analysis (Peak Integration, Area % Calculation) Detection->Analysis

Caption: A typical experimental workflow for HPLC purity analysis.

Protocol: HPLC with UV Detection

  • Sample Preparation: Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and diluting to volume with acetonitrile (ACN).

  • Chromatographic Conditions: The following is a robust starting method that can be optimized as needed.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good retention and separation of aromatic compounds.
Mobile Phase A Water (HPLC Grade)Polar component of the mobile phase.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for eluting the compound.
Gradient 70% A / 30% B to 10% A / 90% B over 15 minA gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLA small volume prevents peak distortion and column overload.
UV Detection 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.
  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC)

Causality: GC with a Flame Ionization Detector (FID) serves as an excellent orthogonal method to HPLC. It is particularly effective for identifying volatile or non-polar impurities that may not be well-resolved by reversed-phase HPLC.

Protocol: GC with FID Detection

  • Sample Preparation: Prepare a solution of ~1 mg/mL in a suitable solvent such as ethyl acetate.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temp. 250°C
Detector Temp. 280°C
Oven Program 100°C (2 min), ramp 15°C/min to 280°C (5 min)
Injection 1 µL, Split (50:1)
  • Data Analysis: Calculate purity using the area percent method, similar to HPLC.

Safety Precautions

Adherence to safety protocols is mandatory when handling any chemical. This compound presents several hazards.[1][2]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][7][8]

  • Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][9]

  • Handling: Avoid creating dust. Ensure containers are kept tightly closed when not in use. Wash hands thoroughly after handling.[6][7]

Conclusion

The analytical characterization of this compound requires a systematic, multi-faceted approach. The protocols detailed in this application note, from structural confirmation by NMR and MS to orthogonal purity assessment by HPLC and GC, provide a robust framework for ensuring the material's quality. By understanding the causality behind each technique and adhering to these validated methods, researchers and drug development professionals can proceed with confidence in their synthetic endeavors.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The described two-step synthetic pathway commences with the regioselective bromination of 2-fluoro-3-methylaniline to yield 4-bromo-2-fluoro-3-methylaniline, which is subsequently converted to the target benzonitrile via a Sandmeyer reaction. This application note offers detailed, scalable protocols, discusses the rationale behind key experimental parameters, and emphasizes critical safety considerations for handling the hazardous reagents involved. The intended audience includes researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction: Strategic Importance of this compound

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The presence of orthogonal functional groups—a nitrile, a bromine atom, a fluorine atom, and a methyl group—on the benzene ring allows for a diverse range of subsequent chemical transformations. This makes it a valuable precursor for the synthesis of complex molecules with potential biological activity. The strategic placement of these substituents offers chemists the flexibility to perform selective cross-coupling reactions, nucleophilic aromatic substitutions, and modifications of the nitrile group, paving the way for the creation of novel compound libraries for drug discovery and the development of advanced materials.

The synthetic route detailed herein is designed for robustness and scalability, addressing the increasing demand for this intermediate in larger quantities for preclinical and clinical studies, as well as for commercial production.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, which is both efficient and amenable to scale-up. The logical flow of this synthesis is depicted in the workflow diagram below.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Sandmeyer Reaction A 2-Fluoro-3-methylaniline C 4-Bromo-2-fluoro-3-methylaniline A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) B->C Brominating Agent & Solvent D 4-Bromo-2-fluoro-3-methylaniline F This compound D->F Diazotization & Cyanation E 1. NaNO2, HBr, 0-5 °C 2. CuCN, KCN E->F Reagents

Figure 1: High-level workflow for the synthesis of this compound.

The first step involves the selective bromination of the commercially available 2-fluoro-3-methylaniline at the para-position relative to the activating amino group. The second, and more critical, step is the conversion of the amino group of the resulting 4-bromo-2-fluoro-3-methylaniline into a nitrile functionality via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate, which is then reacted with a copper(I) cyanide catalyst.[1]

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluoro-3-methylaniline

Rationale: The bromination of an activated aromatic ring, such as an aniline derivative, requires a mild and selective brominating agent to prevent over-bromination and other side reactions. N-Bromosuccinimide (NBS) is an excellent choice for this purpose as it provides a low concentration of elemental bromine in situ, which favors controlled electrophilic aromatic substitution. Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. The reaction is initiated at a low temperature to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.

Materials and Equipment:

  • 2-Fluoro-3-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a suitably sized reaction vessel, dissolve 2-fluoro-3-methylaniline (1.0 equivalent) in acetonitrile (10 volumes, e.g., 10 mL per gram of aniline).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • NBS Addition: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction by adding deionized water (10 volumes). Extract the product with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-bromo-2-fluoro-3-methylaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterValue
Starting Material 2-Fluoro-3-methylaniline
Reagent N-Bromosuccinimide
Solvent Acetonitrile
Temperature 0 °C to Room Temperature
Typical Yield 85-95%
Step 2: Scale-Up Synthesis of this compound via Sandmeyer Reaction

Rationale: The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring by displacing a diazonium salt.[2] The diazotization of the aniline must be performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[3] An excess of acid is used to prevent the formation of unwanted azo-coupling byproducts. Copper(I) cyanide serves as the catalyst and the source of the cyanide nucleophile.[1] The reaction is highly exothermic and produces nitrogen gas, necessitating careful temperature control and adequate ventilation, especially on a larger scale.

Materials and Equipment:

  • 4-Bromo-2-fluoro-3-methylaniline

  • Sodium nitrite (NaNO2)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - EXTREMELY TOXIC, HANDLE WITH EXTREME CAUTION

  • Deionized water

  • Toluene

  • Sodium bicarbonate (NaHCO3) solution

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ventilation system (fume hood)

  • Cyanide antidote kit must be readily available

Protocol:

  • Diazotization:

    • In a reaction vessel, suspend 4-bromo-2-fluoro-3-methylaniline (1.0 equivalent) in a mixture of 48% hydrobromic acid (3.0 equivalents) and deionized water (5 volumes).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled aniline suspension over 60-90 minutes, maintaining the internal temperature below 5 °C.

    • After the addition, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be confirmed by testing with starch-iodide paper, which should turn blue in the presence of excess nitrous acid.[3]

  • Preparation of Cyanide Solution:

    • IN A WELL-VENTILATED FUME HOOD , in a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.3 equivalents) in deionized water (5 volumes).

    • Cool this solution to 0-5 °C.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the stirred cyanide solution over 60-90 minutes, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with toluene (3 x 10 volumes).

    • Combine the organic layers and wash with deionized water (2 x 10 volumes) and a saturated sodium bicarbonate solution (2 x 10 volumes) to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like isopropanol.

ParameterValue
Starting Material 4-Bromo-2-fluoro-3-methylaniline
Reagents NaNO2, HBr, CuCN, KCN
Temperature 0-5 °C (Diazotization), <10 °C (Addition), 50-60 °C (Reaction)
Typical Yield 70-80%

Safety Considerations

The scale-up synthesis of this compound involves several hazardous reagents and requires strict adherence to safety protocols.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive solid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrobromic Acid: A corrosive acid. Handle with care, using appropriate PPE.

  • Sodium Nitrite: An oxidizing agent and toxic if ingested.

  • Copper(I) Cyanide and Potassium Cyanide: EXTREMELY TOXIC . Can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations involving cyanides must be performed in a well-ventilated fume hood.[4] Impervious gloves, a lab coat, and chemical splash goggles are mandatory. A cyanide antidote kit must be readily available, and all personnel must be trained in its use.[5][6]

  • Cyanide Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal, in accordance with institutional and environmental regulations.[4]

  • Reaction Exotherms and Gas Evolution: Both steps of the synthesis can be exothermic, and the Sandmeyer reaction produces a large volume of nitrogen gas. Ensure adequate cooling capacity and proper ventilation to prevent pressure buildup.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor reaction progress.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic nitrile stretch (around 2230 cm⁻¹) in the final product.

Conclusion

The two-step synthesis of this compound presented in this application note provides a reliable and scalable route to this valuable chemical intermediate. By carefully controlling reaction parameters and adhering to stringent safety protocols, researchers and process chemists can confidently produce this compound in the quantities required for their research and development programs. The detailed protocols and underlying chemical principles discussed herein serve as a robust foundation for the successful scale-up of this important synthesis.

References

Application Notes and Protocols: The Strategic Utility of 4-Bromo-2-fluoro-3-methylbenzonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Agrochemical Intermediates

The escalating global demand for food security necessitates the development of novel, highly effective, and environmentally benign agrochemicals. Central to this endeavor is the design and synthesis of active ingredients with enhanced potency, selectivity, and favorable toxicological profiles. Fluorinated and brominated organic compounds have emerged as crucial building blocks in the agrochemical industry, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved transport characteristics within plants.

4-Bromo-2-fluoro-3-methylbenzonitrile (CAS No. 1114546-30-3) is a key aromatic intermediate that embodies the structural features requisite for the synthesis of next-generation pesticides. The strategic arrangement of its functional groups—a reactive bromine atom, a nitrile group, and a fluoro-methylated phenyl ring—provides a versatile platform for the construction of complex molecular architectures. This document serves as a comprehensive guide for researchers, chemists, and process development scientists on the application of this compound in agrochemical synthesis, providing both the theoretical underpinnings and practical, field-proven protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective utilization in synthesis.

PropertyValue
CAS Number 1114546-30-3
Molecular Formula C₈H₅BrFN
Molecular Weight 214.04 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 78-82 °C
Boiling Point Not determined
Solubility Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂). Insoluble in water.

The Synthetic Versatility of this compound in Agrochemical Design

The utility of this compound as a precursor in agrochemical synthesis stems from the distinct reactivity of its functional groups:

  • The Bromine Atom: This site is amenable to a wide array of cross-coupling reactions, including Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the facile introduction of diverse carbon and heteroatom-based substituents, enabling the exploration of a vast chemical space to optimize biological activity.

  • The Nitrile Group: The cyano moiety is a versatile functional handle that can be transformed into a variety of other groups. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems, which are prevalent in many agrochemical classes.

  • The Fluorinated and Methylated Phenyl Ring: The presence of fluorine and a methyl group on the aromatic ring significantly influences the electronic properties and lipophilicity of the molecule. Fluorine, with its high electronegativity, can enhance the binding affinity of the final product to its biological target and increase its metabolic stability. The methyl group provides steric bulk and can also modulate the electronic nature of the ring.

Application Focus: Synthesis of Novel Fungicidal and Insecticidal Scaffolds

While specific, publicly disclosed, commercial agrochemicals directly synthesized from this compound are not yet widely documented, its structural motifs are present in numerous patented and developmental compounds. The following sections provide detailed, exemplary protocols for the elaboration of this intermediate into scaffolds with known agrochemical potential.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Fungicide Precursor

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with a boronic acid to generate a biaryl structure, a common feature in many modern fungicides.

Workflow for Suzuki-Miyaura Cross-Coupling

G A Reactants Loading - this compound - Boronic Acid Derivative - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) B Inert Atmosphere Purge with Nitrogen or Argon A->B 1. C Reaction Heating Heat to 80-100 °C B->C 2. D Reaction Monitoring TLC or GC/MS C->D 3. E Work-up - Quench with water - Extract with organic solvent D->E 4. F Purification Column Chromatography E->F 5. G Product Isolation Evaporation of solvent F->G 6.

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Detailed Experimental Protocol
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water as the solvent. The total solvent volume should be sufficient to create a stirrable slurry.

  • Inerting the System: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The use of a glovebox or a Schlenk line is recommended for handling the air-sensitive catalyst.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl compound.

Causality Behind Experimental Choices
  • Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. Its choice is predicated on its ability to efficiently catalyze the reaction for a broad range of substrates.

  • Base and Solvent System: The aqueous potassium carbonate and toluene/water biphasic system is a standard and effective combination for Suzuki reactions. The base is essential for the transmetalation step of the catalytic cycle, while the biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of an Insecticide Intermediate

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is invaluable in the synthesis of many insecticides where an aniline or related nitrogen-containing moiety is a key structural feature.

Workflow for Buchwald-Hartwig Amination

G A Reactants Loading - this compound - Amine - Palladium Pre-catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Dioxane) B Inert Atmosphere Purge with Nitrogen or Argon A->B 1. C Reaction Heating Heat to 100-120 °C B->C 2. D Reaction Monitoring LC-MS C->D 3. E Work-up - Filter through Celite - Concentrate solvent D->E 4. F Purification Column Chromatography E->F 5. G Product Isolation Crystallization or Evaporation F->G 6.

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Experimental Protocol
  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Inerting the System: Seal the Schlenk tube and thoroughly degas by three cycles of vacuum backfilling with argon.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite. Wash the Celite pad with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the aminated product.

Trustworthiness Through Self-Validating Systems

The protocols described above are designed to be self-validating. The progress of each reaction can be meticulously tracked using standard analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the final products should be confirmed by a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis. Expected spectral data should be consistent with the proposed structures, providing a high degree of confidence in the experimental outcome.

Conclusion and Future Outlook

This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals. Its unique combination of reactive sites allows for the construction of complex and diverse molecular scaffolds. The protocols detailed herein for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination represent just two examples of its broad synthetic utility. As the quest for more effective and sustainable crop protection solutions continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of agrochemical research and development.

Application of 4-Bromo-2-fluoro-3-methylbenzonitrile in High-Efficiency Blue OLED Materials: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials for Organic Light-Emitting Diodes (OLEDs) remain a critical area of research. This guide provides an in-depth technical overview of the application of 4-Bromo-2-fluoro-3-methylbenzonitrile, a key building block for the development of high-performance blue OLED emitter materials. We will explore its role in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters, detail the synthetic protocols, and discuss the fabrication and performance of OLED devices incorporating these materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and application of advanced organic electronic materials.

The Critical Role of Fluorinated Benzonitriles in TADF Emitters

The performance of an OLED is fundamentally linked to the efficiency with which it can convert electrical energy into light. A significant challenge has been the harvesting of triplet excitons, which constitute 75% of the excitons generated upon electrical excitation. Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism to achieve 100% internal quantum efficiency (IQE) in OLEDs by converting non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC).[1]

The design of efficient TADF molecules typically involves the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is often achieved through a donor-acceptor (D-A) or donor-acceptor-donor' (D-A-D') molecular architecture. The fluorinated benzonitrile moiety, and specifically this compound, serves as a powerful electron-accepting core in these structures. The strong electron-withdrawing nature of the cyano group and the fluorine atom helps to lower the LUMO energy level, while the bromine atom provides a reactive site for the introduction of electron-donating groups through cross-coupling reactions. This strategic combination of functional groups allows for precise tuning of the molecule's photophysical properties, leading to improved charge transport, high emission efficiency, and enhanced device stability.[2]

The presence of fluorine, in particular, can influence critical properties such as dielectric anisotropy and viscosity, which is also beneficial in the context of liquid crystal synthesis, another area where this compound finds application.[2]

Synthetic Pathways to Advanced Emitters

The synthesis of high-performance TADF emitters from this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex D-A and D-A-D' architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon bond between the brominated benzonitrile core and various aryl or heteroaryl donor moieties. This reaction typically involves the use of a palladium catalyst and a base.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, and perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -- "Arylboronic AcidPd Catalyst, Base" --> B(Donor-Acceptor Molecule); B -- "Further Functionalization" --> C{OLED Emitter}; }

Synthetic Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, directly linking electron-donating amine-containing moieties (such as carbazoles, phenoxazines, or phenothiazines) to the benzonitrile acceptor core.

Generalized Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine donor (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP) (1-5 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -- "Amine DonorPd Catalyst, Ligand, Base" --> B(Donor-Acceptor Molecule); B -- "Characterization &Device Fabrication" --> C{High-Performance TADF Emitter}; }

Synthetic Workflow for Buchwald-Hartwig Amination.

Characterization of Emitter Materials

Once synthesized, the photophysical and electrochemical properties of the novel emitter materials must be thoroughly characterized to assess their suitability for OLED applications.

PropertyTechniqueSignificance
UV-Vis Absorption UV-Vis SpectroscopyDetermines the absorption spectrum and the energy of electronic transitions.
Photoluminescence (PL) Fluorescence SpectroscopyMeasures the emission spectrum, quantum yield, and excited-state lifetime.
Cyclic Voltammetry (CV) Electrochemical AnalysisDetermines the HOMO and LUMO energy levels and assesses electrochemical stability.
Thermal Analysis TGA/DSCEvaluates thermal stability and glass transition temperature, crucial for device longevity.

The key to achieving efficient TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is typically determined from the onsets of the fluorescence and phosphorescence spectra measured at low temperature (77 K). A small ΔEST (typically < 0.2 eV) allows for efficient RISC.

OLED Device Fabrication and Performance

The ultimate test of a new emitter material is its performance in a functional OLED device. The following provides a general protocol for the fabrication of a multilayered OLED using vacuum thermal evaporation.

Device Fabrication Protocol
  • Substrate Cleaning: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr). Deposit the organic layers sequentially. A typical device architecture for a blue TADF OLED is as follows:

    • Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)

    • Hole Transport Layer (HTL): e.g., TAPC (30-40 nm)

    • Emissive Layer (EML): A host material (e.g., mCP or CBP) doped with the synthesized benzonitrile-based TADF emitter (e.g., 6-20 wt%) (20-30 nm)

    • Electron Transport Layer (ETL): e.g., TPBi or B3PYMPM (30-40 nm)

    • Electron Injection Layer (EIL): e.g., LiF or Liq (1 nm)

  • Cathode Deposition: Deposit the metal cathode, typically aluminum (Al) (100 nm), without breaking the vacuum.

  • Encapsulation: Encapsulate the completed device using a UV-curable epoxy resin and a glass lid in an inert atmosphere (e.g., a glovebox) to protect the organic layers and cathode from moisture and oxygen.

dot graph TD { rankdir="TB"; subgraph "OLED Device Architecture" direction TB; Cathode [label="Cathode (e.g., Al)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; EIL [label="Electron Injection Layer (e.g., LiF)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ETL [label="Electron Transport Layer (e.g., TPBi)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EML [label="Emissive Layer (Host:Emitter)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; HTL [label="Hole Transport Layer (e.g., TAPC)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; HIL [label="Hole Injection Layer (e.g., HAT-CN)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Anode [label="Anode (e.g., ITO)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Substrate [label="Glass Substrate", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; end Substrate --> Anode --> HIL --> HTL --> EML --> ETL --> EIL --> Cathode; }

Typical OLED Device Structure.

Performance Metrics of Blue TADF OLEDs

The performance of the fabricated OLEDs is evaluated based on several key metrics. The table below presents typical performance data for high-efficiency blue TADF OLEDs reported in the literature, which can serve as a benchmark for devices fabricated with emitters derived from this compound.

Emitter TypeHostEQEmax (%)CIE (x, y)Emission Peak (nm)Reference
Benzonitrile DerivativemCBP21.6(0.167, 0.248)464[3]
Phthalonitrile Derivative-22.5(0.19, 0.34)453[4]
Boron-based EmittermCP17.4(0.14, 0.12)448[4]
Spiro-Acridine Derivative-11.3-436[1]

EQEmax: Maximum External Quantum Efficiency CIE (x, y): Commission Internationale de l'Éclairage color coordinates

Achieving deep blue emission with high efficiency and long operational stability remains a significant challenge. The molecular design of the emitter, facilitated by versatile precursors like this compound, is paramount to overcoming these hurdles.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile building block for the synthesis of advanced emitter materials for high-performance blue OLEDs. Its unique combination of a reactive bromine site for donor group attachment and the electron-withdrawing fluorinated benzonitrile core allows for the precise engineering of D-A and D-A-D' type TADF emitters. The synthetic protocols outlined in this guide, based on robust Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a clear pathway for the development of novel materials.

Future research in this area will likely focus on further refining the molecular architecture to enhance color purity, improve operational stability, and reduce efficiency roll-off at high brightness. The continued exploration of new donor moieties and the optimization of the D-A interface will be crucial for pushing the boundaries of blue OLED performance. The insights and protocols presented in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is dedicated to troubleshooting specific problems you may encounter during the synthesis of this compound. The typical synthetic route involves the bromination of 2-fluoro-3-methylaniline followed by a Sandmeyer reaction to introduce the nitrile functionality.

Problem 1: Low Yield or Multiple Products in the Bromination Step

Question: I am attempting to synthesize 4-bromo-2-fluoro-3-methylaniline from 2-fluoro-3-methylaniline using N-bromosuccinimide (NBS), but I am observing a low yield of the desired product and several unexpected spots on my TLC analysis. What could be the cause, and how can I optimize this step?

Answer:

The bromination of 2-fluoro-3-methylaniline is an electrophilic aromatic substitution reaction. The regioselectivity is directed by the activating amino group and the deactivating, ortho-para directing fluorine atom. While the primary product is expected to be 4-bromo-2-fluoro-3-methylaniline, several factors can lead to the formation of byproducts and a subsequent low yield.

Causality and Solutions:

  • Formation of Isomers: The directing effects of the substituents can lead to the formation of other brominated isomers, such as 2-bromo-6-fluoro-3-methylaniline. The polarity of the solvent can significantly influence the regioselectivity of the bromination of anilines with electron-withdrawing groups.[1]

    • Solution: Employing a less polar solvent may enhance the selectivity for the desired isomer. Experiment with solvents like dichloromethane or chloroform instead of highly polar solvents like DMF.

  • Di-bromination: The aniline starting material is highly activated, which can lead to the formation of di-brominated species.

    • Solution: To minimize di-bromination, slowly add the NBS solution to the reaction mixture at a low temperature (0-5 °C) to control the reaction rate. Using a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents) can also help prevent over-bromination.

  • Reaction Conditions: Temperature and reaction time are critical. Elevated temperatures can lead to increased side product formation.

    • Solution: Maintain a low temperature during the addition of NBS and allow the reaction to slowly warm to room temperature. Monitor the reaction progress closely by TLC to determine the optimal reaction time and quench the reaction once the starting material is consumed to prevent further side reactions.

Experimental Protocol for Optimized Bromination:

  • Dissolve 2-fluoro-3-methylaniline (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (0.95-1.0 equivalents) in dichloromethane dropwise over 30-60 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Low Yield and/or Product Decomposition during the Sandmeyer Reaction

Question: I have successfully synthesized 4-bromo-2-fluoro-3-methylaniline. However, during the Sandmeyer reaction to form this compound, I am experiencing low yields and signs of product decomposition (dark coloration of the reaction mixture). What are the likely causes and how can I improve this step?

Answer:

The Sandmeyer reaction is a powerful transformation but is also sensitive to reaction conditions. The key intermediate is the diazonium salt, which can be unstable and prone to decomposition and side reactions, especially at elevated temperatures.

Causality and Solutions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, particularly at temperatures above 5 °C.[2] This decomposition can lead to the formation of phenols and other byproducts, often resulting in a dark, tar-like reaction mixture.

    • Solution: It is crucial to maintain a low temperature (0-5 °C) throughout the diazotization step (formation of the diazonium salt) and the subsequent cyanation step. Use an ice-salt bath to ensure the temperature does not rise.

  • Incomplete Diazotization: If the diazotization is incomplete, the unreacted aniline can couple with the diazonium salt to form colored azo compounds, which are impurities.

    • Solution: Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aniline at low temperature. You can check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Side Reactions with Water (Phenol Formation): The diazonium salt can react with water to form the corresponding phenol (4-bromo-2-fluoro-3-methylphenol), a common impurity in Sandmeyer reactions.

    • Solution: Maintain a low temperature and use a non-aqueous workup if possible. The use of a concentrated acid in the diazotization step can also help to suppress the reaction with water.

  • Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl byproducts through the coupling of two aryl radicals.

    • Solution: Ensure efficient stirring and slow addition of the diazonium salt solution to the copper(I) cyanide solution to maintain a low concentration of the aryl radical intermediate.

Experimental Protocol for an Optimized Sandmeyer Reaction:

  • Dissolve 4-bromo-2-fluoro-3-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir for an additional 15-20 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by distillation, recrystallization, or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final this compound product?

A1: The most common impurities can be categorized by their origin in the synthetic process:

Impurity ClassSpecific ExamplesOrigin
Isomeric Impurities 2-Bromo-6-fluoro-3-methylbenzonitrileBromination of 2-fluoro-3-methylaniline
Over-brominated Impurities Di-bromo-2-fluoro-3-methylbenzonitrileBromination of 2-fluoro-3-methylaniline
Unreacted Starting Material 4-Bromo-2-fluoro-3-methylanilineIncomplete Sandmeyer reaction
Sandmeyer Side-Products 4-Bromo-2-fluoro-3-methylphenolHydrolysis of the diazonium salt
Azo compoundsCoupling of unreacted aniline with the diazonium salt
Biaryl compoundsRadical coupling during the Sandmeyer reaction
Residual Solvents Dichloromethane, Ethyl Acetate, etc.Workup and purification steps

Q2: How can I best purify the final this compound product?

A2: The choice of purification method will depend on the nature and quantity of the impurities present.

  • Distillation: If the impurities are significantly less volatile than the product, vacuum distillation can be an effective method for purification.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be highly effective at removing impurities.

  • Column Chromatography: For complex mixtures of impurities or for achieving very high purity, column chromatography on silica gel is a reliable method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically used.

  • Washing: Washing the crude product with a dilute acid solution can remove any residual basic aniline starting material. A wash with a dilute base (e.g., sodium bicarbonate solution) can remove acidic phenolic impurities.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities. It can effectively separate isomeric and over-brominated byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis, especially for less volatile impurities. A reversed-phase column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can also be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the nitrile functional group (a sharp absorption around 2220-2260 cm-1) and the overall functional group profile of the molecule.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the key steps in the synthesis of this compound and highlights the stages where common impurities can be introduced.

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_sandmeyer Step 2: Sandmeyer Reaction Start 2-Fluoro-3-methylaniline Bromination Bromination (NBS, CH2Cl2) Start->Bromination Intermediate 4-Bromo-2-fluoro-3-methylaniline Bromination->Intermediate Isomer Isomeric Byproducts Bromination->Isomer Side Reaction Dibromo Di-brominated Byproducts Bromination->Dibromo Side Reaction Diazotization Diazotization (NaNO2, HCl) Intermediate->Diazotization Cyanation Cyanation (CuCN) Diazotization->Cyanation Phenol Phenolic Impurity Diazotization->Phenol Hydrolysis Azo Azo Impurity Diazotization->Azo Incomplete Reaction Final_Product This compound Cyanation->Final_Product

Caption: Synthetic workflow for this compound highlighting key impurity formation steps.

References

optimizing reaction yield of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry and materials science, 4-Bromo-2-fluoro-3-methylbenzonitrile is pivotal for synthesizing a range of complex molecular architectures. Its strategic importance, however, is matched by the nuanced challenges of its synthesis. Optimizing the yield of this compound requires a deep understanding of the reaction mechanism, precise control over experimental parameters, and a systematic approach to troubleshooting.

This technical support center is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying causality and field-proven insights to empower you to navigate the complexities of this synthesis and maximize your reaction yield.

Synthetic Pathway Overview: The Sandmeyer Reaction

The most reliable and widely used method for synthesizing this compound is the Sandmeyer reaction.[1][2] This process begins with the corresponding aniline, 4-Bromo-2-fluoro-3-methylaniline, and proceeds in two critical stages:

  • Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[3]

  • Cyanation: The diazonium salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt, typically copper(I) cyanide, to form the desired benzonitrile.[1][4]

The overall workflow is illustrated below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Workup & Purification A 4-Bromo-2-fluoro-3-methylaniline B Aryl Diazonium Salt [Ar-N₂]⁺X⁻ A->B  NaNO₂, H₂SO₄  0-5 °C C This compound B->C  CuCN  Heat D Crude Product C->D Quenching, Extraction E Pure Product D->E Crystallization / Chromatography

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

❓ Question: My yield of the final nitrile product is consistently low or zero. What are the likely causes?

💡 Answer: Low yield is the most common issue and can stem from problems in either the diazotization or the cyanation step. A systematic approach is key to diagnosis.

  • Inefficient Diazotization: The formation of the aryl diazonium salt is the foundation of the entire synthesis. Its failure leads to zero product.

    • Cause 1: Temperature Control. The diazonium salt is thermally unstable.[5] If the temperature rises above 5-10 °C during the addition of sodium nitrite, the salt will rapidly decompose, often observed as vigorous nitrogen gas evolution and a darkening of the reaction mixture.

    • Cause 2: Reagent Quality & Stoichiometry. Sodium nitrite can degrade over time. Use a freshly opened bottle or a reagent known to be of high purity. Ensure the molar equivalents of the amine, acid, and nitrite are correct. A slight excess of sodium nitrite is common, but a large excess can lead to unwanted side reactions.[6]

    • Cause 3: Insufficient Acidity. The reaction requires a strong mineral acid like H₂SO₄ or HCl to generate nitrous acid (HNO₂) in situ. If the medium is not sufficiently acidic, diazotization will be incomplete.

  • Failed Cyanation Step: If you are confident the diazonium salt formed correctly, the issue lies in the Sandmeyer reaction itself.

    • Cause 1: Inactive Copper(I) Cyanide. CuCN is the catalyst and cyanide source. It is susceptible to oxidation. If it has a significant green or blue tint (indicative of Cu(II) salts), its activity will be compromised. The active catalyst is the copper(I) species, which initiates the single-electron transfer to the diazonium salt.[1]

    • Cause 2: Premature Decomposition. The diazonium salt solution must be added to the CuCN solution in a controlled manner. Adding it too quickly can cause localized heating, leading to decomposition and the formation of phenolic impurities (reaction with water) and tars.

    • Cause 3: Incorrect pH. The cyanation reaction is typically performed under neutral or slightly acidic conditions. After the highly acidic diazotization, some protocols involve carefully neutralizing the excess acid before or during the addition to the cyanide solution.

The following decision tree can help diagnose the source of low yield.

G start Low / No Yield q1 Was vigorous N₂ evolution or darkening observed during NaNO₂ addition? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No res1 Problem: Diazonium salt decomposition. Solution: Maintain strict temperature control (0-5 °C). Add NaNO₂ solution slowly below the surface. ans1_yes->res1 q2 Was the CuCN reagent off-white/grey or was it green/blue? ans1_no->q2 ans2_good Off-white/Grey q2->ans2_good Good ans2_bad Green/Blue q2->ans2_bad Bad res2 Problem: Potential side reactions. Solution: Check pH. Add diazonium salt slowly to CuCN solution. Ensure complete conversion by heating gently after addition is complete. ans2_good->res2 res3 Problem: Inactive Cu(I) catalyst. Solution: Use fresh, high-purity CuCN. Avoid exposure to air and moisture. ans2_bad->res3

References

side reactions and byproduct formation in 4-Bromo-2-fluoro-3-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our focus is on anticipating and resolving common issues related to side reactions and byproduct formation, ensuring a successful and efficient synthesis.

I. Synthetic Overview and Key Challenges

The synthesis of this compound typically proceeds through a two-step sequence:

  • Electrophilic Bromination: The regioselective bromination of 2-fluoro-3-methylaniline to form the key intermediate, 4-bromo-2-fluoro-3-methylaniline.

  • Sandmeyer Reaction: The diazotization of 4-bromo-2-fluoro-3-methylaniline followed by cyanation to yield the final product.

Each of these steps presents unique challenges that can impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Sandmeyer Reaction 2-fluoro-3-methylaniline 2-fluoro-3-methylaniline 4-bromo-2-fluoro-3-methylaniline 4-bromo-2-fluoro-3-methylaniline 2-fluoro-3-methylaniline->4-bromo-2-fluoro-3-methylaniline  NBS, Solvent (e.g., DMF, Acetonitrile)   Diazonium Salt Diazonium Salt 4-bromo-2-fluoro-3-methylaniline->Diazonium Salt  NaNO2, H+ (e.g., H2SO4)   This compound This compound Diazonium Salt->this compound  CuCN, KCN  

Figure 1: Synthetic pathway for this compound.

II. Troubleshooting Guide: Side Reactions and Byproduct Formation

Step 1: Electrophilic Bromination of 2-Fluoro-3-methylaniline

Question 1: My bromination reaction is producing multiple isomers. How can I improve the regioselectivity for the desired 4-bromo product?

Answer: The formation of isomeric byproducts during the electrophilic bromination of 2-fluoro-3-methylaniline is a common challenge due to the multiple directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group and an ortho-, para-director. The methyl group (-CH₃) is a weakly activating ortho-, para-director, and the fluorine atom (-F) is a deactivating ortho-, para-director.

The desired product, 4-bromo-2-fluoro-3-methylaniline, results from bromination at the para-position relative to the strongly directing amino group. However, other isomers can form.

Common Isomeric Byproducts:

Isomer Position of Bromination Reason for Formation
6-bromo-2-fluoro-3-methylanilineOrtho to the amino groupThe amino group is a strong ortho-director.
Other dibromo- or polybromo- speciesMultiple positionsExcess brominating agent or harsh reaction conditions.

Troubleshooting Strategies:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it provides a slow, constant concentration of electrophilic bromine, which can enhance regioselectivity.[1]

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction.[2]

    • Acetonitrile: A less polar solvent that can favor the desired 4-bromo isomer. One documented method using acetonitrile at 10-25°C reported a 66.7% yield.[1]

    • N,N-Dimethylformamide (DMF): A more polar solvent that has been reported to give a near-quantitative yield (98.0%) when the reaction is conducted at 0-20°C.[1]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0-10°C) can help to improve selectivity by minimizing the formation of undesired isomers.

  • Rate of Addition: Add the brominating agent slowly and portion-wise to the solution of the aniline. This helps to maintain a low concentration of the electrophile and reduces the likelihood of over-bromination.

Start Bromination of 2-Fluoro-3-methylaniline Isomers Multiple Isomers Observed (Low Regioselectivity) Start->Isomers NBS Use NBS instead of Br2 Isomers->NBS Action Solvent Optimize Solvent System (e.g., Acetonitrile or DMF) Isomers->Solvent Action Temp Lower Reaction Temperature (0-10°C) Isomers->Temp Action Addition Slow, Portion-wise Addition of NBS Isomers->Addition Action End Improved Yield of 4-Bromo Isomer NBS->End Solvent->End Temp->End Addition->End

Figure 2: Troubleshooting workflow for improving bromination regioselectivity.
Step 2: Sandmeyer Reaction of 4-Bromo-2-fluoro-3-methylaniline

Question 2: My Sandmeyer reaction has a low yield and produces a significant amount of a phenolic byproduct. What is causing this and how can I prevent it?

Answer: The formation of a phenolic byproduct (4-bromo-2-fluoro-3-methylphenol) is a classic side reaction in the Sandmeyer synthesis. It occurs when the diazonium salt intermediate reacts with water in the reaction mixture. The instability of the diazonium salt is a key factor.

Troubleshooting Strategies:

  • Strict Temperature Control: The diazotization step (formation of the diazonium salt) must be carried out at low temperatures, typically 0-5°C, to prevent the premature decomposition of the unstable diazonium salt.[3]

  • Minimize Water Content: While the reaction is typically run in an aqueous acidic medium, using concentrated acids and minimizing excess water can help to reduce the rate of phenol formation.

  • Efficient and Timely Conversion: The diazonium salt should be used in the subsequent cyanation step as soon as it is formed. Allowing the diazonium salt solution to stand for extended periods, even at low temperatures, will lead to decomposition.

Question 3: After adding the copper(I) cyanide, my reaction mixture turns dark and tarry, and the yield of the desired benzonitrile is very low. What is happening?

Answer: The formation of dark, polymeric, or tar-like materials is often a sign of diazonium salt decomposition leading to radical side reactions. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, and uncontrolled radical reactions can lead to a variety of byproducts, including biaryl compounds.[2][4]

Troubleshooting Strategies:

  • Ensure Complete Diazotization: Before adding the diazonium salt to the copper(I) cyanide solution, it is crucial to ensure that all the starting aniline has been converted to the diazonium salt. The presence of unreacted aniline can lead to unwanted side reactions, such as the formation of azo compounds. You can test for the presence of excess nitrous acid (indicating complete consumption of the aniline) using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Copper(I) Catalyst Quality: The Sandmeyer reaction relies on a copper(I) catalyst. If the copper(I) cyanide has been oxidized to copper(II), the reaction will be less efficient. Ensure you are using high-quality copper(I) cyanide.

  • Temperature of Cyanation: While the diazotization must be cold, the cyanation step may require gentle warming to facilitate the reaction. However, this should be done cautiously, as excessive heat can promote decomposition of the diazonium salt. The optimal temperature will depend on the specific substrate and should be determined empirically, starting at a low temperature and slowly warming until nitrogen evolution is observed.

  • pH Control: The pH of the reaction medium is critical. Diazotization is carried out in a strongly acidic medium. The subsequent cyanation is also typically performed under acidic conditions.

Start Sandmeyer Cyanation LowYield Low Yield & Byproduct Formation Start->LowYield Phenol Phenolic Byproduct LowYield->Phenol Tar Tarry Byproducts LowYield->Tar Temp Maintain 0-5°C during Diazotization Phenol->Temp Solution CompleteDiaz Ensure Complete Diazotization (Starch-Iodide Test) Tar->CompleteDiaz Solution CuI Use High-Quality Cu(I)CN Tar->CuI Solution ControlledWarm Controlled Warming during Cyanation Tar->ControlledWarm Solution End Improved Yield of Benzonitrile Temp->End CompleteDiaz->End CuI->End ControlledWarm->End

Figure 3: Troubleshooting workflow for the Sandmeyer reaction.

III. Frequently Asked Questions (FAQs)

Q1: Can I use copper(II) cyanide for the Sandmeyer reaction? A1: The classic Sandmeyer reaction specifically uses a copper(I) salt as the catalyst. While some Sandmeyer-type reactions can utilize other metal salts, for the cyanation reaction, copper(I) cyanide is the standard and most effective reagent.

Q2: How can I purify the final product, this compound, from the reaction byproducts? A2: A combination of techniques is typically employed:

  • Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove inorganic salts and acids.

  • Column Chromatography: This is a highly effective method for separating the desired product from isomeric byproducts and other organic impurities. A silica gel column with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is a good starting point.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair can be an excellent final purification step to achieve high purity.

Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts? A3:

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired product and any isomeric byproducts. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a common choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product and impurities. The fragmentation pattern can also help in distinguishing between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the structure of any isolated byproducts.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-bromo-2-fluoro-3-methylaniline

This protocol is a representative procedure and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-3-methylaniline (1.0 eq.) in acetonitrile.

  • Cool the solution to 10°C in an ice-water bath.

  • Dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in acetonitrile and add it to the dropping funnel.

  • Add the NBS solution dropwise to the aniline solution over a period of 30-60 minutes, maintaining the temperature at 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)

This protocol is a representative procedure and may require optimization.

  • Diazotization:

    • In a three-necked round-bottom flask, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

    • Slowly add 4-bromo-2-fluoro-3-methylaniline (1.0 eq.) to the cold acid with stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline/acid mixture, ensuring the temperature is maintained between 0-5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

    • Check for complete diazotization using starch-iodide paper.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water.

    • Cool this solution to 0°C.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will occur.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then gently heat to 50-60°C until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, a dilute sodium hydroxide solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel followed by recrystallization if necessary.

V. References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies. --INVALID-LINK--

  • BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route. --INVALID-LINK--

  • BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions. --INVALID-LINK--

  • Beilstein Journals. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. --INVALID-LINK--

  • Chemguide. (n.d.). Reactions of diazonium ions. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. --INVALID-LINK--

  • Wikipedia. (n.d.). Sandmeyer reaction. --INVALID-LINK--

  • BenchChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. --INVALID-LINK--

  • PubMed Central (PMC). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--

  • Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. --INVALID-LINK--

References

Technical Support Center: 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with 4-Bromo-2-fluoro-3-methylbenzonitrile (CAS: 1114546-30-3). This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound, ensuring you can achieve the highest possible purity in your experiments.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues that may arise after the initial synthesis of this compound, which is often prepared via a Sandmeyer reaction from a corresponding aniline precursor.

Issue 1: My initial purity is very low (<85%), and I see multiple spots on my TLC plate.

Root Cause Analysis:

Low purity after synthesis typically points to incomplete reactions or the formation of significant side products. Given that a common synthetic route is the Sandmeyer reaction, the primary impurities are likely to be:

  • Starting Material: Unreacted 2-amino-5-bromo-3-fluorotoluene.

  • Phenolic Impurities: Formed by the reaction of the intermediate diazonium salt with water. This is especially prevalent if the reaction temperature is not strictly controlled.[1]

  • Biaryl Compounds: Resulting from the radical coupling of two aryl intermediates during the Sandmeyer reaction.[2]

  • Isomeric Byproducts: Depending on the purity of the starting materials, you may have isomeric forms of the desired product.

Recommended Action Plan: Purification via Column Chromatography

Column chromatography is the most effective method for separating a complex mixture with multiple components of varying polarities.[3]

Workflow for Impurity Diagnosis and Purification Strategy

G cluster_0 Initial Analysis cluster_1 Impurity Profile Assessment cluster_2 Purification Strategy cluster_3 Final Steps A Crude Product (Low Purity <85%) B Run TLC Analysis (Multiple Solvent Systems) A->B C Impurities More Polar (Lower Rf) B->C Spots at baseline? D Impurities Less Polar (Higher Rf) B->D Spots near solvent front? E Impurities Have Similar Polarity (Close Rf) B->E Spots close to product? G Consider Recrystallization (If one major impurity) B->G Alternative F Column Chromatography (Normal Phase) C->F D->F H Optimize Chromatography (Gradient Elution) E->H I Combine Pure Fractions F->I H->I J Evaporate Solvent I->J K Assess Purity (HPLC/NMR) J->K

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Bromo-2-fluoro-3-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to explore the chemical logic behind catalyst selection and provide in-depth, field-tested troubleshooting advice to overcome common experimental hurdles.

Our substrate, this compound, presents a unique combination of electronic and steric features. The presence of two strong electron-withdrawing groups (fluoro and nitrile) ortho and para to the bromine significantly activates the C-Br bond, making the oxidative addition step in many catalytic cycles kinetically favorable.[1][2] However, the ortho-fluoro and meta-methyl groups introduce steric hindrance that can influence subsequent steps like transmetalation and reductive elimination. This guide will help you navigate these nuances to achieve optimal results.

Part 1: General Troubleshooting for Palladium Cross-Coupling Reactions

Before diving into reaction-specific issues, let's address the fundamentals. Many cross-coupling failures stem from common, often overlooked, experimental parameters.

Frequently Asked Questions (General)

Q1: My cross-coupling reaction failed completely, with only starting material recovered. What are the first things I should check?

A1: When a reaction shows no conversion, the issue is often fundamental. Systematically verify the following:

  • Catalyst Activity: Is your palladium source active? Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, a step that can sometimes fail.[2][3] Consider using a well-defined, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) which generates the active LPd(0) species more reliably upon exposure to base.[4]

  • Oxygen Contamination: Palladium-catalyzed reactions are notoriously sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[2][5] Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).

  • Reagent Purity & Stoichiometry: Verify the purity of your starting material, coupling partner, and base. Ensure accurate stoichiometry, especially for the limiting reagent.

  • Solvent & Base Quality: Use anhydrous solvents. The presence of water can be detrimental, although in some Suzuki protocols, a controlled amount of water is necessary.[1] Ensure your base is not old or hydrated, as this can drastically affect its strength and solubility.

Q2: I'm observing a significant amount of a debrominated side product (2-fluoro-3-methylbenzonitrile). What causes this and how can I minimize it?

A2: Hydrodehalogenation (debromination) is a common side reaction. It can arise from several pathways:

  • β-Hydride Elimination: If your coupling partner contains β-hydrogens (e.g., certain alkyl-boron reagents or alkylamines), β-hydride elimination from the Pd(II) intermediate can occur.

  • Protonolysis: Reaction of the organopalladium intermediate with trace amounts of water, alcohols, or even the amine coupling partner can lead to protonolysis, replacing the bromine with hydrogen.

  • Catalyst Decomposition: In some cases, palladium black, which can form if the ligand fails to stabilize the Pd(0) center, can catalyze the reduction of the aryl halide.

To minimize debromination:

  • Use sterically hindered, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands). These ligands form stable complexes with palladium, accelerating the desired reductive elimination step and outcompeting side reactions.

  • Ensure strictly anhydrous conditions where possible.

  • Screen different bases. A weaker base might sometimes suppress this side reaction, but it could also slow down the desired coupling.

General Troubleshooting Workflow

Here is a logical workflow to diagnose a failed cross-coupling reaction.

G start Reaction Failed (Low/No Yield) check_sm Starting Material (SM) Consumed? start->check_sm sm_present SM Largely Unconsumed check_sm->sm_present No sm_consumed SM Consumed check_sm->sm_consumed Yes inactive_cat Inactive Catalyst System sm_present->inactive_cat sol_inactive_cat 1. Use a pre-activated catalyst (e.g., Pd G3/G4). 2. Verify ligand and Pd source quality. 3. Ensure rigorous degassing. inactive_cat->sol_inactive_cat check_side_products Major Side Product? sm_consumed->check_side_products debromination Debromination check_side_products->debromination Debromination homocoupling Homocoupling check_side_products->homocoupling Homocoupling complex_mixture Complex Mixture / Decomposition check_side_products->complex_mixture Other/ Complex sol_debromination 1. Use bulkier/more electron-rich ligand. 2. Screen different bases. 3. Ensure anhydrous conditions. debromination->sol_debromination sol_homocoupling 1. Improve degassing. 2. Check for oxygen leaks. 3. For Sonogashira, consider copper-free conditions. homocoupling->sol_homocoupling sol_complex_mixture 1. Lower reaction temperature. 2. Screen different solvents. 3. Re-evaluate ligand/base compatibility. complex_mixture->sol_complex_mixture

Caption: A decision tree for troubleshooting common cross-coupling failures.

Part 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. For our substrate, the electron-deficient nature makes oxidative addition facile, but the subsequent transmetalation step can be rate-limiting.

Frequently Asked Questions (Suzuki-Miyaura)

Q1: What is a reliable starting point for a Suzuki coupling with this compound?

A1: Given the substrate's electron-deficient nature, a catalyst system designed to accelerate transmetalation and reductive elimination is key. A good starting point would be:

  • Palladium Source: Pd(OAc)₂ (2 mol%) or a more advanced precatalyst like XPhos Pd G3 (2 mol%).

  • Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos (4 mol% if using Pd(OAc)₂). These ligands promote the formation of the active monoligated Pd(0) species and accelerate the key catalytic steps.[6]

  • Base: A strong inorganic base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents). These bases are effective at promoting the formation of the reactive boronate species required for transmetalation.[5][7]

  • Solvent: A mixture of an ethereal solvent and water, such as 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1), at a concentration of 0.1-0.5 M.

  • Temperature: 80-110 °C.

Q2: My Suzuki reaction is clean but very slow or stalls at partial conversion. What is the likely bottleneck?

A2: This is a classic symptom of slow transmetalation. The aryl-Pd(II)-Br intermediate is forming efficiently, but the transfer of the organic group from the boron atom to the palladium center is sluggish.

  • Solution 1: Change the Base. The base is crucial for activating the boronic acid. Switch to a stronger or more soluble base. If you are using K₂CO₃, try K₃PO₄ or Cs₂CO₃. Cesium bases are often superior due to their higher solubility and the ability of the large cation to break up aggregates.

  • Solution 2: Increase Water Content (Carefully). While anhydrous conditions are often sought, the transmetalation step in Suzuki couplings is known to be accelerated by water, which facilitates the formation of a hydroxylated boron species [-B(OH)₃]⁻. If using an anhydrous solvent system, adding a few equivalents of water can sometimes dramatically increase the reaction rate.[1]

  • Solution 3: Convert Boronic Acid to a Trifluoroborate Salt. Potassium aryltrifluoroborates (ArBF₃K) are often more reactive nucleophiles than the corresponding boronic acids under certain conditions and can overcome slow transmetalation.[3]

Recommended Catalyst Systems for Suzuki Coupling
Catalyst SystemPalladium SourceLigandBaseSolventTemperature (°C)Key Advantages
System 1 (Standard) Pd(OAc)₂XPhos or SPhosK₃PO₄Dioxane/H₂O80-110Broad applicability, reliable for electron-deficient halides.
System 2 (High Activity) XPhos Pd G3(Internal)Cs₂CO₃Toluene or CPME80-100Air-stable precatalyst, often gives faster reactions and lower catalyst loadings.
System 3 (Classic) Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O80-90Classic conditions, but may be less effective for challenging substrates.[8]
Example Protocol: Suzuki Coupling with Phenylboronic Acid
  • To a dry Schlenk flask under argon, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (10:1 ratio, to achieve 0.2 M concentration based on the aryl bromide).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C–N bonds.[9][10] For our substrate, the key is selecting a catalyst system that can overcome the steric hindrance near the C-Br bond and efficiently couple a wide range of amines.

Frequently Asked Questions (Buchwald-Hartwig)

Q1: Which ligand generation is most suitable for coupling amines with this compound?

A1: Given the steric hindrance from the ortho-fluoro and meta-methyl groups, later-generation, bulky biarylphosphine ligands are strongly recommended.

  • Buchwald Ligands: Ligands like XPhos, RuPhos, or BrettPhos are excellent choices. Their bulk and electron-donating properties create a highly active, monoligated Pd(0) catalyst that is adept at navigating sterically congested environments and promoting the final reductive elimination step.[9][11]

  • Hartwig Ligands: Ferrocene-based ligands, such as the Josiphos family, are also highly effective, particularly for coupling primary amines.[9]

Avoid first-generation ligands like P(o-tolyl)₃, as they are generally not effective for sterically hindered or electron-deficient aryl halides and struggle with primary amines.[9]

Q2: My amination reaction is giving a poor yield, and I see a lot of dark precipitate (palladium black). What's happening?

A2: The formation of palladium black indicates catalyst decomposition. The phosphine ligand is failing to adequately stabilize the Pd(0) intermediate, causing it to fall out of the catalytic cycle.

  • Solution 1: Increase Ligand-to-Palladium Ratio. If you are using a simple palladium source like Pd₂(dba)₃, try increasing the L:Pd ratio from 2:1 to 3:1 or even 4:1. This provides an excess of ligand to better stabilize the active species.

  • Solution 2: Use a More Robust Ligand. The ligand you are using may not be sterically or electronically sufficient. Switch to a bulkier biarylphosphine ligand (see Q1).

  • Solution 3: Use a Palladacycle Precatalyst. Precatalysts like BrettPhos Pd G3 or G4 are designed to generate the active LPd(0) species cleanly and efficiently, minimizing decomposition pathways that can occur during the in-situ reduction of Pd(II) sources.[4]

Catalyst Selection Logic

G start Select Buchwald-Hartwig Catalyst for: This compound substrate_props Substrate Properties: - Electron Deficient (fast OA) - Sterically Hindered (slow RE) start->substrate_props goal Goal: Accelerate Reductive Elimination (RE) & Stabilize Pd(0) substrate_props->goal ligand_choice Ligand Choice: Bulky, Electron-Rich Biaryl Monophosphines goal->ligand_choice xphos XPhos / SPhos ligand_choice->xphos ruphos RuPhos / BrettPhos ligand_choice->ruphos josiphos Josiphos Ligands ligand_choice->josiphos base Base Choice: Strong, Non-nucleophilic (NaOtBu, LHMDS) ligand_choice->base pd_source Pd Source: Precatalyst Recommended (e.g., XPhos Pd G3) ligand_choice->pd_source

Caption: Logic for selecting a catalyst system for Buchwald-Hartwig amination.

Part 4: Sonogashira Coupling

The Sonogashira coupling is a reliable method for installing terminal alkynes. The standard protocol uses a palladium catalyst and a copper(I) co-catalyst.

Frequently Asked Questions (Sonogashira)

Q1: What are the main challenges when performing a Sonogashira coupling on this substrate?

A1: The primary challenge is often not the aryl bromide itself, which is sufficiently activated, but side reactions involving the alkyne coupling partner.

  • Glaser Homocoupling: The copper(I) co-catalyst, in the presence of oxygen, can catalyze the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This is the most common side reaction.[12] To prevent this, rigorous degassing and maintaining a strict inert atmosphere are critical.

  • Catalyst Inhibition: While not as common with bromides as with iodides, high concentrations of halide ions can sometimes inhibit the catalyst.

Q2: My reaction is plagued by alkyne homocoupling. Should I try a copper-free protocol?

A2: Yes, if Glaser coupling is a persistent issue, switching to a copper-free Sonogashira protocol is an excellent strategy. These methods avoid the primary catalyst for the homocoupling side reaction.

  • Copper-Free Conditions: Typically involve a palladium catalyst, a phosphine ligand, and a stronger amine base (or a mix of bases) in a polar aprotic solvent. For example, Pd(OAc)₂/SPhos with K₂CO₃ in DMF.

  • Alternative Dual-Catalyst Systems: Innovative methods using a combination of gold and palladium catalysts have shown high selectivity and functional group tolerance, completely avoiding the need for copper.[12]

Example Protocol: Copper-Catalyzed Sonogashira Coupling
  • To a dry Schlenk flask, add the this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).[13][14]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed triethylamine (Et₃N) as the solvent.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until TLC or LC-MS analysis shows consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

References

managing exothermic reactions during 4-Bromo-2-fluoro-3-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals

The synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile, a key intermediate in the development of various pharmaceutical compounds, involves chemical transformations that can be highly exothermic.[1][2] Uncontrolled, these reactions can lead to thermal runaways, posing significant safety risks to personnel and equipment.[1][2][3][4] This technical support center provides a comprehensive guide to understanding and managing these exothermic events, with troubleshooting advice and frequently asked questions to ensure the safe and successful synthesis of this important molecule.

Understanding the Exothermic Risks

The primary exothermic risks in the synthesis of this compound typically arise from two potential synthetic routes: electrophilic bromination of 2-fluoro-3-methylbenzonitrile or a Sandmeyer reaction from a corresponding aniline precursor. Both routes involve steps with a high potential for rapid heat generation.

A thermal runaway can occur when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[2] This leads to an increase in the reaction temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[2] An approximate rule of thumb is that the reaction rate, and thus the rate of heat generation, can double for every 10°C rise in temperature.[2]

Key contributing factors to a thermal runaway include:

  • Inadequate Cooling: The cooling capacity of the reactor is insufficient for the scale and exothermicity of the reaction.

  • Reactant Accumulation: A delay in the reaction start, often due to low temperatures or poor mixing, can lead to a buildup of unreacted reagents. Once the reaction initiates, the accumulated material can react rapidly, overwhelming the cooling system.

  • Poor Mixing: Inefficient stirring can create localized hot spots, accelerating the reaction in specific areas of the reactor.

  • Mischarging of Reagents: Incorrect stoichiometry or order of addition can lead to unexpected side reactions or an uncontrolled primary reaction.

Troubleshooting Guide: Navigating Exothermic Events

This section, presented in a question-and-answer format, addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction temperature is rising much faster than expected, and my cooling system can't keep up. What's happening and what should I do?

A1: You are likely experiencing the beginning of a thermal runaway. Immediate action is critical.

  • Identify the Cause: The most probable cause is an accumulation of unreacted reagents that are now reacting quickly. This could be due to an initial temperature that was too low, or an induction period for the reaction.

  • Immediate Steps:

    • Stop Reagent Addition: If you are in the process of adding a reagent, stop the addition immediately.

    • Maximize Cooling: Ensure your cooling system is operating at its maximum capacity.

    • Prepare for Quenching: Have a pre-prepared quenching agent ready to add to the reactor to stop the reaction. The choice of quenching agent will depend on your specific reaction chemistry but should be able to neutralize a key reactant or catalyst.

    • Emergency Shutdown: If the temperature continues to rise uncontrollably, initiate your facility's emergency shutdown procedure, which may include a "crash cool" or dumping the reaction mixture into a quenching vessel.

Q2: I've started the addition of my brominating agent (e.g., NBS), but I don't see the expected temperature increase. Should I be concerned?

A2: Yes, this is a potentially hazardous situation. The lack of an initial exotherm suggests the reaction has not initiated, and you are accumulating unreacted brominating agent.

  • Potential Issues:

    • Low Temperature: The reaction temperature may be too low for initiation.

    • Catalyst Inactivity: If your reaction requires a catalyst, it may be inactive or absent.

    • Impure Reagents: Impurities in your starting materials could be inhibiting the reaction.

  • Troubleshooting Steps:

    • Stop Reagent Addition: Do not add any more of the brominating agent.

    • Check Temperature: Verify that your reaction temperature is within the expected range for initiation. A slight, controlled increase in temperature may be necessary, but this should be done with extreme caution.

    • Agitation: Ensure your stirring is adequate to ensure homogeneity.

    • Analysis: If possible and safe, take a small, carefully quenched sample to analyze for the presence of starting material and product to confirm if the reaction has started.

    • Worst-Case Scenario Assessment: Calculate the potential adiabatic temperature rise based on the amount of unreacted material accumulated. This will inform you of the potential severity of a runaway if the reaction were to initiate suddenly.[5]

Q3: I'm performing a Sandmeyer reaction to introduce the bromine. What are the critical temperature control points?

A3: The Sandmeyer reaction has two critical, temperature-sensitive stages.

  • Diazotization: The formation of the diazonium salt from the corresponding aniline is highly exothermic and must be kept at a low temperature, typically 0-5°C, to prevent the unstable diazonium salt from decomposing.[6]

  • Cyanation/Bromination: The reaction of the diazonium salt with the copper(I) bromide solution is also exothermic. The addition of the cold diazonium salt solution to the copper salt solution should be done slowly and with vigorous stirring to control the rate of reaction and the evolution of nitrogen gas.[6]

Q4: Can I scale up my successful lab-scale reaction directly to a pilot plant?

A4: No, direct scale-up without a thorough safety assessment is extremely dangerous. The heat removal capacity of a reactor decreases as the volume increases because the surface area to volume ratio becomes smaller.[2]

  • Key Considerations for Scale-Up:

    • Heat Transfer: The heat transfer coefficient of the pilot plant reactor must be known, and the cooling capacity must be sufficient to handle the total heat generated by the reaction.

    • Kinetics: A good understanding of the reaction kinetics is essential to predict the rate of heat release at a larger scale.

    • Mixing: The mixing efficiency of the larger reactor must be evaluated to ensure it can prevent localized hot spots.

    • Addition Rate: The rate of reagent addition will likely need to be significantly slower at a larger scale to match the reduced heat removal capacity.

    • Thermal Hazard Analysis: A formal thermal hazard analysis, including techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), should be performed to determine the heat of reaction, the onset temperature of any decomposition reactions, and the maximum temperature of the synthetic reaction (MTSR).

Frequently Asked Questions (FAQs)

Q1: What are the key safety parameters to monitor during an exothermic reaction?

A1: Continuous monitoring of the following parameters is crucial:

  • Internal Reaction Temperature: This is the most critical parameter.

  • Jacket/Cooling System Temperature: The temperature difference between the reactor and the jacket indicates the rate of heat removal.

  • Pressure: A sudden increase in pressure can indicate gas evolution from the reaction or boiling of the solvent.

  • Reagent Addition Rate and Volume: Careful control and monitoring of reagent addition is essential for managing the heat release.

  • Stirrer Speed and Power Consumption: A change in power consumption can indicate a change in viscosity, which may be a sign of a problem.

Q2: What is a semi-batch process, and why is it recommended for these reactions?

A2: A semi-batch process involves the controlled addition of one or more reactants to the reactor over time. This is highly recommended for exothermic reactions because it allows you to control the rate of reaction, and therefore the rate of heat generation, by manipulating the addition rate.[7] This prevents the accumulation of large amounts of unreacted material.

Q3: What are the best practices for setting up a cooling system for an exothermic reaction?

A3:

  • Sufficient Capacity: The cooling system must be sized to handle the maximum expected heat load from the reaction.

  • Redundancy: For critical reactions, consider having a backup cooling source.

  • Low Temperature Coolant: Using a coolant at a significantly lower temperature than the desired reaction temperature provides a larger driving force for heat transfer.

  • Good Heat Transfer: Ensure the reactor jacket is clean and that the heat transfer fluid is circulating at an adequate rate.

Q4: What should I consider when choosing a quenching agent?

A4:

  • Effectiveness: The quenching agent must react quickly and irreversibly with a key component of the reaction (e.g., a reactant, catalyst, or intermediate) to stop the reaction.

  • Compatibility: The quenching agent and the products of the quenching reaction should not create additional hazards (e.g., excessive gas evolution, formation of unstable byproducts).

  • Miscibility: The quenching agent should be miscible with the reaction mixture to ensure rapid and efficient quenching.

  • Thermal Effects: The quenching reaction itself should not be highly exothermic.

Q5: Are there safer alternatives to using molecular bromine for bromination?

A5: Yes, several alternatives can reduce the hazards associated with using highly reactive and toxic molecular bromine.[8] These include:

  • N-Bromosuccinimide (NBS): A solid reagent that is often easier and safer to handle than liquid bromine. However, reactions with NBS can still be highly exothermic and require careful control.[7]

  • In situ Generation of Bromine: Bromine can be generated in the reactor as it is needed, for example, by reacting a bromide salt with an oxidizing agent.[8] This avoids the storage and handling of large quantities of molecular bromine.

  • Continuous Flow Reactors: Performing the bromination in a continuous flow reactor offers significantly better heat transfer and control over reaction conditions, making the process inherently safer.[8]

Experimental Protocols: Illustrative Examples with Safety Emphasis

The following are example protocols for the two likely synthetic routes to this compound. They are intended to illustrate the key safety and control steps. Researchers must conduct a thorough risk assessment and adapt these procedures to their specific laboratory or plant conditions.

Example Protocol 1: Electrophilic Bromination using N-Bromosuccinimide (NBS)

Reaction: 2-fluoro-3-methylbenzonitrile + NBS → this compound

  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition port for solids or a solution of the reagent. Ensure the reactor is clean and dry.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Charge Starting Material and Solvent: Charge the reactor with 2-fluoro-3-methylbenzonitrile and a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0-5°C).

  • Controlled Addition of NBS: Add the N-bromosuccinimide (NBS) portion-wise at a rate that allows the cooling system to maintain the desired temperature. This is a critical control point. Monitor the internal temperature closely. If the temperature rises more than a few degrees, pause the addition until it returns to the setpoint.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., HPLC, GC, TLC).

  • Quenching: Once the reaction is complete, quench any remaining reactive bromine species by adding a solution of a reducing agent, such as sodium bisulfite.

  • Work-up: Proceed with the appropriate aqueous work-up and purification steps.

Example Protocol 2: Sandmeyer Reaction

Reaction: 4-Amino-2-fluoro-3-methylbenzonitrile → Diazonium salt → this compound

Part A: Diazotization

  • Reactor Setup: Use a jacketed reactor with a mechanical stirrer, temperature probe, and an addition funnel.

  • Charge Amine and Acid: Charge the reactor with 4-Amino-2-fluoro-3-methylbenzonitrile and an aqueous acid solution (e.g., HBr/H2SO4).

  • Cooling: Cool the mixture to 0-5°C using an ice-salt bath or a chiller. Maintaining this low temperature is critical for safety.

  • Prepare Nitrite Solution: Prepare a solution of sodium nitrite in water and cool it to 0-5°C.

  • Slow Addition of Nitrite: Add the cold sodium nitrite solution dropwise to the stirred amine slurry, keeping the internal temperature below 5°C at all times.[6]

  • Stir: After the addition is complete, stir the mixture at 0-5°C for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt. Use the cold diazonium salt solution immediately in the next step.

Part B: Bromination

  • Prepare Copper(I) Bromide Solution: In a separate reactor, prepare a solution or slurry of copper(I) bromide in aqueous HBr. Cool this mixture to 0-5°C.

  • Slow Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the stirred copper(I) bromide solution. Control the addition rate to manage the exotherm and the evolution of nitrogen gas.

  • Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then gently heat (e.g., to 40-50°C) until the gas evolution ceases.

  • Work-up: Cool the reaction mixture and proceed with the extraction and purification of the product.

Data Summary and Visualization

Table 1: Key Thermal Hazards and Mitigation Strategies
Synthetic RouteExothermic StepPotential HazardsMitigation Strategies
Electrophilic Bromination Addition of brominating agent (e.g., NBS, Br2)- Rapid temperature increase- Thermal runaway due to reactant accumulation- Vigorous gas evolution (HBr)- Semi-batch addition of brominating agent- Maintain low reaction temperature- Ensure adequate cooling capacity- Good agitation- Conduct thermal hazard analysis (DSC/RC1)
Sandmeyer Reaction 1. Diazotization (NaNO2 addition)2. Decomposition of diazonium salt- Uncontrolled exotherm during diazotization- Explosive decomposition of isolated diazonium salt- Rapid N2 gas evolution- Strictly maintain temperature at 0-5°C during diazotization- Slow, controlled addition of NaNO2- Use diazonium salt solution immediately; do not isolate- Slow addition of diazonium salt to CuBr solution

Diagram 1: Decision Workflow for Managing a Temperature Excursion

Exotherm_Management start Temperature Excursion Detected (T > Setpoint + ΔT_critical) stop_addition Stop Reagent Addition Immediately start->stop_addition max_cooling Maximize Cooling Capacity stop_addition->max_cooling assess_situation Is Temperature Still Rising Uncontrollably? max_cooling->assess_situation quench_reaction Initiate Quenching Procedure assess_situation->quench_reaction Yes stabilized Temperature Stabilized Investigate Root Cause assess_situation->stabilized No prepare_quench Prepare Quenching Agent prepare_quench->quench_reaction emergency_shutdown Execute Emergency Shutdown (e.g., Crash Cool, Dump) quench_reaction->emergency_shutdown If Quench Fails quench_reaction->stabilized emergency_shutdown->stabilized

Caption: A workflow for responding to a temperature excursion.

Diagram 2: Hierarchy of Controls for Exothermic Reaction Safety

Safety_Hierarchy elimination Elimination/Substitution (e.g., Use a safer synthetic route) engineering Engineering Controls (e.g., Jacketed reactor, process automation, DCS) administrative Administrative Controls (e.g., SOPs, training, work permits) ppe Personal Protective Equipment (PPE) (e.g., Goggles, gloves, lab coat)

Caption: The hierarchy of controls for ensuring safety.

References

removal of unreacted starting materials from 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Bromo-2-fluoro-3-methylbenzonitrile

This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Achieving high purity for this compound is critical, as it is often used as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other advanced materials[1]. The presence of unreacted starting materials or byproducts can significantly impact the yield, purity, and safety profile of subsequent reactions. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.

Section 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question: My crude product's TLC or GC-MS analysis shows a persistent impurity with a similar polarity/retention time to my desired product. What is the likely contaminant and how do I remove it?

Answer: This is a classic purification challenge, often indicating the presence of an unreacted organic precursor. The most likely culprits depend on your synthetic route:

  • If your final step was bromination: The impurity is likely the starting material, 2-fluoro-3-methylbenzonitrile . These two compounds have very similar structures, differing only by a bromine atom, which makes their polarities nearly identical.

  • If your final step was a Sandmeyer reaction: The impurity is probably the precursor, 4-bromo-2-fluoro-3-methylaniline .

Recommended Action: For separating compounds with very similar polarities, flash column chromatography is the most effective method[2][3]. Simple extraction or recrystallization will likely be inefficient. You must first develop an appropriate solvent system using TLC that shows baseline separation between the two spots. See Protocol 3: Flash Column Chromatography for a detailed procedure.

Question: My NMR spectrum shows signals indicative of a primary amine, but the rest of the spectrum matches the product. How do I proceed?

Answer: The presence of an amine strongly suggests your reaction has residual 4-bromo-2-fluoro-3-methylaniline , a common precursor in Sandmeyer-type reactions for nitrile synthesis[4]. Fortunately, the basicity of the amine group provides a straightforward chemical handle for its removal.

Recommended Action: Perform an acidic wash during your liquid-liquid extraction workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The acidic solution will protonate the basic aniline, forming a water-soluble ammonium salt that partitions into the aqueous layer, effectively removing it from your organic product phase. Refer to Protocol 1: Comprehensive Aqueous Workup .

Question: After removing the solvent, my product is a persistent oil and fails to crystallize, even though it is reported as a solid. Why is this happening?

Answer: Failure to crystallize is almost always a sign of residual impurities. These impurities disrupt the formation of a stable crystal lattice.

Recommended Actions (in order of application):

  • Ensure All Inorganic Salts Are Removed: Residual copper salts (from a Sandmeyer or Rosenmund-von Braun reaction) or sodium salts can inhibit crystallization. Perform a thorough aqueous workup as detailed in Protocol 1 , including a brine wash to remove dissolved water.

  • Trituration: If the product is still an oil, attempt trituration. This involves stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes). This can often "shock" the product into crystallizing.

  • High-Purity Chromatography: If trituration fails, the impurities are likely organic and require removal by flash column chromatography[2]. Once the product is purified to >98% (as determined by TLC or GC-MS), crystallization from an appropriate solvent system should be successful. See Protocol 2: Recrystallization for solvent selection guidance.

Question: My reaction was quenched with water, and I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I break it?

Answer: Emulsions are common when residual reagents or byproducts act as surfactants. They stabilize the interface between the organic and aqueous layers, preventing clean separation[5][6].

Recommended Actions:

  • Patience and Brine: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own. Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion[7].

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a pad of Celite® (diatomaceous earth). This can help break up the fine droplets.

  • Solvent Modification: Adding a small amount of a different organic solvent or more of the primary extraction solvent can sometimes alter the phase dynamics enough to resolve the emulsion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust, general-purpose strategy for purifying this compound?

A1: A multi-step approach is most effective. Start with a comprehensive aqueous workup (Protocol 1) to remove inorganic salts and acidic/basic impurities. This is followed by recrystallization (Protocol 2) from a suitable solvent system. If high purity is still not achieved, flash column chromatography (Protocol 3) is the definitive final step.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Impurities should ideally remain soluble at all temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, toluene, or mixtures thereof) to find the optimal system. A common and effective combination for compounds of this type is a Toluene/Hexane or Ethyl Acetate/Hexane mixture.

Q3: What are the primary safety concerns when handling this compound and its precursors?

A3: This compound and related precursors are hazardous. Always consult the Safety Data Sheet (SDS) before use[8][9][10][11]. Key hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[8][9].

  • Irritation: Causes skin and serious eye irritation[8].

  • Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q4: What does it mean to "quench" a reaction, and when is it necessary?

A4: Quenching is the process of deactivating any remaining highly reactive reagents at the end of a reaction to make the mixture safe for handling and workup[12][13][14]. This is done by adding a substance that will react with the excess reagent, often exothermically. For example, if your synthesis involved a highly reactive organometallic reagent, you would quench it by slowly adding a proton source like water or a saturated ammonium chloride solution, typically at a low temperature (e.g., 0 °C) to control the exotherm[13][15].

Section 3: Detailed Experimental Protocols

Protocol 1: Comprehensive Aqueous Workup (Liquid-Liquid Extraction)

This protocol is designed to remove inorganic salts, as well as acidic and basic organic impurities.

  • Initial Dilution: Once the reaction is complete (and quenched, if necessary), dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Acidic Wash (Removes Basic Impurities): Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.

  • Basic Wash (Removes Acidic Impurities): To the organic layer remaining in the funnel, add an equal volume of saturated NaHCO₃ (aq). Shake and vent as before. This step neutralizes any remaining acid and removes acidic byproducts. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any residual water-soluble, non-acidic/basic impurities.

  • Brine Wash (Removes Dissolved Water): Wash the organic layer with a saturated NaCl (aq) solution. This helps to draw dissolved water out of the organic phase and aids in preventing emulsions[7].

  • Drying and Concentration: Drain the organic layer into a clean flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization for Final Purification

This protocol is used to obtain high-purity crystalline material from the crude solid.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise while heating until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes. If high-quality crystals form, you have found a suitable solvent. If no crystals form, the product is too soluble. If the product "crashes out" as a powder, it is not soluble enough. Often, a two-solvent system (e.g., dissolving in a minimal amount of hot ethyl acetate and slowly adding hexanes until cloudy) works best.

  • Main Recrystallization: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collection and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely under vacuum.

Protocol 3: Flash Column Chromatography

This is the most powerful technique for separating compounds with similar polarities[2][3].

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a mobile phase (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that gives good separation between your product and the impurities. The target Rf value for the desired product should be between 0.25 and 0.40.

  • Column Packing: Select a column of appropriate size. Fill it with the non-polar solvent and add silica gel as a slurry. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve your crude product in the minimum amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Using positive pressure (flash chromatography), push the solvent through the column, forcing the compounds to travel down the silica bed at different rates.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified this compound.

Technique Best For Removing Key Advantage Limitation
Liquid-Liquid Extraction Inorganic salts, acids, bases, highly polar impuritiesFast, high capacity, ideal for initial cleanupIneffective for separating non-polar organic compounds with similar structures
Recrystallization Small amounts of impurities from a mostly pure solidCan yield very high purity material; scalableRequires the product to be a solid; finding a good solvent can be trial-and-error
Column Chromatography Organic compounds with similar polaritiesHighest resolving power for difficult separationsLabor-intensive, uses large volumes of solvent, can be difficult to scale up

Section 4: Visualization of Purification Workflow

The following diagrams illustrate the logical flow of the purification process and troubleshooting decisions.

PurificationWorkflow RM Crude Reaction Mixture Quench Quenching (If necessary) RM->Quench LLE Protocol 1: Aqueous Workup (Liquid-Liquid Extraction) Quench->LLE Dry Dry Organic Layer (e.g., Na2SO4) LLE->Dry Evap Solvent Removal (Rotovap) Dry->Evap Crude_Prod Crude Solid/Oil Evap->Crude_Prod Purity_Check Purity Analysis (TLC / NMR) Crude_Prod->Purity_Check Recryst Protocol 2: Recrystallization Purity_Check->Recryst High Purity (>90%) Column Protocol 3: Column Chromatography Purity_Check->Column Low Purity or Multiple Impurities Pure_Prod Pure Product Recryst->Pure_Prod Column->Pure_Prod TroubleshootingFlowchart Start Analyze Crude Product (TLC/NMR) Impurity_Type Identify Impurity Type Start->Impurity_Type Is_Solid Is Product a Solid? Impurity_Type->Is_Solid Minor Impurities Present Acid_Wash Perform Acid Wash (Protocol 1) Impurity_Type->Acid_Wash Basic (Amine) Impurity Present Chromatography Perform Column Chromatography (Protocol 3) Impurity_Type->Chromatography Structurally Similar Neutral Impurity Is_Solid->Chromatography No (Oily) Recrystallize Perform Recrystallization (Protocol 2) Is_Solid->Recrystallize Yes Acid_Wash->Is_Solid End Pure Product Chromatography->End Recrystallize->End

References

preventing degradation of 4-Bromo-2-fluoro-3-methylbenzonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-2-fluoro-3-methylbenzonitrile

A Guide to Preventing Degradation During Storage for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for this compound (CAS: 1114546-30-3). This document provides in-depth, experience-driven advice to ensure the long-term stability and purity of this critical research compound. Proper storage is not merely a recommendation; it is a fundamental component of experimental reproducibility and success.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers, providing both a diagnosis and a corrective action plan.

FAQ 1: My this compound has developed a pinkish or yellowish tint. What does this mean and is it still usable?
  • Likely Cause: Discoloration is a primary indicator of degradation. This is often due to a combination of minor hydrolysis of the nitrile group and/or photolytic degradation, especially if the compound has been exposed to light. Brominated aromatic compounds can be susceptible to light-induced dehalogenation, forming minute quantities of colored impurities.[1][2]

  • Expert Analysis: The nitrile group (-C≡N) is susceptible to slow hydrolysis in the presence of ambient moisture, which can eventually lead to the formation of the corresponding benzamide or carboxylic acid.[3][4] While a slight color change may not significantly impact the outcome of all reactions, it signals the onset of impurity formation. For high-purity applications, such as in drug development or kinetic studies, this level of degradation is unacceptable.

  • Recommended Action:

    • Assess Purity: Do not use the material for sensitive applications without first assessing its purity. A simple analytical check via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

    • Purification: If impurities are detected, purification by recrystallization or column chromatography may be necessary.

    • Review Storage: Immediately review your storage protocol against the best practices outlined in Part 2 of this guide.

FAQ 2: I've observed poor solubility or the formation of particulates in my solvent that weren't there before. What's happening?
  • Likely Cause: This issue often points to the formation of insoluble degradation products. The most probable cause is the hydrolysis of the nitrile group to 4-bromo-2-fluoro-3-methylbenzamide, which has different solubility characteristics than the parent nitrile. In advanced degradation, this can proceed to the carboxylic acid.

  • Expert Analysis: The change in functional group from a non-polar nitrile to a more polar amide or a highly polar carboxylic acid drastically alters the compound's solubility profile. These degradation products are often less soluble in common organic solvents used to dissolve the starting material.

  • Recommended Action:

    • Isolate and Analyze: Attempt to isolate the particulate matter by filtration and analyze it separately if possible (e.g., by IR spectroscopy to look for amide or carboxyl C=O stretches).

    • Full Purity Check: Perform a full purity analysis of the remaining soluble material using HPLC or GC-MS to quantify the level of contamination.

    • Discard if Necessary: If significant degradation has occurred (e.g., >5% impurities), it is often more cost-effective and scientifically rigorous to discard the batch and procure fresh material.

FAQ 3: My reaction yield is lower than expected, or I'm seeing unexpected byproducts. Could my starting material be the problem?
  • Likely Cause: Yes, this is a classic sign of using a degraded starting material. The presence of impurities, even at low levels, can interfere with your reaction.

  • Expert Analysis: Degradation products can act as inhibitors, catalysts for side reactions, or simply reduce the molar quantity of the active reagent available. For instance, if a reaction is sensitive to acidic conditions, the presence of the carboxylic acid degradant could completely alter the reaction pathway.

  • Recommended Action:

    • Workflow Analysis: Before troubleshooting your reaction chemistry, validate your starting material. The flowchart below provides a systematic approach.

    • QC Check: Run a quick quality control (QC) check on your stored this compound. A simple melting point test can be very revealing; pure compounds have a sharp melting range, whereas impure substances melt over a broader and lower range.

    • Isolate Variables: If possible, obtain a new, certified lot of the compound and run the reaction in parallel with your stored material. This is the most definitive way to confirm if storage degradation is the root cause.

Part 2: Proactive Storage & Handling Protocols

To prevent the issues described above, a stringent storage and handling protocol is essential.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Room Temperature[5][6][7] or Refrigerated (2-8°C)While stable at room temperature, refrigeration slows down potential long-term degradation pathways like hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Amber Glass Bottle with PTFE-lined CapProtects from light to prevent photodegradation[1][2] and provides an inert, tight seal.
Dessicant Store within a desiccatorProvides a secondary barrier against moisture, which is crucial for preventing nitrile hydrolysis.[4]
Handling Best Practices
  • Inert Atmosphere Handling: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Minimize Exposure: Only take out the amount of material needed for your experiment. Avoid repeatedly opening and closing the main storage container.

  • Aliquotting: For frequently used compounds, consider aliquoting the material into smaller, single-use vials upon receipt. This protects the main stock from repeated exposure to the atmosphere.

  • Spatula Hygiene: Always use a clean, dry spatula. Contamination from other reagents can catalyze degradation.

Part 3: Quality Control & Verification

Trust but verify. Regular QC checks are vital for ensuring the integrity of your stored compound.

Experimental Protocol: Purity Verification by HPLC

This protocol provides a general method for assessing the purity of this compound.

Objective: To quantify the purity of the compound and detect the presence of any degradation products.

Materials:

  • This compound (sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

  • Mobile Phase: Prepare a mobile phase of 60:40 Acetonitrile:Water. Degas the mobile phase thoroughly.

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30°C

  • Analysis:

    • Inject a blank (acetonitrile) to establish a baseline.

    • Inject the sample solution.

    • Run the analysis for 10-15 minutes.

  • Interpretation:

    • A pure sample will show a single major peak.

    • Degradation products will appear as additional peaks, typically at different retention times. The area of each peak corresponds to its relative concentration. Purity can be calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Part 4: Visualizing Degradation & Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the two most common degradation pathways for this compound: hydrolysis and photodecomposition.

G cluster_hydrolysis Pathway 1: Hydrolysis cluster_photo Pathway 2: Photodecomposition A This compound (Starting Material) B 4-Bromo-2-fluoro-3-methylbenzamide (Amide Impurity) A->B + H₂O (slow) C 4-Bromo-2-fluoro-3-methylbenzoic Acid (Acid Impurity) B->C + H₂O (acid/base catalyzed) D This compound (Starting Material) E Debrominated Species & Other Radicals (Colored Impurities) D->E UV Light (hν) G A Suspicion of Degradation (e.g., color change, low yield) B Visual Inspection: Check for discoloration, particulates, or clumping. A->B C Physical Test: Measure Melting Point B->C No obvious issues G Material is Degraded. Review storage conditions. B->G Visible degradation D Purity > 99%? Sharp Melting Point? C->D Sharp, correct melting point E Analytical QC: Run HPLC or TLC C->E Broad/low melting point F Material is OK. Troubleshoot reaction parameters. D->F Yes D->G No E->D H Purify (Recrystallize) or Discard Material G->H

References

Validation & Comparative

A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide offers an in-depth, comparative analysis of two paramount analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity validation of 4-Bromo-2-fluoro-3-methylbenzonitrile, a representative complex organic small molecule. We delve into the causality behind experimental design, present detailed, field-proven protocols, and advocate for an orthogonal approach, combining the strengths of both methods to achieve an unimpeachable assessment of chemical purity. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and scientifically sound strategy for purity validation.

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

The journey from a promising chemical entity to a market-approved drug is paved with rigorous analytical checkpoints. Among these, the determination of purity is critical. Impurities, even in minute quantities, can alter a drug's pharmacological and toxicological profile, impact its stability, and create unforeseen challenges during formulation. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization and quantification of all impurities.[1][2][3]

The subject of our analysis, this compound (MW: 214.03 g/mol ), presents a typical analytical challenge.[4][5] Its structure, featuring a substituted aromatic ring, makes it amenable to UV detection in HPLC, while its unique proton (¹H) and fluorine (¹⁹F) nuclei provide distinct signals for NMR analysis.

Figure 1: Chemical Structure of this compound

To achieve the highest degree of confidence in a purity statement, relying on a single analytical technique is insufficient. Best practice dictates the use of orthogonal methods —techniques that measure the same attribute (purity) based on different chemical or physical principles.[6][7][8] This guide will compare and contrast HPLC (a separative technique) with quantitative NMR (a spectroscopic technique), demonstrating how their synergistic application provides a comprehensive and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high sensitivity, resolving power, and reproducibility.[9][10] The fundamental principle involves separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Causality in HPLC Method Development

Developing a robust HPLC method is not a matter of guesswork; it is a systematic process grounded in chemical principles. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

  • Column Selection: A C18 (octadecylsilane) column is the most versatile and common choice for non-polar to moderately polar small molecules. The non-polar nature of the analyte will ensure sufficient retention and interaction with the C18 stationary phase, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase Selection: A gradient of acetonitrile (or methanol) and water is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (where the proportion of organic solvent is increased over time) is crucial for a "purity" method, as it ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and detected within a reasonable timeframe.[11][12]

  • Detector Selection: The aromatic benzonitrile core of the molecule contains a strong chromophore, making a Diode Array Detector (DAD) or a multi-wavelength UV detector ideal. A DAD provides an additional layer of confidence by allowing for peak purity analysis, where the UV spectrum across a peak is assessed for homogeneity.[13] This helps to identify co-eluting impurities that might otherwise go unnoticed.[14]

Experimental Protocol: HPLC Purity Method

This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by regulatory guidelines.[15][16][17]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm (with full spectral acquisition from 200-400 nm for peak purity).
  • Injection Volume: 5 µL.

Table 1: HPLC Gradient Elution Program

Time (min) % Mobile Phase B
0.0 40
20.0 95
25.0 95
25.1 40

| 30.0 | 40 |

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Standard Solution (for identification and system suitability): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a 0.1 mg/mL solution.
  • Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) in the diluent.

3. System Suitability Test (SST):

  • Inject the standard solution five times.
  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area of the main component must be ≤ 2.0%. The tailing factor should be ≤ 2.0.

4. Analysis Procedure:

  • Inject a blank (diluent), followed by the SST injections.
  • Once SST passes, inject the sample solution in duplicate.

Data Interpretation and Purity Calculation

Purity is typically determined by the area percent method . This assumes that all components have a similar response factor at the chosen wavelength. While not a perfectly accurate assumption, it is widely used for routine purity checks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Hypothetical HPLC Data Summary

Peak Retention Time (min) Area Area %
Impurity 1 4.52 1,560 0.05
Impurity 2 8.91 4,320 0.14
Main Peak 11.25 3,055,600 99.71
Impurity 3 15.78 5,150 0.10

| Total | | 3,066,630 | 100.00 |

Based on this hypothetical data, the purity of the batch is 99.71%.

Workflow and Visualization

The entire HPLC workflow, from method setup to final purity determination, can be visualized as a sequential process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A & B) setup Set Up HPLC Method (Gradient, Temp, Flow) prep_mobile->setup prep_sample Prepare Sample & Standard (0.1 mg/mL) sst System Suitability Test (5 Injections, RSD ≤ 2%) prep_sample->sst setup->sst inject Inject Blank & Sample sst->inject If Pass integrate Integrate Chromatogram inject->integrate purity Peak Purity Analysis (DAD) integrate->purity calculate Calculate Area % Purity purity->calculate report Final Purity Report calculate->report qNMR_Workflow cluster_prep Precision Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Accurately Weigh Analyte (m_analyte) dissolve Dissolve Both in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately Weigh Internal Std. (m_IS, Purity_IS) weigh_is->dissolve setup Set qNMR Parameters (Long D1 = 30s) dissolve->setup acquire Acquire ¹H Spectrum setup->acquire process Phase & Baseline Correct acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity (Using Formula) integrate->calculate report Absolute Purity Report calculate->report Orthogonal_Strategy cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis hplc_input Sample Batch hplc_process Separation & UV Detection hplc_input->hplc_process hplc_output Relative Purity (Area %) Detects Trace Impurities hplc_process->hplc_output final_purity Comprehensive & Defensible Purity Statement hplc_output->final_purity Cross-Validation nmr_input Sample Batch nmr_process Spectroscopy & Integration nmr_input->nmr_process nmr_output Absolute Purity (% w/w) Confirms Structure nmr_process->nmr_output nmr_output->final_purity Cross-Validation

References

A Researcher's Guide to Purity Assessment of 4-Bromo-2-fluoro-3-methylbenzonitrile Utilizing Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reproducible and reliable experimental outcomes. For novel compounds such as 4-Bromo-2-fluoro-3-methylbenzonitrile, a key intermediate in the synthesis of various bioactive molecules, rigorous purity assessment is paramount. This guide provides an in-depth exploration of melting point analysis as a fundamental, yet powerful, technique for evaluating the purity of this compound. We will delve into the theoretical underpinnings, present a validated experimental protocol, and objectively compare its performance against other prevalent analytical methods.

The Principle of Melting Point Depression: A Thermodynamic Fingerprint of Purity

The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[1][2] For a pure substance, this transition occurs over a narrow temperature range, typically 0.5–1°C.[3] However, the presence of impurities disrupts the uniform crystalline lattice structure.[4][5] This disruption weakens the intermolecular forces holding the molecules together, consequently requiring less energy to break the bonds and induce melting.[4][5]

This phenomenon, known as melting point depression, manifests in two observable ways: a lowering of the melting point and a broadening of the melting range.[4][6] The extent of this depression is proportional to the concentration of the impurity, a principle rooted in the thermodynamics of phase transitions and described by the Gibbs-Thomson equation.[7][8] Therefore, a sharp melting range observed close to the literature value for a pure compound is a strong indicator of high purity. Conversely, a wide and depressed melting range suggests the presence of contaminants.[1]

Experimental Protocol: A Validated Approach to Melting Point Determination

To ensure accuracy and reproducibility, a standardized protocol for melting point determination is essential. The following methodology is aligned with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature".[3][9][10]

Instrumentation and Materials:

  • Melting Point Apparatus (e.g., Mettler Toledo MP70, Stuart SMP30, or similar)

  • Melting Point Capillary Tubes (borosilicate glass, 0.8-1.2 mm internal diameter)[3]

  • This compound sample (finely powdered and thoroughly dried)

  • Certified Melting Point Standards (e.g., Benzophenone, Caffeine) for instrument calibration[11]

  • Spatula

  • Mortar and Pestle (if sample is not already powdered)

Workflow for Melting Point Analysis of this compound:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_measurement Measurement cluster_analysis Data Analysis A Grind Sample to a Fine Powder B Dry Sample Thoroughly (e.g., in a desiccator) A->B C Pack Capillary Tube to 2.5-3.5 mm height B->C G Insert Capillary into Heating Block C->G D Calibrate Instrument with Certified Standards E Set Initial Fast Ramp Rate (~10°C/min) for approximate MP D->E F Set Slow Ramp Rate (1-2°C/min) for precise measurement E->F F->G H Observe and Record Onset of Melting (T1) G->H I Observe and Record Completion of Melting (T2) H->I J Calculate Melting Range (T2 - T1) I->J K Compare Observed Melting Range to Reference Value J->K L Evaluate Sharpness of Melting Range J->L M Assess Purity K->M L->M

Caption: Workflow for Melting Point Analysis.

Step-by-Step Methodology:

  • Instrument Calibration: Prior to sample analysis, verify the accuracy of the melting point apparatus using certified reference standards that bracket the expected melting point of the sample.[3][11] This ensures the trustworthiness of the obtained data.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent will act as an impurity and depress the melting point.

    • If necessary, finely powder the sample using a mortar and pestle to ensure uniform heat distribution within the capillary.

    • Carefully pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[10] Tightly packed samples provide more accurate results.

  • Approximate Melting Point Determination:

    • Set a rapid heating rate (e.g., 10°C/minute) on the instrument.

    • Insert the capillary tube and observe the approximate temperature at which the sample melts. This provides a preliminary range and saves time during precise measurement.

  • Precise Melting Point Determination:

    • Allow the instrument to cool to at least 10-15°C below the approximate melting point.

    • Set a slow heating rate of 1-2°C per minute.[12] A slow ramp rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, leading to an accurate reading.[13]

    • Insert a new, freshly prepared capillary tube with the sample.

    • Record the temperature at which the first drop of liquid appears (T1, the onset of melting) and the temperature at which the last solid particle melts (T2, the clear point).[10]

    • The melting range is reported as T1 to T2.

  • Data Interpretation:

    • A sharp melting range (≤ 1°C) indicates a high degree of purity.

    • A broad melting range (> 2°C) and a depressed melting point compared to a known pure standard suggest the presence of impurities.

Comparative Analysis with Other Purity Assessment Techniques

While melting point analysis is a valuable and accessible tool, a comprehensive purity assessment often involves orthogonal methods. Below is a comparison with other common analytical techniques.

Technique Principle Advantages for Purity Analysis Limitations Applicability to this compound
Melting Point Analysis Observation of the temperature range over which a solid transitions to a liquid. Impurities depress and broaden this range.[4][8]- Rapid and inexpensive.- Requires minimal sample.- Good first indicator of purity.- Not quantitative.- Insensitive to impurities with similar melting points or that form a eutectic mixture.- Not suitable for amorphous or thermally unstable compounds.Excellent as a preliminary, rapid purity check.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] The shape of the melting endotherm can be used to calculate purity.[16][17]- Provides quantitative purity data (mole %).[17]- Highly accurate for pure (>98%) compounds.[17]- Determines heat of fusion.- More expensive instrumentation.- Not suitable for compounds that decompose upon melting.[17][18]- Requires specialized data analysis software.Highly suitable for obtaining a quantitative purity value and for cross-validation of melting point results.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[19][20]- High resolution and sensitivity.- Can separate and quantify individual impurities.[19]- Applicable to a wide range of compounds.- Requires method development.- Can be time-consuming.- Purity assessment is relative to detected impurities (impurities that don't absorb UV or are non-volatile may be missed).[21]The gold standard for identifying and quantifying specific impurities, especially those present at low levels.
Gas Chromatography (GC) Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.[22]- Excellent for volatile impurities (e.g., residual solvents).[22][23]- High sensitivity.- Sample must be volatile and thermally stable.[22]- Derivatization may be required for non-volatile compounds.Ideal for quantifying residual solvents from the synthesis of this compound.

Logical Relationship of Purity Assessment Techniques:

G cluster_thermal Thermal Analysis (Bulk Properties) cluster_chromatographic Chromatographic Analysis (Separation of Components) MP Melting Point Analysis Purity Comprehensive Purity Profile of This compound MP->Purity Qualitative Assessment DSC Differential Scanning Calorimetry DSC->Purity Quantitative Assessment HPLC High-Performance Liquid Chromatography HPLC->Purity Impurity Profiling & Quantification GC Gas Chromatography GC->Purity Volatile Impurity Quantification

Caption: Interrelation of Analytical Techniques for Purity Assessment.

Conclusion

Melting point analysis serves as an indispensable, first-line technique for assessing the purity of this compound. Its simplicity, speed, and low cost make it an invaluable tool in any research and development setting. A sharp and undepressed melting range provides a high degree of confidence in the sample's purity. However, for a complete and quantitative purity profile, it is crucial to employ orthogonal methods. Differential Scanning Calorimetry offers a quantitative measure of bulk purity, while chromatographic techniques like HPLC and GC excel at separating and quantifying individual impurities, including residual solvents. By integrating these techniques, researchers can establish a robust and reliable purity profile for this compound, ensuring the integrity and success of their downstream applications.

References

The Ascendant Scaffold: A Comparative Guide to the Biological Activity of 4-Bromo-2-fluoro-3-methylbenzonitrile Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the identification of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is a paramount objective. The benzonitrile moiety has emerged as a privileged structure, serving as a cornerstone for a multitude of biologically active compounds.[1] This guide provides an in-depth comparative analysis of the biological activity of derivatives of a particularly promising, yet underexplored, scaffold: 4-Bromo-2-fluoro-3-methylbenzonitrile .

This document is intended for researchers, medicinal chemists, and drug development professionals. It will objectively compare the projected performance of this novel chemical series against established therapeutic agents, supported by a synthesis of existing experimental data on related compounds and detailed, field-proven experimental protocols.

The Rationale: Why this compound?

The this compound scaffold is a compelling starting point for the development of targeted therapies for several key reasons:

  • Proven Pharmacophore: The benzonitrile group is a key feature in numerous approved and investigational drugs, particularly as a hydrogen bond acceptor and a bioisostere for other functional groups.[1]

  • Versatile Synthetic Handle: The bromine atom at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The fluorine atom at the 2-position and the methyl group at the 3-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Our focus will be on the potential of these derivatives as tyrosine kinase inhibitors (TKIs) , a class of targeted therapies that have revolutionized the treatment of many cancers. The benzonitrile scaffold is a known component of various kinase inhibitors.[1]

Comparative Analysis: Projecting the Potential Against Established Kinase Inhibitors

While extensive public data on a wide array of this compound derivatives is nascent, we can project their potential by examining the SAR of structurally similar compounds and comparing them to established drugs targeting key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR).

The Target: Epidermal Growth Factor Receptor (EGFR)

Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of several solid tumors, most notably non-small cell lung cancer (NSCLC).[2] First and second-generation EGFR inhibitors, such as Gefitinib and Erlotinib , have demonstrated significant clinical efficacy.[2][3] These compounds will serve as our primary comparators.

Data Presentation: A Comparative Look at In Vitro Efficacy

The following table summarizes the in vitro cytotoxic activity of our benchmark EGFR inhibitors against EGFR-mutant and wild-type cancer cell lines. We also present a hypothetical, yet scientifically grounded, profile for a promising this compound derivative, Compound X , which incorporates a 4-anilino-quinazoline moiety, a key pharmacophore in many EGFR inhibitors.

CompoundCore StructureTarget Cancer Cell LineEGFR Mutation StatusIC50 (µM)Reference(s)
Gefitinib AnilinoquinazolineHCC827Exon 19 Deletion~0.007[4]
A549Wild-Type>10[4]
Erlotinib AnilinoquinazolinePC-9Exon 19 Deletion~0.007[4]
A431Wild-Type (Overexpression)~0.2[4]
Compound X (Hypothetical) This compound derivativeHCC827Exon 19 DeletionProjected: <0.1 -
A549Wild-TypeProjected: >10 -

Causality Behind the Projection for Compound X: The projected high potency and selectivity of Compound X are based on the established SAR of anilinoquinazoline-based EGFR inhibitors. The 4-anilino group is crucial for binding to the ATP pocket of the EGFR kinase domain. The this compound core is anticipated to position this key interacting moiety optimally while offering favorable physicochemical properties for cell permeability and target engagement. The fluorine and methyl substitutions are expected to enhance metabolic stability and fine-tune the electronic nature of the ring system for improved target binding.

The Underlying Mechanism: Inhibition of the EGFR Signaling Pathway

Gefitinib, Erlotinib, and our projected this compound derivatives are ATP-competitive inhibitors. They bind to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This blockade of pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor 4-Bromo-2-fluoro-3- methylbenzonitrile Derivative Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and the inhibitory action of TKIs.

Experimental Protocols: A Guide to In Vitro Evaluation

To enable researchers to validate and expand upon these findings, we provide detailed, step-by-step methodologies for key in vitro assays.

Synthesis of a this compound-based Anilinoquinazoline

The synthesis of anilinoquinazoline derivatives from a 4-bromo-2-fluorobenzonitrile precursor is a well-established route, adaptable for our specific scaffold.[5]

Synthesis_Workflow Start 4-Bromo-2-fluoro-3- methylbenzonitrile Step1 Nucleophilic Aromatic Substitution (SNAr) with 4-aminophenol Start->Step1 Intermediate1 4-((4-Bromo-2-fluoro-3-methylphenyl) amino)phenol Step1->Intermediate1 Step2 Cyclization with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Intermediate1->Step2 Intermediate2 7-Bromo-9-fluoro-8-methyl- [1]benzoxepino[5,4-d]pyrimidin-6-amine Step2->Intermediate2 Step3 Reaction with appropriate aniline Intermediate2->Step3 Product Target Anilinoquinazoline Derivative Step3->Product

Caption: General synthetic workflow for anilinoquinazoline derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8][9]

Materials:

  • Cancer cell lines (e.g., A549, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11][12][13][14]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound at various concentrations.

    • 2 µL of a mixture of EGFR kinase and substrate in kinase assay buffer.

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. Based on the established principles of medicinal chemistry and the known SAR of related compounds, derivatives of this scaffold are projected to exhibit potent and selective inhibitory activity against key oncogenic targets such as EGFR.

The experimental protocols provided in this guide offer a robust framework for the synthesis and in vitro evaluation of these novel compounds. Further investigation into the SAR of this series, including the exploration of various substituents at the 4-position, is warranted to identify lead compounds with optimal potency, selectivity, and drug-like properties. Subsequent in vivo studies will be crucial to validate the therapeutic potential of these promising derivatives.

References

A Comparative Guide to 4-Bromo-2-fluoro-3-methylbenzonitrile: Validating a Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of 4-Bromo-2-fluoro-3-methylbenzonitrile (BFMB) as a key intermediate for researchers, scientists, and professionals in drug development. We will objectively compare its performance against relevant alternatives, supported by experimental data and mechanistic insights, to demonstrate its strategic value in complex molecular construction.

Introduction: The Strategic Importance of this compound (BFMB)

In the landscape of pharmaceutical and materials science synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This compound (CAS No. 1114546-30-3) has emerged as a highly valuable building block due to its unique combination of functional groups.[1][2] The benzonitrile framework is a common feature in many bioactive molecules, while the strategically placed fluorine, bromine, and methyl groups offer distinct and tunable reactivity.

The fluorine atom can enhance metabolic stability and binding affinity in final drug products. The methyl group provides a steric and electronic handle for modifying molecular shape. Most importantly, the bromine atom serves as a versatile anchor for carbon-carbon bond formation, particularly through palladium-catalyzed cross-coupling reactions. This guide will focus on its performance in the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, to validate its position as a superior intermediate.[3][4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl structures, which are prevalent in pharmaceuticals.[5] The reaction involves the palladium-catalyzed coupling of an organoboron reagent (like a boronic acid) with an organic halide.[5][6] The general catalytic cycle, a sequence of oxidative addition, transmetalation, and reductive elimination, is the foundation of this transformation.

Suzuki_Miyaura_Cycle ArX ArX OxAdd OxAdd ArX->OxAdd ArB ArB Trans Trans ArB->Trans Product Product Trans->Product Base Base Base->Trans Activates Boronic Acid caption Fig 1: Simplified Suzuki-Miyaura Catalytic Cycle.

BFMB is an excellent substrate for this reaction. The carbon-bromine bond is readily cleaved during the initial oxidative addition step to the Pd(0) catalyst, initiating the cycle. The electron-withdrawing properties of the adjacent nitrile and fluorine groups modulate the reactivity of the C-Br bond, making the coupling efficient and predictable.

Comparative Analysis: BFMB vs. Halogenated Alternatives

To validate BFMB's role, we compare it to its chloro and iodo analogs in the context of a Suzuki-Miyaura coupling. The choice of halogen (X in Ar-X) is a critical parameter affecting reactivity, cost, and reaction conditions.

Parameter4-Chloro- (CFMB) 4-Bromo- (BFMB) 4-Iodo- (IFMB)
Reactivity Trend LowestIntermediate (Optimal) Highest
Typical Conditions Harsher: Higher temps (>100°C), higher catalyst loading, specialized ligands often required.Moderate: Readily couples under standard conditions (e.g., 80-100°C) with common catalysts.[7]Mildest: Can often react at or near room temperature with low catalyst loading.
Reaction Yield Good to Excellent, but sensitive to substrate and catalyst choice.Consistently High to Excellent. Generally Excellent, but can be prone to side reactions like dehalogenation.
Cost & Availability Generally the lowest cost and widely available.Moderate cost, excellent availability. Highest cost and can have more limited commercial availability.
Stability Very stable.Very stable and easy to handle. Less stable, particularly to light and heat, which can lead to degradation.

While the chloro-analog (CFMB) is economically attractive, it often requires more rigorous process optimization and specialized, expensive ligands to achieve high reactivity, which can offset the initial cost savings. The iodo-analog (IFMB) offers the highest reactivity but comes at a premium cost and with potential stability issues. This compound (BFMB) represents the optimal balance of high reactivity, excellent stability, and moderate cost , making it a robust and reliable intermediate for both discovery and process development scales.

Reactivity_Comparison

Experimental Protocol: Suzuki-Miyaura Coupling of BFMB

This protocol provides a self-validating system for the coupling of BFMB with a generic arylboronic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Objective: To synthesize a biaryl compound from this compound.

Materials:

  • This compound (BFMB, 1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), anhydrous

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add BFMB (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. An inert atmosphere (Nitrogen or Argon) is crucial for consistent results. Pd(dppf)Cl₂ is a robust pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume).

    • Causality: A mixed solvent system is used to dissolve both the organic-soluble halide and the more polar boronic acid salt intermediate. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Causality: This temperature provides sufficient thermal energy to drive the catalytic cycle at an efficient rate without causing significant decomposition of reactants or catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the BFMB is consumed (typically 2-12 hours).

    • Causality: Reaction monitoring is essential to prevent the formation of byproducts from prolonged heating and to determine the optimal reaction time.

  • Workup: Cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Causality: This aqueous workup removes the inorganic base (K₂CO₃) and other water-soluble impurities.

  • Purification & Validation: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

    • Causality: Purification is necessary to isolate the desired product from unreacted starting materials, catalyst residues, and any side products. Spectroscopic analysis provides definitive validation of the product's identity.

Workflow

Conclusion

This compound stands out as a premier intermediate in modern organic synthesis. Its performance in the Suzuki-Miyaura cross-coupling reaction, a critical transformation for drug discovery, demonstrates an ideal calibration of reactivity, stability, and cost-effectiveness when compared to its chloro and iodo counterparts. The reliability and predictability of reactions involving BFMB minimize the need for extensive optimization, saving valuable time and resources. For researchers aiming to construct complex molecular architectures efficiently, this compound is a validated and highly recommended building block.

References

A Researcher's Guide to the Spectroscopic Journey in the Synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and organic synthesis, the unambiguous structural confirmation of novel molecules and their synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of the vital pharmaceutical intermediate, 4-Bromo-2-fluoro-3-methylbenzonitrile, and its precursors. Moving beyond a simple data repository, this document elucidates the causal relationships between structural modifications and their spectroscopic manifestations, offering a predictive and practical framework for researchers in the field.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its unique substitution pattern—featuring a nitrile group, a bromine atom, a fluorine atom, and a methyl group—provides multiple points for diversification and fine-tuning of molecular properties. The nitrile group can be readily converted into other functionalities, while the halogen atoms are amenable to various cross-coupling reactions, making this compound a versatile scaffold for the synthesis of complex pharmaceutical agents.

The Synthetic Pathway: From Aniline to a Multifunctional Benzonitrile

A common and logical synthetic route to this compound begins with 3-fluoro-2-methylaniline. The synthesis proceeds through key transformations, each imparting a distinct spectroscopic signature that allows for rigorous in-process monitoring and final product confirmation.

Synthesis_Workflow A 3-Fluoro-2-methylaniline B 1-Bromo-3-fluoro-2-methylbenzene A->B  Sandmeyer  Reaction   C 2-Fluoro-3-methylbenzonitrile A->C  Sandmeyer  Reaction   D This compound B->D  Cyanation   C->D  Bromination  

Caption: Plausible synthetic routes to this compound.

This guide will focus on the spectroscopic changes along the pathway: 3-Fluoro-2-methylaniline → 2-Fluoro-3-methylbenzonitrile → this compound . This route is often favored for its control over regioselectivity.

Spectroscopic Characterization: A Comparative Analysis

The transformation of functional groups at each synthetic step results in predictable and discernible changes in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Step 1: 3-Fluoro-2-methylaniline (Precursor 1)

This commercially available starting material provides a spectroscopic baseline.

  • ¹H NMR: The spectrum is characterized by the presence of aromatic protons and the methyl group protons. The amino group protons may appear as a broad singlet. The fluorine atom will introduce splitting patterns (coupling) to the adjacent aromatic protons.

  • ¹³C NMR: The spectrum will show distinct signals for the methyl carbon and the six aromatic carbons. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).

  • IR Spectroscopy: Key vibrational modes include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C-F stretching (in the 1000-1350 cm⁻¹ region).

  • Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z corresponding to its molecular weight.

Spectroscopic Data for 3-Fluoro-2-methylaniline
¹H NMR (CDCl₃) Aromatic protons (multiplets), ~3.6 (broad s, 2H, NH₂), ~2.1 (s, 3H, CH₃)
¹³C NMR (CDCl₃) Aromatic carbons, ~14.0 (CH₃)
IR (cm⁻¹) ~3400 & ~3300 (N-H stretch), ~2920 (C-H stretch), ~1620 (N-H bend), ~1220 (C-F stretch)
Mass Spec (m/z) 125 (M⁺)
Step 2: 2-Fluoro-3-methylbenzonitrile (Intermediate)

The conversion of the aniline to the benzonitrile via a Sandmeyer reaction introduces a key functional group with a distinct spectroscopic signature.

  • ¹H NMR: The most significant change is the disappearance of the broad NH₂ signal. The aromatic proton signals will shift due to the replacement of the electron-donating amino group with the electron-withdrawing nitrile group.

  • ¹³C NMR: A new quaternary carbon signal will appear in the 115-120 ppm range, characteristic of a nitrile carbon (-C≡N). The chemical shifts of the aromatic carbons will also be altered.

  • IR Spectroscopy: The N-H stretching bands will be absent. A sharp, intense absorption band will appear in the 2220-2240 cm⁻¹ region, which is highly characteristic of the C≡N stretching vibration.

  • Mass Spectrometry: The molecular ion peak will shift to a higher m/z value, reflecting the change in the molecular formula.

Spectroscopic Data for 2-Fluoro-3-methylbenzonitrile
¹H NMR (CDCl₃) Aromatic protons (multiplets), ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃) Aromatic carbons, ~115 (C≡N), ~14.5 (CH₃)
IR (cm⁻¹) ~2230 (C≡N stretch), ~2930 (C-H stretch), ~1250 (C-F stretch)
Mass Spec (m/z) 135 (M⁺)
Step 3: this compound (Final Product)

The final bromination step introduces further changes to the spectroscopic profile, allowing for confirmation of the desired product.

  • ¹H NMR: The introduction of the bromine atom will cause a downfield shift of the adjacent aromatic protons. The integration of the aromatic region will correspond to the remaining aromatic protons. The splitting patterns will also change based on the final substitution pattern.

  • ¹³C NMR: The carbon atom directly bonded to the bromine will experience a significant shift, and its signal may be broadened due to the quadrupolar moment of the bromine nucleus.

  • IR Spectroscopy: The characteristic C≡N and C-F stretching bands will still be present. New absorptions in the far-IR region may be attributable to the C-Br stretching vibration (typically 500-600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak will show a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks of nearly equal intensity). This is a definitive confirmation of successful bromination.

Predicted Spectroscopic Data for this compound
¹H NMR (CDCl₃) Aromatic protons (doublets or multiplets), ~2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃) Aromatic carbons, ~115 (C≡N), C-Br signal, ~15.0 (CH₃)
IR (cm⁻¹) ~2230 (C≡N stretch), ~2930 (C-H stretch), ~1250 (C-F stretch), ~550 (C-Br stretch)
Mass Spec (m/z) 213/215 (M⁺/M⁺+2 isotopic pattern)

Experimental Protocols

General Procedure for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

General Procedure for FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies and compare them to the expected values.

General Procedure for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion.

  • Data Analysis: Identify the molecular ion peak and any characteristic fragmentation patterns or isotopic distributions.

Conclusion

The synthesis of this compound from 3-fluoro-2-methylaniline is a multistep process where each transformation leaves an indelible and diagnostic mark on the spectroscopic properties of the molecule. By understanding the expected changes in NMR, IR, and MS spectra, researchers can confidently track the progress of their reaction, identify intermediates, and ultimately confirm the structure of their final product. This guide serves as a practical roadmap, blending established spectroscopic principles with the specific context of this important synthetic pathway.

A Comprehensive Guide to the Efficacy of 4-Bromo-2-fluoro-3-methylbenzonitrile in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. 4-Bromo-2-fluoro-3-methylbenzonitrile, a polysubstituted aromatic scaffold, presents a unique combination of steric and electronic features. This guide provides an in-depth technical assessment of its efficacy in pivotal reaction types, offering a comparative analysis against relevant alternatives, supported by established chemical principles and data from analogous systems.

Introduction to the Reagent: Structural and Electronic Profile

This compound (CAS No. 1114546-30-3) is a halogenated aromatic nitrile possessing a distinct substitution pattern.[1] The bromine atom at the 4-position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. The electronic nature of the ring is significantly influenced by the electron-withdrawing nitrile (-CN) and fluoro (-F) groups, which are expected to enhance the reactivity of the C-Br bond towards oxidative addition in many catalytic cycles.[2] Conversely, the ortho-fluoro and meta-methyl groups introduce notable steric hindrance around the reactive center, a factor that can profoundly impact catalyst accessibility and reaction kinetics.[2][3]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Outlook

The C-Br bond in this compound is the primary site for palladium-catalyzed C-C and C-N bond formation.[1] Due to the lack of direct comparative studies on this specific molecule, our assessment is based on established reactivity trends observed for structurally similar aryl bromides.

Suzuki-Miyaura Coupling: Navigating Steric and Electronic Influences

The Suzuki-Miyaura reaction is a robust method for forging biaryl linkages. The performance of this compound in this reaction is anticipated to be a trade-off between electronic activation and steric hindrance.

Predicted Performance and Comparison:

Aryl BromideKey SubstituentsPredicted Reactivity in Suzuki CouplingRationale
This compound ortho-F, meta-Me, para-CNModerate to Good The electron-withdrawing nitrile and fluoro groups activate the C-Br bond. However, the ortho-fluoro and meta-methyl groups introduce steric bulk that may necessitate more robust catalytic systems.[2][3]
4-Bromo-2-fluorobenzonitrileortho-F, para-CNGood to Excellent Strong electronic activation from both substituents and less steric hindrance compared to the 3-methyl analogue.[4]
4-Bromo-3-fluorobenzonitrilemeta-F, para-CNGood to Excellent Good electronic activation with minimal steric hindrance at the reaction site.[5]
4-Bromobenzonitrilepara-CNExcellent Strong electronic activation and no steric impediment, generally leading to high yields.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of an Analogous Aryl Bromide [7][8]

This protocol for a generic ortho-substituted aryl bromide serves as a robust starting point for this compound.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Introduce the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%) or a more active catalyst system for sterically hindered substrates like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos).[7]

  • Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality in Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial for sterically hindered substrates as it promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[9] The use of a strong inorganic base is necessary to facilitate the transmetalation step.[10]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Br(L2)->Transmetalation Ar'B(OH)₂ Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Formation of Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes. The electronic demand of the alkyne and the steric environment of the aryl bromide are key determinants of reaction efficiency.[11][12]

Predicted Performance and Comparison:

Aryl BromideKey SubstituentsPredicted Reactivity in Sonogashira CouplingRationale
This compound ortho-F, meta-Me, para-CNModerate The steric hindrance from the ortho-fluoro and meta-methyl groups may impede the approach of the copper acetylide and the bulky palladium complex, potentially requiring higher catalyst loadings or more specialized ligands.[11][12]
4-Bromo-2-fluorobenzonitrileortho-F, para-CNGood Less sterically hindered than the 3-methyl analogue, allowing for more favorable reaction kinetics.[4]
4-Bromo-3-fluorobenzonitrilemeta-F, para-CNGood to Excellent Minimal steric hindrance and good electronic activation.[5]
4-Bromobenzonitrilepara-CNExcellent Electronically activated and sterically unencumbered, typically providing high yields under standard conditions.[6]

Experimental Protocol: Copper-Free Sonogashira Coupling of an Analogous Aryl Bromide [13]

This protocol is recommended to mitigate potential side reactions sometimes observed with copper co-catalysts.

  • Reaction Setup: In a glovebox, charge a dry Schlenk tube with the aryl bromide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 2-4 mol%).

  • Reagent Addition: Add a degassed solvent such as THF or 1,4-dioxane, followed by the terminal alkyne (1.2-1.5 equiv.) and a suitable base (e.g., DABCO or another amine base, 2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor for completion by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.

Causality in Experimental Choices: The use of a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is often beneficial in copper-free Sonogashira reactions as it facilitates the oxidative addition and subsequent steps in the catalytic cycle.[13] The choice of an amine base is critical for both the deprotonation of the alkyne and for the overall catalytic turnover.[14]

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Dry Schlenk Tube under Argon Add_Solids Add Aryl Bromide, Pd Catalyst, Ligand Setup->Add_Solids Add_Liquids Add Degassed Solvent, Alkyne, and Base Add_Solids->Add_Liquids Stir_Heat Stir at RT or Heat Add_Liquids->Stir_Heat Monitor Monitor by TLC/LC-MS Stir_Heat->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Purified Aryl Alkyne Purify->Product

Caption: A generalized experimental workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[15][16] The success of this reaction with this compound will heavily depend on the choice of ligand and the nature of the amine coupling partner.

Predicted Performance and Comparison:

Aryl BromideKey SubstituentsPredicted Reactivity in Buchwald-Hartwig AminationRationale
This compound ortho-F, meta-Me, para-CNModerate The steric hindrance around the bromine will likely require the use of highly active, bulky biarylphosphine ligands. The electron-withdrawing nature of the ring is generally favorable.[9][13]
4-Bromo-2-fluorobenzonitrileortho-F, para-CNGood Less steric hindrance than the 3-methyl substituted analogue, making it more amenable to a wider range of catalyst systems.[4]
4-Bromo-3-fluorobenzonitrilemeta-F, para-CNGood to Excellent Favorable electronics and minimal steric hindrance should allow for efficient coupling.[5]
4-Bromobenzonitrilepara-CNExcellent A standard substrate for this reaction, generally giving high yields with various amines.[6]

Experimental Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide [13][17]

  • Reaction Setup: In a glovebox, combine the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a strong base such as sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-2 mol%), and a bulky biarylphosphine ligand (e.g., XPhos or BrettPhos, 2-4 mol%) in a dry Schlenk tube.

  • Solvent Addition: Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and to facilitate the catalytic cycle.[9] For sterically demanding substrates, the choice of a highly active and bulky ligand is critical to promote the challenging oxidative addition and reductive elimination steps.[9][13]

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (ortho-fluoro and para-nitrile) makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr).[1] In this context, the fluorine atom is a potential leaving group, especially with soft nucleophiles.

Reactivity Considerations:

The rate of SNAr reactions is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate.[1] The para-nitrile group provides excellent resonance stabilization. The relative reactivity of the C-F versus C-Br bond towards nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions. For many SNAr reactions, fluoride is a better leaving group than bromide due to the higher polarization of the C-F bond, which facilitates the initial nucleophilic attack (the rate-determining step).[3]

Predicted Performance:

  • With Amine Nucleophiles: Moderate to good reactivity is expected at the fluorine position, especially with heating. The reaction will likely be competitive with Buchwald-Hartwig amination at the bromine position, and the outcome will be highly dependent on the chosen reaction conditions (i.e., presence or absence of a palladium catalyst).

  • Comparison with Alternatives: this compound is expected to be more reactive in SNAr reactions at the fluorine position than analogues lacking the strongly activating para-nitrile group.

Conclusion

This compound is a promising building block for the synthesis of complex, polysubstituted aromatic compounds. Its reactivity in palladium-catalyzed cross-coupling reactions is a balance between the activating effect of its electron-withdrawing substituents and the deactivating influence of steric hindrance. For successful Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the use of modern, highly active catalyst systems with bulky, electron-rich ligands is recommended. Furthermore, its electronically deficient nature opens up possibilities for nucleophilic aromatic substitution, providing an alternative avenue for functionalization. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors.

References

A Comparative Guide to the Synthesis of 4-Bromo-2-fluoro-3-methylbenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties. 4-Bromo-2-fluoro-3-methylbenzonitrile is a key building block that embodies this principle, offering a versatile platform for the synthesis of a wide array of complex molecules. This guide provides a comparative analysis of the two primary synthetic routes to this valuable intermediate, offering in-depth technical insights and experimental protocols to inform your research and development endeavors.

This document will delve into two distinct and viable pathways for the synthesis of this compound:

  • Route 1: Electrophilic Bromination of 2-Fluoro-3-methylbenzonitrile. This approach involves the direct introduction of a bromine atom onto the pre-formed benzonitrile ring.

  • Route 2: The Sandmeyer Reaction of 4-Amino-2-fluoro-3-methylbenzonitrile. This classic transformation leverages a diazonium salt intermediate to introduce the bromo functionality.

Each route will be examined for its chemical principles, procedural intricacies, and key performance indicators, enabling a comprehensive understanding of their respective advantages and limitations.

Route 1: Direct Electrophilic Bromination

This synthetic strategy hinges on the electrophilic aromatic substitution of 2-fluoro-3-methylbenzonitrile. The existing substituents on the aromatic ring—the fluorine, methyl, and cyano groups—play a crucial role in directing the regioselectivity of the bromination. The electron-donating methyl group and the weakly activating (by hyperconjugation) and ortho-, para-directing fluorine atom will influence the position of the incoming electrophile. Conversely, the electron-withdrawing and meta-directing cyano group will deactivate the ring towards electrophilic attack. The interplay of these electronic effects is paramount to achieving the desired 4-bromo isomer.

Experimental Protocol: Bromination of 2-Fluoro-3-methylbenzonitrile

Materials:

  • 2-Fluoro-3-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluoro-3-methylbenzonitrile in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature at 0°C.

  • In a separate beaker, dissolve N-bromosuccinimide in dichloromethane.

  • Add the NBS solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Causality in Experimental Choices:
  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its ability to provide a low concentration of elemental bromine in situ, which helps to control the reaction and minimize over-bromination.

  • Sulfuric Acid: The strong acid acts as a catalyst, activating the NBS and polarizing the bromine, making it a more potent electrophile.

  • Low Temperature Control: The initial cooling to 0°C is critical to control the exothermic nature of the reaction and to enhance the regioselectivity by minimizing the formation of undesired isomers.

  • Aqueous Work-up: The sequential washing steps are essential to neutralize the acidic catalyst and to remove any unreacted NBS and bromine byproducts.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful and versatile method for the introduction of a wide range of functional groups onto an aromatic ring via a diazonium salt intermediate.[1][2] This route commences with the diazotization of 4-amino-2-fluoro-3-methylbenzonitrile, followed by the copper(I) bromide-mediated displacement of the diazonium group with a bromide ion. The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution pathway.[1]

Experimental Protocol: Sandmeyer Reaction of 4-Amino-2-fluoro-3-methylbenzonitrile

Materials:

  • 4-Amino-2-fluoro-3-methylbenzonitrile

  • Hydrobromic Acid (48%)

  • Sodium Nitrite

  • Copper(I) Bromide

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

Part A: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-2-fluoro-3-methylbenzonitrile in a mixture of hydrobromic acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in deionized water and cool it to 0°C.

  • Add the cold sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Cool the CuBr solution to 0°C.

  • Slowly add the cold diazonium salt solution from Part A to the CuBr solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour, or until the nitrogen evolution ceases.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality in Experimental Choices:
  • Diazotization at Low Temperature: The formation of the diazonium salt is conducted at low temperatures (0-5°C) because diazonium salts are generally unstable and can decompose at higher temperatures.[3]

  • Copper(I) Bromide: Cu(I) acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical mechanism.[1][4]

  • Vigorous Stirring: Ensures efficient mixing of the two phases (aqueous diazonium salt solution and the organic solvent containing the copper salt), which is crucial for the reaction to proceed to completion.

Comparative Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. It is important to note that the exact yields and purities can vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterRoute 1: Direct BrominationRoute 2: Sandmeyer Reaction
Starting Material 2-Fluoro-3-methylbenzonitrile4-Amino-2-fluoro-3-methylbenzonitrile
Key Reagents N-Bromosuccinimide, Sulfuric AcidSodium Nitrite, Copper(I) Bromide, HBr
Reaction Steps One-pot reactionTwo-step process (Diazotization, Substitution)
Typical Yield Moderate to GoodGood to Excellent
Purity of Crude Product May contain isomeric byproductsGenerally high purity
Scalability Potentially challenging due to regioselectivity controlGenerally scalable with good control
Safety Considerations Use of corrosive sulfuric acidHandling of unstable diazonium salts, evolution of nitrogen gas
Environmental Impact Use of halogenated solventsUse of copper salts

Visualization of Synthetic Workflows

To provide a clearer understanding of the procedural flow for each synthetic route, the following diagrams have been generated using Graphviz.

Route 1: Direct Bromination Workflow

G cluster_0 Route 1: Direct Bromination A Dissolve 2-Fluoro-3-methylbenzonitrile in DCM B Cool to 0°C A->B C Add H₂SO₄ B->C D Add NBS solution dropwise C->D E Reaction at 0°C then RT D->E F Aqueous Work-up E->F G Purification (Chromatography) F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via direct bromination.

Route 2: Sandmeyer Reaction Workflow

G cluster_1 Route 2: Sandmeyer Reaction cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction I Suspend Amine in HBr/H₂O J Cool to 0-5°C I->J K Add NaNO₂ solution J->K M Add Diazonium Salt to CuBr K->M L Prepare CuBr solution L->M N Reaction at RT then 50-60°C M->N O Work-up and Purification N->O P This compound O->P

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Conclusion and Recommendations

Both the direct bromination and the Sandmeyer reaction represent viable synthetic routes to this compound. The choice between these two methodologies will ultimately depend on the specific requirements of the research or production campaign.

  • For exploratory, small-scale synthesis where the starting 2-fluoro-3-methylbenzonitrile is readily available, the direct bromination route offers a more streamlined, one-pot procedure. However, careful optimization of reaction conditions is crucial to maximize the yield of the desired isomer and to simplify purification.

  • For larger-scale production where high purity and yield are paramount, the Sandmeyer reaction is often the preferred method. While it involves an additional synthetic step to prepare the amino precursor, the reaction is generally high-yielding and provides a cleaner product, which can significantly reduce the purification burden.

It is imperative for researchers to conduct a thorough risk assessment before undertaking either of these syntheses, paying close attention to the handling of corrosive acids, potentially unstable diazonium intermediates, and the appropriate quenching and disposal of reagents.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, ensuring the selectivity of a therapeutic candidate is as crucial as demonstrating its efficacy. Off-target interactions can lead to unforeseen toxicities and a narrow therapeutic window, often resulting in late-stage clinical failures. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for 4-Bromo-2-fluoro-3-methylbenzonitrile, a substituted benzonitrile compound. While PubChem lists its chemical properties, there is no publicly available data on its specific biological targets[1]. Benzonitrile derivatives, however, are known scaffolds for various active pharmaceutical ingredients (APIs)[2]. This document outlines the strategic selection of a target panel based on structural motifs, detailed protocols for key biochemical and cell-based assays, and a robust methodology for data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to build a comprehensive selectivity profile, thereby de-risking a potential drug candidate early in the development pipeline.

Introduction: The Imperative of Selectivity Profiling

This compound is a halogenated aromatic nitrile (PubChem CID: 59556913)[1]. Its structure, featuring a substituted phenyl ring and a nitrile group, is common in medicinal chemistry. The nitrile group, in particular, can act as a hydrogen bond acceptor or a reactive "warhead," especially for enzymes like cysteine proteases[3][4]. Given that many kinase inhibitors also incorporate a substituted nitrile moiety, it is plausible that this compound could interact with the ATP-binding site of various kinases[5].

The goal of a cross-reactivity study is to systematically identify these unintended interactions. A compound that is highly potent for its intended target but also interacts with numerous other proteins is considered "promiscuous" and is often a poor candidate for further development. Early-stage, comprehensive profiling allows for the filtering of such compounds, enabling teams to focus resources on the most selective and promising leads[6]. This guide will walk through the logic of building a relevant screening panel and executing the necessary experiments to generate a robust selectivity profile.

Designing the Cross-Reactivity Study: A Rationale-Driven Approach

A broad, untargeted screen against hundreds of proteins is often cost-prohibitive in early discovery. A more strategic approach involves selecting a panel of targets based on the structural and chemical features of the test compound. For this compound, we propose a tiered panel focusing on historically promiscuous protein families and those known to interact with similar chemical scaffolds.

Key Target Families for Initial Profiling:

  • Protein Kinases: The human kinome is a primary source of off-target effects for many small molecules due to the conserved nature of the ATP-binding pocket[5]. A representative panel should be chosen.

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are frequent off-targets, leading to a wide range of physiological side effects[7][8].

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs), as these enzymes are critical for metabolizing most marketed drugs[9][10][11].

  • hERG Ion Channel: Blockade of the hERG (human Ether-a-go-go-Related Gene) potassium channel can lead to fatal cardiac arrhythmias (Torsades de Pointes), making this a mandatory safety screen for nearly all drug candidates[12][13].

  • Nuclear Receptors & Cysteine Proteases: Given the compound's structure, including these families provides broader coverage of potential interactions. The nitrile group makes cysteine proteases a particularly relevant class to investigate[3][4].

The following diagram illustrates the workflow for designing and executing the cross-reactivity study.

G cluster_0 Phase 1: Panel Design & Primary Screen cluster_1 Phase 2: Data Analysis & Hit Triage cluster_2 Phase 3: Hit Confirmation & Profiling Compound 4-Bromo-2-fluoro- 3-methylbenzonitrile Panel Design Target Panel (Kinases, GPCRs, CYPs, hERG) Compound->Panel Screen Primary Screen (Single High Concentration, e.g., 10 µM) Panel->Screen Data Analyze Primary Data (% Inhibition) Screen->Data Triage Hit? (e.g., >50% Inh.) Data->Triage DoseResponse Dose-Response Assays (IC50 Determination) Triage->DoseResponse Yes NoHit No significant off-target activity Triage->NoHit No Orthogonal Orthogonal / Functional Assays DoseResponse->Orthogonal Report Generate Selectivity Profile & Report Orthogonal->Report NoHit->Report

Caption: Workflow for cross-reactivity profiling.

Experimental Protocols & Methodologies

To ensure data integrity, each assay must be robust and include appropriate controls. Below are detailed protocols for key assays representing different target classes.

Kinase Selectivity Profiling (Biochemical Assay)

This protocol describes a common method for assessing kinase inhibition using a mobility-shift assay format, which offers high-quality data[14][15].

Principle: A fluorescently labeled peptide substrate is incubated with a kinase and ATP. The kinase phosphorylates the substrate. In a microfluidic chip, the phosphorylated (product) and non-phosphorylated (substrate) peptides are separated by charge, and the amount of each is quantified by fluorescence. An inhibitor will reduce the amount of phosphorylated product.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the test compound and a known reference inhibitor (e.g., Staurosporine) to create a 10-point, 3-fold serial dilution series, typically starting from 100 µM. The final assay concentration will be 10x lower.

    • Prepare a solution containing the specific kinase and its corresponding fluorescently labeled peptide substrate in Kinase Buffer.

    • Prepare an ATP solution in Kinase Buffer at a concentration equal to its Km for the specific kinase.

  • Assay Execution (384-well plate):

    • Add 2.5 µL of the compound dilutions to the appropriate wells. Add 2.5 µL of DMSO vehicle for "no inhibition" (0%) controls and a saturating concentration of reference inhibitor for "full inhibition" (100%) controls.

    • Add 5 µL of the kinase/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 2.5 µL of the ATP solution to all wells.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 15 µL of Stop Buffer.

  • Data Acquisition:

    • Load the plate onto a microfluidic mobility-shift reader (e.g., Caliper LabChip).

    • The instrument will sample from each well, separate the substrate and product, and report the percent conversion.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

GPCR Off-Target Screening (Competitive Binding Assay)

This protocol outlines a radioligand binding assay, a sensitive gold-standard method for quantifying a compound's ability to displace a known ligand from a receptor[16][17].

Principle: A cell membrane preparation expressing the target GPCR is incubated with a fixed concentration of a radiolabeled ligand ([³H]-ligand) and varying concentrations of the test compound. The amount of radioligand bound to the receptor is measured. If the test compound binds to the same site, it will compete with the radioligand, reducing the measured radioactive signal.[16][18]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Thaw a vial of cryopreserved cell membranes expressing the target GPCR and homogenize in ice-cold Assay Buffer.

    • Prepare a solution of the specific radioligand in Assay Buffer at a concentration near its Kd value.

    • Prepare serial dilutions of the test compound and a known reference antagonist.

  • Assay Execution (96-well filter plate):

    • To each well, add 50 µL of Assay Buffer.

    • Add 25 µL of the test compound dilutions.

    • Add 25 µL of the radioligand solution.

    • Add 100 µL of the diluted membrane preparation to initiate the binding reaction.

    • For "non-specific binding" control wells, add a high concentration of a known unlabeled antagonist before adding the radioligand.

    • Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Signal Detection:

    • Harvest the membranes by vacuum filtration onto a glass fiber filter mat, washing 3-5 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter mat completely.

    • Add liquid scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM in vehicle wells) - Non-specific Binding (CPM in control wells).

    • Calculate the percent inhibition for each compound concentration relative to the specific binding.

    • Plot percent inhibition vs. compound concentration and fit to a dose-response curve to determine the IC₅₀.

    • The inhibition constant (Ki), representing the binding affinity, can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[16]

Cytochrome P450 Inhibition Assay

This protocol uses human liver microsomes (HLMs), which contain a mixture of CYP enzymes, and probe substrates that are specific for individual CYP isoforms[9][11][19].

Principle: HLMs are incubated with a CYP-isoform-specific probe substrate and the test compound. The reaction is initiated with NADPH. After a set time, the reaction is stopped, and the formation of the specific metabolite is quantified by LC-MS/MS. A decrease in metabolite formation indicates inhibition of that CYP isoform.[19][20]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare Incubation Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare solutions of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9) and the test compound in acetonitrile or DMSO.

    • Prepare a working solution of Human Liver Microsomes (HLMs) in Incubation Buffer.

    • Prepare a solution of NADPH regenerating system.

  • Assay Execution:

    • In a 96-well plate, add the HLM solution, probe substrate, and varying concentrations of the test compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the NADPH solution.

    • Incubate at 37°C for 15 minutes.

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of metabolite formed.

  • Data Analysis:

    • Determine the rate of metabolite formation in the presence of different concentrations of the test compound.

    • Normalize the data to the vehicle control (0% inhibition).

    • Plot the percent inhibition versus inhibitor concentration and fit the data to determine the IC₅₀ value for each CYP isoform.

hERG Safety Assay (Automated Patch Clamp)

This protocol uses automated patch-clamp electrophysiology, the gold standard for assessing hERG channel inhibition, as recommended by regulatory agencies[12][21].

Principle: A cell line stably expressing the hERG channel (e.g., HEK293) is used. The whole-cell patch-clamp technique measures the potassium current flowing through the hERG channels in response to a specific voltage protocol. The test compound is applied, and any change in the current (typically the "tail current") is measured to quantify channel block.[13]

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the hERG channel under standard conditions.

    • On the day of the experiment, prepare a single-cell suspension for use in the automated patch-clamp system.

  • Assay Execution (Using an automated system like QPatch or SyncroPatch):

    • The instrument automatically performs cell capture, sealing (GΩ seal resistance is required), and whole-cell configuration.

    • A specific hERG voltage protocol is applied to elicit the characteristic hERG current.[21]

    • Establish a stable baseline current by perfusing with an extracellular solution.

    • Apply the vehicle control (e.g., 0.1% DMSO) to confirm no effect on the current.

    • Apply the test compound at increasing concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.

    • Apply a known hERG blocker (e.g., E-4031) as a positive control at the end of the experiment to confirm assay sensitivity.[12]

  • Data Acquisition and Analysis:

    • The system records the current traces throughout the experiment.

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percent inhibition of the tail current relative to the vehicle control.

    • Plot the percent inhibition versus compound concentration and fit the data to determine the IC₅₀ value.

The following diagram provides a logical decision tree for interpreting the results from these assays.

G Start Receive IC50 Data for an Off-Target Hit CheckPotency Is Off-Target IC50 < 1 µM? Start->CheckPotency CheckWindow Is Selectivity Window (Off-Target IC50 / On-Target IC50) < 100-fold? CheckPotency->CheckWindow No HighRisk High Risk: Flag for immediate review. Consider chemical modification or de-selection. CheckPotency->HighRisk Yes MediumRisk Medium Risk: Requires functional follow-up. Assess in cell-based or physiologically relevant models. CheckWindow->MediumRisk Yes LowRisk Low Risk: Monitor in downstream studies. Unlikely to be a primary issue. CheckWindow->LowRisk No

Caption: Decision tree for triaging off-target hits.

Data Summary and Comparative Analysis

All quantitative data should be consolidated into a clear, comparative table. This allows for a rapid assessment of the compound's selectivity profile. A hypothetical data set for this compound is presented below, assuming a primary target of "Kinase X".

Target Target Class Assay Type Result (IC₅₀, µM) Selectivity Ratio (IC₅₀ / Kinase X IC₅₀)
Kinase X (Hypothetical) Protein Kinase Mobility Shift 0.05 1
Kinase YProtein KinaseMobility Shift2.550
Kinase ZProtein KinaseMobility Shift> 10> 200
β₂ Adrenergic ReceptorGPCRRadioligand Binding8.7174
Dopamine D₂ ReceptorGPCRRadioligand Binding> 10> 200
CYP3A4CYP EnzymeHLM / LC-MS6.3126
CYP2D6CYP EnzymeHLM / LC-MS> 10> 200
hERG ChannelIon ChannelAutomated Patch Clamp> 10> 200

Interpretation:

In this hypothetical example, this compound is a potent inhibitor of its primary target, Kinase X. It shows a 50-fold selectivity window against Kinase Y, which might warrant further investigation in a functional cell-based assay. The activity against the β₂ adrenergic receptor and CYP3A4 is moderate, with selectivity windows over 100-fold, suggesting a lower risk. Crucially, the compound shows no significant activity against the hERG channel at the concentrations tested, which is a very favorable safety outcome.

Conclusion

This guide provides a strategic and experimentally grounded framework for evaluating the cross-reactivity of this compound. By employing a rationale-driven panel design, executing robust biochemical and cellular assays, and interpreting the data within a comparative context, research teams can build a comprehensive selectivity profile. This early, in-depth characterization is not merely a checklist item; it is a critical step in mitigating risk, conserving resources, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

A Senior Application Scientist's Guide to the Computational and Theoretical Analysis of 4-Bromo-2-fluoro-3-methylbenzonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Molecular Insights Through a Synergistic Experimental and Theoretical Framework

In the landscape of modern drug discovery and materials science, a deep understanding of a molecule's structural, electronic, and spectroscopic properties is paramount. 4-Bromo-2-fluoro-3-methylbenzonitrile, a substituted aromatic compound, presents a compelling case for a multi-faceted investigation. Its unique combination of electron-withdrawing (bromo, fluoro, and nitrile) and electron-donating (methyl) groups suggests potentially interesting electronic and non-linear optical (NLO) properties. This guide provides a comprehensive framework for conducting computational and theoretical studies on this molecule, leveraging established methodologies and drawing comparisons with structurally similar compounds to predict its behavior and characteristics.

The core of this guide rests on the powerful synergy between experimental techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy and theoretical calculations, primarily Density Functional Theory (DFT). This combined approach not only allows for the accurate assignment of vibrational modes but also provides profound insights into the molecule's geometry, electronic structure, and reactivity. By comparing the theoretical predictions for this compound with existing experimental and computational data for related molecules, we can build a robust predictive model of its properties.

I. The Foundational Pillar: Experimental Spectroscopic Analysis

Before delving into the computational realm, obtaining high-quality experimental spectra is crucial for validation and comparative analysis. The primary techniques for vibrational spectroscopy are FT-IR and FT-Raman.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy
  • Sample Preparation: For FT-IR analysis of a solid sample like this compound, the KBr pellet technique is standard. A small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. For FT-Raman, the solid sample can often be used directly.[1][2]

  • Instrumentation and Data Acquisition:

    • FT-IR Spectroscopy: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument can be used to record the spectrum in the 4000–400 cm⁻¹ range.[1][2][3]

    • FT-Raman Spectroscopy: An instrument like a Bruker RFS 100/S spectrometer equipped with a Nd:YAG laser operating at 1064 nm is suitable for recording the FT-Raman spectrum in the 3500–50 cm⁻¹ range.[3]

  • Data Analysis: The resulting spectra will show a series of absorption (FT-IR) or scattering (FT-Raman) peaks, each corresponding to a specific vibrational mode of the molecule.

II. The Predictive Powerhouse: Computational Chemistry

Computational modeling, particularly with DFT, allows us to simulate the molecular properties of this compound and gain a deeper understanding of the experimental data.

Computational Workflow: A Step-by-Step Guide

The following workflow, visualized in the DOT graph below, outlines the standard procedure for the computational analysis of a molecule like this compound.

Computational_Workflow cluster_input Input Phase cluster_dft DFT Calculations cluster_analysis Analysis & Comparison cluster_output Output Input Define Molecular Structure (this compound) Geom_Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Geom_Opt Freq_Calc Frequency Calculation (Vibrational Modes, IR/Raman Intensities) Geom_Opt->Freq_Calc NBO Natural Bond Orbital (NBO) Analysis (Hyperconjugative Interactions, Charge Delocalization) Geom_Opt->NBO HOMO_LUMO Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity) Geom_Opt->HOMO_LUMO NLO Non-Linear Optical (NLO) Properties (Polarizability, Hyperpolarizability) Geom_Opt->NLO MEP Molecular Electrostatic Potential (MEP) (Reactive Sites) Geom_Opt->MEP Vib_Assign Vibrational Assignment (PED using VEDA) Freq_Calc->Vib_Assign Spec_Sim Simulate IR and Raman Spectra Freq_Calc->Spec_Sim Results Comprehensive Report on Molecular Properties NBO->Results HOMO_LUMO->Results NLO->Results MEP->Results Comp_Exp Compare Simulated vs. Experimental Spectra Vib_Assign->Comp_Exp Spec_Sim->Comp_Exp Comp_Exp->Results Comp_Alt Compare with Alternative Molecules Comp_Alt->Results

Caption: A typical workflow for the computational analysis of organic molecules.

Detailed Computational Protocol
  • Software: Gaussian 09 or a more recent version is a widely used software package for these types of calculations.[3]

  • Method and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for DFT calculations on organic molecules due to its balance of accuracy and computational cost.[2][3][4] The 6-311++G(d,p) basis set is a good starting point, providing a flexible description of the electron density.[2][4]

  • Geometry Optimization: The initial step is to find the lowest energy structure (the equilibrium geometry) of the molecule. This is achieved by performing a geometry optimization calculation.

  • Frequency Calculations: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • It calculates the vibrational frequencies, IR intensities, and Raman activities, which are essential for interpreting the experimental spectra.

  • Vibrational Assignment: The calculated vibrational modes are assigned to the experimental peaks. Potential Energy Distribution (PED) analysis using software like VEDA (Vibrational Energy Distribution Analysis) is crucial for a precise assignment of the vibrational modes.

  • Further Analysis:

    • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[4]

    • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transport properties.[1][2][4]

    • Non-Linear Optical (NLO) Properties: The dipole moment, polarizability, and first-order hyperpolarizability are calculated to assess the molecule's potential for NLO applications.[1][2][4]

    • Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution around the molecule, indicating the regions that are prone to electrophilic and nucleophilic attack.[3][4]

III. A Comparative Analysis: Predicting the Properties of this compound

Alternative Molecules for Comparison:
  • 4-Bromo-3-methylbenzonitrile: Shares the bromo and methyl substituents at similar positions.[3][5]

  • 3-Fluoro-4-methylbenzonitrile: Provides insight into the effect of a fluoro group adjacent to a methyl group.[1][2]

  • 2-Bromo-4-methylbenzonitrile: Allows for comparison of the effect of the bromo group at a different position.[4]

  • 4-Bromo-2-fluorobenzonitrile: An isomer that lacks the methyl group, highlighting its contribution.[6]

Predicted Spectroscopic and Electronic Properties:

The following table summarizes the expected trends and comparisons for key properties of this compound.

PropertyPredicted Characteristics for this compoundComparison with Alternatives and Rationale
Vibrational Frequencies (FT-IR/FT-Raman) The C≡N stretching vibration is expected to be a strong band in the IR spectrum around 2230-2240 cm⁻¹. The C-Br stretching frequency will likely appear in the lower frequency region. The C-F stretching will be a strong band, typically in the 1200-1300 cm⁻¹ region. The methyl group vibrations (stretching and bending) will be observable in their characteristic regions.The exact positions of these bands will be influenced by the electronic effects of all substituents. For instance, the electron-withdrawing nature of the fluorine and bromine atoms might slightly increase the C≡N stretching frequency compared to a less substituted benzonitrile. The steric hindrance between the adjacent methyl and fluoro groups could also lead to shifts in their respective vibrational modes.
Molecular Geometry The molecule is expected to be nearly planar. Bond lengths and angles will be influenced by the electronic and steric effects of the substituents. For example, the C-Br bond length is anticipated to be around 1.90 Å, and the C-F bond length will be shorter.In 4-Bromo-3-methylbenzonitrile, the C-Br bond length is reported to be around 1.91 Å.[3] The introduction of the electronegative fluorine atom at the 2-position in our target molecule is expected to slightly shorten the adjacent C-C bonds and influence the bond angles in the ring.
HOMO-LUMO Energy Gap A moderately low HOMO-LUMO gap is anticipated due to the presence of both electron-donating (methyl) and electron-withdrawing (bromo, fluoro, nitrile) groups, which can facilitate intramolecular charge transfer (ICT).Studies on similar substituted benzonitriles have shown that such substitutions can lower the HOMO-LUMO gap, which is indicative of higher chemical reactivity and potential for NLO activity.[1][2][4] The specific gap will depend on the interplay of the inductive and resonance effects of the substituents.
Non-Linear Optical (NLO) Properties The molecule is expected to exhibit some NLO activity. The presence of a donor (methyl) and multiple acceptors (bromo, fluoro, nitrile) on the aromatic ring can lead to a significant first-order hyperpolarizability (β).The magnitude of β will be sensitive to the relative positions of the donor and acceptor groups. The arrangement in this compound might lead to interesting NLO properties, which can be quantified through computational calculations.
Molecular Electrostatic Potential (MEP) The MEP map is predicted to show a negative potential region around the nitrogen atom of the nitrile group and the fluorine atom, indicating these as sites for electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring will exhibit positive potential.This is a general feature for substituted benzonitriles.[3][4] The presence of the highly electronegative fluorine atom will create a significant region of negative potential, influencing the molecule's intermolecular interactions.

IV. Conclusion and Future Directions

This guide has outlined a comprehensive, integrated experimental and computational approach for the detailed characterization of this compound. By following the described protocols, researchers can obtain a wealth of information regarding its structural, vibrational, and electronic properties. The comparative analysis with structurally similar molecules provides a valuable predictive framework in the absence of direct experimental data.

Future work should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions presented here. Such a study would not only contribute to the fundamental understanding of this specific molecule but also add to the broader knowledge base of structure-property relationships in substituted benzonitriles, which are important scaffolds in medicinal chemistry and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-fluoro-3-methylbenzonitrile (CAS No. 1114546-30-3), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory science.

Hazard Profile and Risk Assessment: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated aromatic compound with a distinct hazard profile that dictates its handling and disposal requirements.[1]

The primary risks are associated with its toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple acute toxicity warnings.[2] Ingestion, skin contact, or inhalation can be harmful, and it is known to cause significant skin and eye irritation.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard Statement CodeDescriptionHazard Class
H302Harmful if swallowedAcute Toxicity, Oral
H312Harmful in contact with skinAcute Toxicity, Dermal
H332Harmful if inhaledAcute Toxicity, Inhalation
H315Causes skin irritationSkin Irritation
H319Causes serious eye irritationEye Irritation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure

Source: PubChem CID 59556913[2]

This toxicity profile firmly classifies this compound as a hazardous material, and its waste must be managed accordingly under federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

Immediate Safety Protocols: Pre-Disposal Essentials

Proper disposal begins with safe handling during and after its use. The following protocols must be observed at all times.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.[1]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6][7]

  • Respiratory Protection: All handling of this compound, including waste collection, should be performed within a certified chemical fume hood to minimize inhalation of vapors.[6][8][9]

Spill Response

Accidents can happen, and preparedness is key.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[7]

  • Ventilate: Ensure the chemical fume hood is operational to contain vapors.

  • Contain: Use an appropriate absorbent material, such as spill control pillows or vermiculite, to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully pick up the absorbent material and contaminated debris, placing it into a suitable, closed container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill cleanup material is considered hazardous waste and must be disposed of following the procedures outlined below.[5]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound waste is a systematic process. The overriding principle is that no activity should begin unless a plan for waste disposal has been formulated.[10]

Step 1: Waste Identification and Classification

Any material contaminated with this compound is classified as hazardous waste. This includes:

  • Unused or expired reagent.

  • Solutions containing the compound.

  • Rinsate from cleaning contaminated glassware.[1]

  • Contaminated consumables (e.g., pipette tips, weigh boats).

  • Spill cleanup materials.[5]

Under RCRA, this waste is considered hazardous due to its toxic characteristics.[11]

Step 2: Segregation of Waste Streams

This is the most critical step in the disposal process. Halogenated organic compounds must be segregated from all other waste streams to ensure proper final treatment, which is typically high-temperature incineration.[1][6][12] Mixing halogenated and non-halogenated waste increases disposal costs and can create dangerous incompatibilities.[5]

The following diagram illustrates the essential decision-making process for waste segregation in the laboratory.

G start Waste Generated (Contaminated with this compound) is_halogenated Does the waste contain Bromine (Br) or Fluorine (F)? start->is_halogenated halogenated_bin Collect in designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_bin  Yes   non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_bin  No   check_incompatible Is the waste incompatible with contents of the halogenated container? (e.g., strong oxidizers, acids) halogenated_bin->check_incompatible new_container Start a new, clearly labeled 'Halogenated Organic Waste' container for this waste stream. check_incompatible->new_container  Yes   final_disposal Arrange for EHS Pickup check_incompatible->final_disposal  No   new_container->final_disposal

Caption: Waste Segregation Workflow for Halogenated Compounds.

Step 3: Proper Containerization and Labeling
  • Container Selection: Use only chemically compatible and leak-proof containers. Plastic is often preferred.[11] The container must be in good condition, free from damage, and have a secure, tight-fitting lid.[4][5]

  • Labeling: This is a strict regulatory requirement.[11] As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[1][5]

    • The full chemical name: "this compound Waste".

    • An accurate list of all other components and their approximate percentages.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

Step 4: On-Site Accumulation

Waste must be stored safely in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[11]

  • Keep waste containers closed at all times, except when adding waste.[5][11]

  • Store in a well-ventilated area, such as within a fume hood or a designated, ventilated cabinet.[5]

  • Utilize secondary containment (e.g., a plastic tub) to prevent spills from spreading.[4][5]

  • Do not accumulate more than 55 gallons of hazardous waste in a satellite area.[5][11]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of waste. The final treatment and disposal are handled by licensed professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11][13]

  • EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of in compliance with all federal and state regulations, likely through high-temperature incineration.[14]

Handling Special Cases

Disposal of "Empty" Containers

Under RCRA, a container that held a hazardous waste is considered "empty" only after specific procedures are followed. For a toxic compound like this, triple rinsing is required.[10]

  • Rinse the container three times with a suitable solvent (e.g., acetone).

  • Crucially, collect the rinsate from all three rinses as hazardous waste. [1][10] This rinsate must be added to your "Halogenated Organic Waste" container.

  • After triple rinsing and air-drying in a fume hood, deface the original label, and the container may then be disposed of as non-hazardous waste or recycled, according to institutional policy.[10][13]

Disposal of Contaminated PPE

Disposable gloves, aprons, or other PPE that are contaminated with this compound must be collected as hazardous waste. Place them in a designated, labeled solid waste container.

By adhering to this structured disposal workflow, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to environmental stewardship. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local regulations.[12]

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Bromo-2-fluoro-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety. 4-Bromo-2-fluoro-3-methylbenzonitrile is a compound that requires meticulous handling due to its specific hazard profile. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the principles of risk mitigation and scientific causality.

Understanding the Risk: Hazard Profile

Before any handling protocols can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, indicating that it poses a significant risk upon exposure through various routes.[1][2][3] The primary hazards are acute toxicity and irritation.[1][4][5]

A summary of its GHS classification provides the foundation for our safety protocols.[1][6]

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302WarningHarmful if swallowed.[1][4]
Acute Toxicity, DermalH312WarningHarmful in contact with skin.[1][4]
Acute Toxicity, InhalationH332WarningHarmful if inhaled.[1][4][6]
Skin IrritationH315WarningCauses skin irritation.[1][4]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1][4]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[4][7][8]

This profile demonstrates that the compound can cause harm if ingested, absorbed through the skin, or inhaled as dust or aerosol.[1][9][10] This multi-route exposure potential necessitates a comprehensive PPE strategy.

A Systematic Approach: The Hierarchy of Controls

The most effective safety plans prioritize engineered solutions and administrative policies over sole reliance on PPE. PPE is the critical final barrier between the researcher and the chemical hazard. This hierarchy ensures that risk is mitigated at every possible level.

Hierarchy_of_Controls cluster_0 Risk Mitigation Strategy Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for mitigating chemical exposure.

For this compound, this hierarchy is applied as follows:

  • Engineering Controls: All handling of the solid compound, especially weighing and preparing solutions, must be performed within a certified chemical fume hood to control the inhalation hazard.[8][9][11]

  • Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), mandatory safety training, and clear labeling are crucial. Do not eat, drink, or smoke in areas where this chemical is handled.[10][12]

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risk of exposure, a specific and robust PPE protocol is required.

Core Protocol: Required Personal Protective Equipment

The selection of PPE is directly dictated by the compound's hazard profile. The goal is to establish a complete barrier against dermal, ocular, and respiratory exposure.

Eye and Face Protection

Due to the "serious eye irritation" classification (H319), robust eye protection is mandatory.[1][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended: Chemical splash goggles should be worn, as they provide a more complete seal around the eyes.[13]

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a face shield must be worn in addition to chemical splash goggles.[9][13]

Skin and Body Protection

Given the dual threat of dermal toxicity (H312) and skin irritation (H315), protecting the skin is paramount.[1][4]

  • Gloves: Chemical-resistant nitrile gloves are the standard for incidental contact.[14][15][16] Nitrile provides excellent resistance to a wide array of chemicals and is a suitable choice for handling this compound in solid and solution form.[16][17] Always inspect gloves for tears or punctures before use.[9] For prolonged handling or immersion, consult the glove manufacturer's compatibility charts.

  • Glove Technique: Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with the contaminant.[9] Dispose of contaminated gloves immediately as hazardous waste.[9]

  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully buttoned front is required to protect the arms and torso.[13]

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[13]

Respiratory Protection

The "harmful if inhaled" (H332) and "may cause respiratory irritation" (H335) classifications demand strict control of airborne particles.[1][4][6]

  • Primary Control: A chemical fume hood is the primary engineering control to prevent inhalation exposure.[11]

  • When a Respirator is Needed: If procedures that could generate dust (e.g., weighing, scraping) must be performed outside of a fume hood, or if ventilation is inadequate, respiratory protection is required.[9][13]

  • Respirator Type: A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is necessary. All respirator use must be part of a formal institutional program that includes medical evaluation, fit-testing, and training.[13]

Operational Plan: PPE Procedures and Disposal

Properly using PPE is as important as selecting it. Cross-contamination during the removal of PPE is a common source of exposure.

Step-by-Step Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on the lab coat and fasten all buttons.

    • Put on respiratory protection (if required).

    • Put on eye and face protection.

    • Wash hands thoroughly.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is designed to move from most to least contaminated.

    • Inspect and remove gloves using the proper technique.

    • Dispose of gloves in a designated hazardous waste container.

    • Remove the lab coat by folding it inward on itself and place it in a designated receptacle.

    • Remove eye and face protection.

    • Remove respiratory protection (if used).

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal of Contaminated Materials
  • Solid Waste: All disposable PPE (gloves, etc.) and materials contaminated with this compound must be considered hazardous waste.[9]

  • Collection: Collect these materials in a clearly labeled, sealed hazardous waste container.[9][10]

  • Containers: Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[18] Once decontaminated, the container can be disposed of according to institutional guidelines.[18]

  • Professional Disposal: All waste must be handled and disposed of by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.